16:0 EPC chloride
Descripción
Propiedades
IUPAC Name |
2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H85NO8P.ClH/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-34-41(44)47-38-40(39-50-52(46,48-9-3)49-37-36-43(4,5)6)51-42(45)35-33-31-29-27-25-23-21-19-17-15-13-11-8-2;/h40H,7-39H2,1-6H3;1H/q+1;/p-1/t40-,52?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTKXMLARLHZSM-WGVGMMHHSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H85ClNO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
798.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
16:0 EPC Chloride: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine Chloride
Introduction
16:0 EPC chloride, chemically known as 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride, is a saturated cationic lipid that has garnered significant attention in the fields of molecular biology and pharmaceutical sciences.[1][2] Its amphiphilic nature, characterized by a positively charged headgroup and two saturated 16-carbon acyl chains, enables it to self-assemble into liposomes and form complexes with negatively charged molecules such as nucleic acids.[] This property makes it a valuable tool for the delivery of DNA, RNA, and other therapeutic agents into cells, a process known as transfection.[1] Furthermore, its structural similarity to naturally occurring phospholipids (B1166683) contributes to its biocompatibility and biodegradability, rendering it a promising candidate for various drug delivery applications and as a co-adjuvant in vaccine formulations.[1][4][5]
Chemical and Physical Properties
The physicochemical properties of this compound are crucial for its function as a delivery vehicle. These properties influence the stability of liposomes, the efficiency of complex formation with cargo molecules, and the interaction with cellular membranes.
| Property | Value | Reference |
| Synonyms | 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride, DPePC | [6][7] |
| CAS Number | 328250-18-6 | [5][6] |
| Molecular Formula | C42H85ClNO8P | [5] |
| Molecular Weight | 798.55 g/mol | [1] |
| Appearance | White to off-white powder/crystalline solid | [] |
| Solubility | Chloroform (B151607) (10 mg/ml), Ethanol (25 mg/ml) | [6][9] |
| Storage | -20°C | [2][10] |
| Purity | >95% | [6] |
| Critical Synergistic Concentration (proxy for CMC) | In the low millimolar range (estimated from 18:0 EPC) | [11] |
| Gel-to-Liquid Crystalline Phase Transition Temperature (Tm) | ~41°C (estimated from DPPC) | [12] |
Mechanism of Action in Drug Delivery
The primary application of this compound in drug development is as a non-viral vector for the delivery of therapeutic molecules. Its mechanism of action involves several key steps:
-
Lipoplex Formation: The positively charged headgroup of this compound electrostatically interacts with negatively charged molecules, such as the phosphate (B84403) backbone of DNA or RNA, to form stable complexes called lipoplexes.[] This complexation protects the nucleic acids from degradation by nucleases.
-
Cellular Uptake: The overall positive charge of the lipoplexes facilitates their interaction with the negatively charged cell surface, promoting cellular uptake primarily through endocytosis.[13]
-
Endosomal Escape: Once inside the cell, the lipoplexes are enclosed within endosomes. For the therapeutic cargo to be effective, it must escape the endosome and enter the cytoplasm. The cationic lipids are thought to destabilize the endosomal membrane, leading to the release of the cargo.
-
Cargo Release and Action: Following endosomal escape, the nucleic acids are released into the cytoplasm, where they can be translated into proteins (in the case of mRNA) or transported to the nucleus to be transcribed (in the case of DNA).
Experimental Protocols
The following are generalized protocols for the preparation of liposomes and for DNA transfection using this compound. These should be optimized for specific cell types and applications.
Preparation of this compound Liposomes
This protocol describes the thin-film hydration method for preparing unilamellar liposomes.
Materials:
-
This compound
-
Co-lipid (e.g., DOPE or cholesterol, optional)
-
Chloroform
-
Aqueous buffer (e.g., PBS, HEPES-buffered saline)
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or extruder
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound and any co-lipids in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
-
Further dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.[14]
-
-
Hydration:
-
Hydrate the lipid film by adding the desired aqueous buffer pre-heated to a temperature above the lipid's transition temperature (~41°C).
-
Vortex the flask to disperse the lipids, forming multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication or Extrusion):
-
To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator until the solution becomes clear.
-
For large unilamellar vesicles (LUVs) with a defined size, use an extruder with polycarbonate membranes of a specific pore size. Pass the MLV suspension through the extruder multiple times.
-
-
Characterization:
-
Characterize the liposomes for size distribution and zeta potential using dynamic light scattering (DLS). Encapsulation efficiency can be determined using established assays.[7]
-
DNA Transfection using this compound Lipoplexes
This protocol provides a general guideline for transfecting mammalian cells in a 6-well plate format.
Materials:
-
This compound liposome (B1194612) suspension
-
Plasmid DNA (high purity)
-
Serum-free medium (e.g., Opti-MEM)
-
Complete cell culture medium
-
Mammalian cells
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a 6-well plate so that they are 70-90% confluent at the time of transfection.
-
-
Lipoplex Formation:
-
In a sterile tube, dilute the desired amount of plasmid DNA in serum-free medium.
-
In a separate sterile tube, dilute the this compound liposome suspension in serum-free medium.
-
Add the diluted liposome suspension to the diluted DNA solution and mix gently by pipetting. Do not vortex.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for lipoplex formation.[]
-
-
Transfection:
-
Remove the growth medium from the cells and wash with serum-free medium.
-
Add the lipoplex-containing medium to the cells dropwise.
-
Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.
-
After incubation, remove the transfection medium and replace it with fresh, complete growth medium.
-
-
Assay:
-
Assay for gene expression 24-72 hours post-transfection, depending on the gene of interest and cell type.
-
Visualizations
Signaling and Delivery Pathway
The following diagram illustrates the general mechanism of cellular uptake and intracellular trafficking of this compound-based lipoplexes for gene delivery.
Caption: Cellular uptake and processing of this compound lipoplexes.
Experimental Workflow: Liposome Preparation
This diagram outlines the key steps in the preparation of liposomes using the thin-film hydration method.
Caption: Workflow for preparing this compound liposomes.
Experimental Workflow: DNA Transfection
This diagram illustrates the sequential steps involved in transfecting cells with this compound lipoplexes.
Caption: Workflow for DNA transfection using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. avantiresearch.com [avantiresearch.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. medkoo.com [medkoo.com]
- 6. caymanchem.com [caymanchem.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 9. 1,2-Dipalmitoyl-sn-glycero-3-EPC (chloride) | CAS 328250-18-6 | Cayman Chemical | Biomol.com [biomol.com]
- 10. 16:0-18:1 EPC (Cl Salt), 328250-19-7 | BroadPharm [broadpharm.com]
- 11. Critical Synergistic Concentration of Lecithin Phospholipids Improves the Antimicrobial Activity of Eugenol against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 14. Part 1: Preparation of lipid films for phospholipid liposomes [protocols.io]
An In-depth Technical Guide to 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride (16:0 EPC)
This technical guide provides a comprehensive overview of the physicochemical properties, experimental applications, and relevant biological interactions of 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride (16:0 EPC). The information is tailored for researchers, scientists, and drug development professionals working with lipid-based delivery systems and model membrane studies.
Core Properties of 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride
1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride is a synthetically modified cationic phospholipid. It is a derivative of the naturally occurring 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), with an ethyl group attached to the phosphate (B84403), resulting in a permanent positive charge. This modification significantly influences its physical and chemical characteristics, making it a valuable tool in various research and development applications.
Physicochemical Data
The following table summarizes the key quantitative properties of 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₂H₈₅ClNO₈P | [1] |
| Molecular Weight | 798.55 g/mol | [1] |
| Physical Form | Powder | [1] |
| Purity | >99% | [1] |
| Solubility | Chloroform (B151607): 10 mg/mL, Ethanol: 25 mg/mL | [2] |
| Storage Temperature | -20°C | [3] |
| Gel-to-Liquid Crystalline Phase Transition Temperature (Tm) | The related lipid, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), has a Tm of 41°C. The ethylated derivative's Tm is influenced by its interactions with other lipids. | [4][5] |
| Critical Micelle Concentration (CMC) | The specific CMC for 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride is not readily available in the literature. For comparison, the CMC of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) in water is approximately 0.46 nM. | [6] |
Structural Information
IUPAC Name: (2R)-2,3-bis(palmitoyloxy)propyl 2-(trimethylammonio)ethyl ethyl phosphate chloride
Synonyms: 16:0 EPC (Cl Salt), DPEPC, EDPPC
Applications in Research and Drug Development
The unique properties of 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride make it a versatile tool in several key areas of scientific investigation.
Liposomal Drug Delivery
As a cationic lipid, 16:0 EPC is frequently used in the formulation of liposomes for drug and gene delivery. The positive charge facilitates the encapsulation of negatively charged molecules, such as nucleic acids (DNA and RNA), and enhances the interaction of the liposome (B1194612) with negatively charged cell membranes, potentially leading to increased cellular uptake. Its saturated dipalmitoyl chains contribute to the formation of more rigid and stable bilayers compared to unsaturated lipids.
Gene Transfection
Cationic liposomes formulated with 16:0 EPC are effective non-viral vectors for gene transfection. These liposomes can complex with plasmid DNA or siRNA to form "lipoplexes," which are then taken up by cells, leading to the expression or silencing of the target gene.
Model Membrane Studies
This synthetic lipid is also valuable in the creation of model cell membranes. By incorporating 16:0 EPC into artificial bilayers, researchers can investigate the influence of a permanent positive charge on membrane structure, fluidity, permeability, and interaction with proteins and other molecules. Studies have shown that the presence of such cationic lipids can alter the organization of model membranes, leading to increased fluidity and permeability[2].
Experimental Protocols
This section provides detailed methodologies for common experimental procedures involving 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride.
Preparation of Unilamellar Liposomes by Thin-Film Hydration and Extrusion
This protocol describes a standard method for producing unilamellar liposomes of a defined size.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride
-
Helper lipid(s) (e.g., DOPE, cholesterol)
-
Chloroform or a chloroform:methanol mixture
-
Hydration buffer (e.g., PBS, HEPES-buffered saline)
-
Rotary evaporator
-
Water bath
-
Extruder device
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Glass vials
Procedure:
-
Lipid Film Formation:
-
Dissolve 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride and any helper lipids in chloroform or a chloroform:methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure. A thin lipid film will form on the wall of the flask. The water bath temperature should be kept above the Tm of the lipid with the highest transition temperature.
-
Dry the lipid film further under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the dry lipid film by adding the desired aqueous buffer. The buffer should be pre-heated to a temperature above the Tm of the lipids.
-
Agitate the flask by vortexing or gentle shaking until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension to a syringe and pass it through the extruder multiple times (typically 11-21 passes). This process forces the vesicles through the pores, resulting in the formation of unilamellar vesicles (LUVs) with a more uniform size distribution.
-
The resulting liposome suspension can be stored at 4°C.
-
Characterization of Liposomes
3.2.1. Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
DLS is a common technique to determine the size distribution and uniformity of a liposome preparation.
Procedure:
-
Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to an appropriate concentration for DLS measurement.
-
Transfer the diluted sample to a cuvette.
-
Measure the hydrodynamic diameter and PDI using a DLS instrument. The PDI value provides an indication of the width of the size distribution; a value below 0.2 is generally considered to indicate a monodisperse population.
3.2.2. Zeta Potential Measurement
Zeta potential is a measure of the surface charge of the liposomes and is crucial for predicting their stability and interaction with biological membranes.
Procedure:
-
Dilute the liposome suspension in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl).
-
Inject the sample into the measurement cell of a zeta potential analyzer.
-
The instrument will apply an electric field and measure the electrophoretic mobility of the liposomes to calculate the zeta potential. For liposomes containing 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride, a positive zeta potential is expected.
Gene Transfection using Cationic Liposomes
This protocol provides a general workflow for transfecting mammalian cells with plasmid DNA using liposomes containing 16:0 EPC.
Materials:
-
Cationic liposome suspension (formulated with 16:0 EPC and a helper lipid like DOPE)
-
Plasmid DNA
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
Complete cell culture medium
-
Mammalian cells in culture
Procedure:
-
Lipoplex Formation:
-
In separate tubes, dilute the cationic liposomes and the plasmid DNA in serum-free medium.
-
Combine the diluted liposomes and diluted DNA. Mix gently and incubate at room temperature for 15-30 minutes to allow the formation of lipoplexes.
-
-
Transfection:
-
Wash the cells to be transfected with serum-free medium.
-
Add the lipoplex suspension to the cells.
-
Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO₂ incubator.
-
After the incubation period, remove the transfection medium and replace it with complete growth medium.
-
-
Analysis:
-
Assay for gene expression (e.g., using a reporter gene like GFP or luciferase) 24-72 hours post-transfection.
-
Influence on Membrane Properties and Cellular Signaling
While 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride is a synthetic molecule and not a direct participant in endogenous signaling pathways, its incorporation into cell membranes can have significant indirect effects on cellular processes.
Alteration of Membrane Fluidity and Organization
The introduction of cationic lipids can disrupt the packing of phospholipids (B1166683) in the bilayer. Studies on similar cationic lipids suggest that they can increase membrane fluidity[2]. This alteration in the physical state of the membrane can, in turn, affect the function of membrane-bound proteins, including receptors and enzymes, which are often sensitive to their lipid environment.
Modulation of Signaling Pathways
Cationic lipids are not merely passive carriers; they can actively modulate cellular signaling pathways. The positive charge of the lipid headgroup can lead to interactions with negatively charged domains of membrane proteins or with anionic lipids like phosphatidylserine, potentially altering their conformation and activity. Some studies have shown that certain cationic lipids can trigger pro-apoptotic and pro-inflammatory cascades[7]. The specific signaling pathways affected by 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride require further investigation, but it is plausible that it could influence pathways regulated by membrane-proximal events.
References
- 1. 16:0 EPC (Cl Salt) powder cationic lipid Avanti Lipids [sigmaaldrich.com]
- 2. The influence of cationic lipoid - 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine - on model lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. brieflands.com [brieflands.com]
- 5. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Correlation of the cytotoxic effects of cationic lipids with their headgroups - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 16:0 EPC Chloride: Structure, Synthesis, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 16:0 EPC chloride, a prominent cationic lipid utilized in advanced drug delivery and research. This document details its chemical structure, outlines a representative synthesis methodology, presents key quantitative data, and explores its role in cellular interactions and signaling pathways.
Core Structure and Chemical Identity
This compound, scientifically known as 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride, is a saturated cationic lipid. Its structure features a glycerol (B35011) backbone esterified with two palmitic acid (16:0) chains at the sn-1 and sn-2 positions. The defining characteristic of this P-O-ethyl derivative is the ethyl group attached to the phosphate (B84403) moiety, which imparts a permanent positive charge, crucial for its function as a transfection agent.
The presence of the two saturated 16-carbon fatty acid tails contributes to the rigidity of the lipid bilayers it forms. This cationic nature allows for effective interaction with negatively charged molecules such as DNA and RNA, facilitating their delivery into cells.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride |
| Synonyms | DPEPC, EDPPC, 16:0 EPC (Cl Salt) |
| CAS Number | 328250-18-6[1] |
| Molecular Formula | C₄₂H₈₅ClNO₈P[1] |
| Molecular Weight | 798.6 g/mol [1] |
| Appearance | White to off-white solid |
| Solubility | Chloroform (B151607): 10 mg/ml; Ethanol: 25 mg/ml[1] |
| Storage | -20°C |
Synthesis of this compound
Representative Synthetic Workflow
The synthesis of 1,2-diacyl-sn-glycero-3-phosphocholines generally involves the acylation of a protected glycerol backbone, followed by the introduction of the phosphocholine (B91661) headgroup. For this compound, an additional ethylation step is required.
Caption: Representative synthesis workflow for this compound.
Detailed Experimental Protocol (Representative)
This protocol describes the synthesis of a generic 1,2-diacyl-sn-glycero-3-phosphocholine, which can be conceptually adapted for this compound.
Materials:
-
sn-Glycero-3-phosphocholine (GPC)
-
Palmitic acid
-
Anhydrous dichloromethane (B109758) (DCM)
-
Ethyl trifluoromethanesulfonate (B1224126) (Ethyl triflate)
-
Anhydrous solvent (e.g., acetonitrile)
-
Anion exchange resin (chloride form)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol, water mixtures)
Procedure:
-
Acylation of GPC:
-
Dissolve sn-glycero-3-phosphocholine (GPC) and an excess of palmitic acid in anhydrous dichloromethane (DCM).
-
Add 4-dimethylaminopyridine (DMAP) as a catalyst.
-
Slowly add a solution of dicyclohexylcarbodiimide (DCC) in DCM to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) by silica gel column chromatography.
-
-
Ethylation of the Phosphate Group:
-
Dissolve the purified DPPC in an anhydrous solvent such as acetonitrile.
-
Add an ethylating agent, for example, ethyl trifluoromethanesulfonate (ethyl triflate).
-
Stir the reaction at room temperature for several hours to overnight, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
-
Purification and Chloride Salt Formation:
-
Purify the crude product by silica gel column chromatography.
-
To obtain the chloride salt, the purified product can be passed through an anion-exchange resin in the chloride form, or treated with a source of chloride ions followed by purification.
-
The final product, this compound, should be characterized by analytical techniques such as NMR and mass spectrometry to confirm its structure and purity.
-
Applications in Drug Delivery and Research
This compound is primarily employed as a cationic lipid for the formulation of liposomes and lipid nanoparticles (LNPs) for the delivery of nucleic acids (DNA and RNA). Its positive charge facilitates the complexation with negatively charged genetic material, forming lipoplexes that can be taken up by cells. It is also used as a co-adjuvant in vaccine formulations to enhance the immune response.
Experimental Protocol: Preparation of Cationic Liposomes
The following is a general protocol for the preparation of cationic liposomes using the thin-film hydration method, which can be adapted for this compound.[2][3]
Materials:
-
This compound
-
Helper lipid (e.g., DOPE or cholesterol)
-
Chloroform
-
Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or extruder
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound and any helper lipid (e.g., in a 1:1 molar ratio) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under high vacuum for at least 1-2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a sterile, nuclease-free aqueous buffer by vortexing or gentle agitation. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.
-
-
Vesicle Formation and Sizing:
-
The resulting multilamellar vesicles (MLVs) can be downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) by sonication or extrusion.
-
For extrusion, pass the MLV suspension through polycarbonate filters of a defined pore size (e.g., 100 nm) multiple times using a lipid extruder.
-
Experimental Protocol: Cell Transfection
This protocol provides a general guideline for transfecting cells with nucleic acids using pre-formed cationic liposomes.[2][3]
Materials:
-
Cationic liposomes containing this compound
-
Plasmid DNA or siRNA
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
Cells to be transfected in culture
Procedure:
-
Lipoplex Formation:
-
Dilute the nucleic acid in serum-free medium.
-
In a separate tube, dilute the cationic liposome (B1194612) suspension in serum-free medium.
-
Combine the diluted nucleic acid and the diluted liposomes and mix gently.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.
-
-
Transfection:
-
Add the lipoplex solution to the cells (typically seeded the day before to be at 70-90% confluency).
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO₂ incubator.
-
After the incubation period, the medium containing the lipoplexes can be replaced with fresh complete medium.
-
Assay for gene expression or gene silencing at an appropriate time point (e.g., 24-72 hours post-transfection).
-
Signaling Pathways and Cellular Interactions
Cationic lipids, including this compound, are not merely passive delivery vehicles but can actively engage with cellular components and trigger specific signaling pathways. Their interaction with the cell membrane and subsequent internalization are key to their function.
Cellular Uptake Mechanism
The positively charged lipoplexes formed with this compound initially interact with the negatively charged proteoglycans on the cell surface. The primary mechanism of cellular entry is through endocytosis.
Caption: Cellular uptake pathway of cationic lipoplexes.
Activation of Innate Immune Signaling
Cationic lipids are recognized by the innate immune system as danger signals, leading to the activation of inflammatory pathways.[4][5] While specific studies on this compound are limited, the general mechanism for cationic lipids involves the activation of Toll-like receptors (TLRs) and the NLRP3 inflammasome.[6]
-
Toll-like Receptor 2 (TLR2) Activation: Cationic lipids can be recognized by TLR2 on the surface of antigen-presenting cells like macrophages and dendritic cells.[6]
-
NLRP3 Inflammasome Activation: Internalized cationic lipids can lead to the activation of the NLRP3 inflammasome complex within the cell.[6]
This activation culminates in the downstream activation of the transcription factor NF-κB, leading to the production and secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6] This immunostimulatory property is beneficial when this compound is used as a vaccine adjuvant.
Caption: Innate immune signaling activated by cationic lipids.
Quantitative Data and Characterization
The physicochemical properties of liposomes formulated with this compound are critical for their performance as delivery vehicles. These properties are typically characterized by various analytical techniques.
Table 2: Physicochemical Characterization of Cationic Liposomes
| Parameter | Typical Range/Value | Method of Analysis |
| Particle Size (Hydrodynamic Diameter) | 100 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | +30 to +60 mV | Laser Doppler Velocimetry |
| Encapsulation Efficiency | Varies (dependent on formulation and cargo) | Spectrophotometry or Fluorometry |
| Phase Transition Temperature (Tm) | Dependent on lipid composition | Differential Scanning Calorimetry (DSC) |
Note: The specific values for these parameters will depend on the exact formulation, including the helper lipid used, the lipid ratios, and the preparation method.
This guide provides a foundational understanding of this compound for professionals in research and drug development. The provided protocols and data serve as a starting point for the successful application of this versatile cationic lipid in various advanced therapeutic and research contexts.
References
- 1. caymanchem.com [caymanchem.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Preparation of Cationic Liposomes & Transfection of Cells - Avanti® Polar Lipids [merckmillipore.com]
- 4. Cationic lipids activate intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cationic lipid nanocarriers activate Toll-like receptor 2 and NLRP3 inflammasome pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Physical Properties of 16:0 EPC Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride (16:0 EPC chloride). The information herein is intended to support research, development, and application of this cationic lipid in areas such as drug delivery, gene therapy, and cellular biology.
Core Physical and Chemical Properties
This compound is a saturated cationic lipid featuring a phosphocholine (B91661) headgroup with an ethyl ester modification. This modification confers a permanent positive charge, which is a key characteristic for its interactions with negatively charged molecules like nucleic acids. The dipalmitoyl (16:0) acyl chains contribute to its packing properties within lipid bilayers.
A summary of its key physical and chemical data is presented in the table below.
| Property | Value | Source |
| Chemical Name | 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride | [1][2] |
| Synonyms | 16:0 EPC (Cl Salt), DPEPC, EDPPC | [1][3] |
| CAS Number | 328250-18-6 | [2][3][4] |
| Molecular Formula | C42H85ClNO8P | [3][4] |
| Molecular Weight | 798.55 g/mol | [3][4] |
| Appearance | White to off-white powder | [4] |
| Purity | Typically >99% | [5] |
| Solubility | Soluble in DMSO (1 mg/mL), Ethanol (25 mg/mL), and Chloroform (B151607):Methanol:Water (65:25:4) (5 mg/mL) | [2][6] |
| Storage | Recommended storage at -20°C for long-term stability.[5][6] |
Experimental Protocols for Characterization
The following sections detail standardized experimental protocols for characterizing the physical properties of this compound, particularly when formulated into liposomes.
Liposome (B1194612) Preparation by Thin-Film Hydration and Extrusion
This is a common method to produce unilamellar vesicles of a defined size.
Materials:
-
This compound
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm)
Procedure:
-
Dissolve a known quantity of this compound in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.
-
Further dry the film under a stream of inert gas (e.g., nitrogen or argon) and then under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with the aqueous buffer by vortexing or gentle agitation, resulting in the formation of multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically repeated 10-20 times.
Determination of Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material. For lipids, it is used to determine the gel-to-liquid crystalline phase transition temperature (Tm).[7][8][9]
Materials:
-
Liposome suspension of this compound
-
Differential Scanning Calorimeter
-
Hermetic aluminum pans
Procedure:
-
Accurately pipette a known amount of the liposome suspension into a hermetic aluminum pan and seal it.
-
Place an empty, sealed aluminum pan in the reference chamber of the DSC.
-
Equilibrate the sample at a temperature below the expected Tm.
-
Heat the sample at a constant rate (e.g., 1-5 °C/min) over a temperature range that encompasses the phase transition.
-
Record the heat flow as a function of temperature. The peak of the endothermic transition corresponds to the Tm.
Particle Size and Zeta Potential Analysis by Dynamic Light Scattering (DLS)
DLS is used to determine the size distribution of particles in suspension, and when combined with an applied electric field, it can measure the zeta potential, which is an indicator of surface charge.[10][11][12]
Materials:
-
Diluted liposome suspension of this compound
-
Dynamic Light Scattering instrument with a zeta potential measurement cell
-
Cuvettes
Procedure:
-
Dilute the liposome suspension with the same buffer used for hydration to an appropriate concentration for DLS analysis.
-
Transfer the diluted sample into a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.
-
For particle size analysis, the instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes. The size is calculated from the diffusion coefficient using the Stokes-Einstein equation.
-
For zeta potential measurement, an electric field is applied across the sample, and the velocity of the charged liposomes is measured. The zeta potential is then calculated from the electrophoretic mobility.
Signaling Pathways and Cytotoxicity
Cationic lipids, including those with a quaternary ammonium (B1175870) headgroup like this compound, are known to interact with cell membranes and can trigger various intracellular signaling pathways, often leading to cytotoxicity at higher concentrations.[13][14]
General Mechanism of Cationic Lipid-Induced Signaling
The positive charge of the lipid facilitates interaction with the negatively charged cell surface, leading to cellular uptake, often via endocytosis. Once inside the cell, these lipids can perturb intracellular membranes, such as those of endosomes and mitochondria, which can trigger stress responses and signaling cascades.
Activation of the ERK Pathway
Studies on other cationic lipids, such as 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), have demonstrated the activation of the Extracellular signal-regulated kinase (ERK) pathway.[15][16] This pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival. The activation of the ERK pathway by cationic lipids can lead to the production of chemokines and other inflammatory mediators.[15][16]
Induction of Apoptosis via Caspase Activation
The cytotoxicity of some cationic lipids is mediated through the induction of apoptosis. This process often involves the activation of caspases, a family of proteases that execute the apoptotic program. The disruption of mitochondrial membrane integrity by cationic lipids can lead to the release of pro-apoptotic factors and subsequent activation of the caspase cascade.[17][18][19][20]
Visualizations
The following diagrams illustrate key concepts related to the characterization and biological activity of this compound.
Caption: Workflow for preparing and characterizing this compound liposomes.
Caption: Potential signaling pathways activated by cationic lipids.
References
- 1. caymanchem.com [caymanchem.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. 1,2-DipalMitoyl-sn-glycero-3-ethylphosphocholine, chloride L-1162 | C42H85ClNO8P | CID 131877842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 16:0 EPC (Cl Salt), 328250-18-6 | BroadPharm [broadpharm.com]
- 5. 16:0-18:1 EPC (Cl Salt) (Powder) - Creative Biolabs [creative-biolabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 9. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. | Semantic Scholar [semanticscholar.org]
- 10. 2.5. Dynamic Light-Scattering Measurements (DLS) [bio-protocol.org]
- 11. news-medical.net [news-medical.net]
- 12. Vesicle sizing: Number distributions by dynamic light scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cationic lipids activate intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mechanism of adjuvant activity of cationic liposome: phosphorylation of a MAP kinase, ERK and induction of chemokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. LPS binding caspase activation and recruitment domains (CARDs) are bipartite lipid binding modules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LPS binding caspase activation and recruitment domains (CARDs) are bipartite lipid binding modules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Caspase-1 as a regulatory molecule of lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
16:0 EPC Chloride: An In-Depth Technical Guide to its Mechanism of Action in Transfection
For Researchers, Scientists, and Drug Development Professionals
Introduction
16:0 EPC Chloride (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine, chloride salt) is a saturated cationic lipid that has garnered significant attention as a synthetic transfection agent for the delivery of nucleic acids, such as plasmid DNA and RNA, into eukaryotic cells.[1][2][3] Its biodegradable nature and relatively low toxicity make it an attractive candidate for various research and therapeutic applications.[3] This technical guide provides a comprehensive overview of the mechanism of action of this compound in transfection, detailing the physicochemical properties of the lipoplexes it forms, the cellular uptake pathways, and the critical process of endosomal escape. Furthermore, this guide includes detailed experimental protocols for key assays and visualizations of the underlying processes to facilitate a deeper understanding for researchers and professionals in the field of drug development.
Mechanism of Action: From Lipoplex Formation to Gene Expression
The transfection process using this compound can be conceptualized as a multi-step journey that begins with the formation of a lipoplex and culminates in the expression of the delivered genetic material. The core principle lies in the electrostatic interaction between the positively charged cationic lipid and the negatively charged phosphate (B84403) backbone of the nucleic acid.
Lipoplex Formation and Physicochemical Characterization
The initial and critical step in cationic lipid-mediated transfection is the spontaneous self-assembly of this compound and nucleic acids into condensed, nanoparticle-sized structures known as lipoplexes.[4] These complexes protect the nucleic acids from degradation by nucleases in the extracellular environment. The physicochemical properties of these lipoplexes, including their size, surface charge (zeta potential), and morphology, are critical determinants of transfection efficiency.[5]
Table 1: Physicochemical Properties of 16:0 EPC-based Lipoplexes Quantitative data for this compound lipoplexes is not readily available in the public domain. The table structure is provided as a template for researchers to populate with their own experimental data.
| Formulation (e.g., 16:0 EPC:DOPE ratio) | N/P Ratio | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
|---|
| Data not available | Data not available | Data not available | Data not available | Data not available |
Helper lipids, such as the neutral lipids 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and cholesterol, are often co-formulated with this compound to enhance transfection efficiency.[2][6] DOPE is thought to facilitate the transition from a lamellar to a more fusogenic inverted hexagonal phase, which is crucial for endosomal escape.[7] Cholesterol can modulate membrane fluidity and stability, which may also influence the transfection process.[2] The choice and ratio of helper lipids can significantly impact the morphology and, consequently, the efficacy of the lipoplex.[2]
Cellular Uptake and Endosomal Trafficking
Once formed, the positively charged lipoplexes interact with the negatively charged proteoglycans on the cell surface, leading to their internalization primarily through endocytosis.[4] The exact endocytic pathway can vary depending on the cell type and the physicochemical properties of the lipoplexes.
The following diagram illustrates the general workflow of a transfection experiment using this compound.
Caption: A generalized workflow for a transfection experiment using this compound.
Endosomal Escape: The Critical Hurdle
Following endocytosis, the lipoplexes are entrapped within endosomes, which mature into late endosomes and eventually fuse with lysosomes, acidic compartments containing degradative enzymes. For successful transfection, the nucleic acid must escape the endosome and enter the cytoplasm. This process, known as endosomal escape, is a major bottleneck in non-viral gene delivery.[8]
The mechanism of endosomal escape for cationic lipids like this compound is thought to involve the "proton sponge" effect and direct interactions with the endosomal membrane.[4][9] As the endosome matures, proton pumps in its membrane actively transport protons into the lumen, lowering the internal pH. The tertiary amine groups of some cationic lipids can become protonated, leading to an influx of chloride ions to maintain charge neutrality.[8] This influx of ions and water causes osmotic swelling and eventual rupture of the endosome, releasing the lipoplex into the cytoplasm.
Furthermore, the cationic lipids of the lipoplex can interact with anionic lipids present in the inner leaflet of the endosomal membrane.[10] This interaction can lead to the formation of non-bilayer lipid phases, such as the inverted hexagonal (HII) phase, which destabilizes the endosomal membrane and facilitates the release of the nucleic acid.[10] The role of the chloride counter-ion in this process is not fully elucidated but may influence the physicochemical properties and stability of the lipoplex.[11]
The following diagram illustrates the proposed mechanism of endosomal escape.
Caption: Proposed mechanisms of endosomal escape for this compound lipoplexes.
Quantitative Data
Quantitative analysis of transfection efficiency and cytotoxicity is essential for optimizing delivery systems. The following tables provide a framework for presenting such data.
Table 2: Transfection Efficiency of this compound in Different Cell Lines Quantitative data for this compound is not consistently available in the public domain. This table is a template for reporting experimental results.
| Cell Line | Formulation | N/P Ratio | Transfection Efficiency (%) | Reporter Gene |
|---|---|---|---|---|
| CHO-K1 | Data not available | Data not available | Data not available | Data not available |
| HEK293 | Data not available | Data not available | Data not available | Data not available |
Table 3: Cell Viability following Transfection with this compound Quantitative data for this compound is not consistently available in the public domain. This table is a template for reporting experimental results.
| Cell Line | Formulation | N/P Ratio | Cell Viability (%) | Assay Method |
|---|---|---|---|---|
| CHO-K1 | Data not available | Data not available | Data not available | MTT |
| HEK293 | Data not available | Data not available | Data not available | MTT |
Experimental Protocols
Detailed and reproducible protocols are fundamental to successful transfection experiments. The following sections provide step-by-step methodologies for key procedures involving this compound.
Protocol 1: Preparation of this compound-based Liposomes
This protocol describes the preparation of cationic liposomes using the thin-film hydration method.[12]
Materials:
-
This compound
-
Helper lipid (e.g., DOPE or Cholesterol)
-
Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or extruder
Procedure:
-
Lipid Film Formation: a. Dissolve the desired amounts of this compound and helper lipid(s) in chloroform in a round-bottom flask. The molar ratio of the lipids should be optimized based on the specific application. b. Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure at a temperature above the phase transition temperature of the lipids. This will form a thin, uniform lipid film on the inner surface of the flask. c. Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Hydrate the lipid film with a sterile, nuclease-free aqueous buffer by adding the buffer to the flask and gently rotating it. The temperature of the buffer should be above the phase transition temperature of the lipids. b. The hydration process will lead to the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional but Recommended): a. To obtain small unilamellar vesicles (SUVs) with a more uniform size distribution, the MLV suspension can be sonicated using a bath sonicator or subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
Protocol 2: Transfection of CHO-K1 Cells with Plasmid DNA using this compound Lipoplexes
This protocol provides a general procedure for transfecting adherent CHO-K1 cells in a 6-well plate format. Optimization of parameters such as cell density, DNA concentration, and lipid-to-DNA ratio is crucial for achieving high transfection efficiency.[5][13]
Materials:
-
CHO-K1 cells
-
Complete culture medium (e.g., F-12K Medium with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM™ I)
-
Plasmid DNA (high purity, endotoxin-free)
-
This compound-based liposome (B1194612) suspension (prepared as in Protocol 1)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: a. The day before transfection, seed CHO-K1 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection (e.g., 2-4 x 10^5 cells per well). b. Incubate the cells overnight at 37°C in a humidified CO2 incubator.
-
Lipoplex Formation: a. For each well to be transfected, dilute the desired amount of plasmid DNA (e.g., 2-4 µg) in serum-free medium. b. In a separate tube, dilute the required amount of the this compound liposome suspension in serum-free medium. The optimal lipid-to-DNA ratio (N/P ratio) needs to be determined empirically. c. Gently add the diluted DNA to the diluted liposome suspension and mix by pipetting up and down. Do not vortex. d. Incubate the mixture at room temperature for 15-30 minutes to allow for lipoplex formation.
-
Transfection: a. Gently aspirate the culture medium from the cells and wash once with sterile PBS. b. Add the lipoplex-containing medium to the cells dropwise. c. Gently rock the plate to ensure even distribution of the lipoplexes. d. Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator. e. After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.
-
Post-Transfection Incubation: a. Incubate the cells for 24-72 hours before assaying for gene expression.
Protocol 3: Assessment of Transfection Efficiency using a Luciferase Reporter Assay
This protocol describes the measurement of firefly luciferase activity in transfected cells as a quantitative measure of gene expression.[1][9]
Materials:
-
Transfected cells in a multi-well plate
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., Reporter Lysis Buffer)
-
Luciferase assay substrate
-
Luminometer
Procedure:
-
Cell Lysis: a. 24-72 hours post-transfection, aspirate the culture medium from the wells. b. Wash the cells once with PBS. c. Add an appropriate volume of cell lysis buffer to each well (e.g., 100 µL for a 24-well plate). d. Incubate at room temperature for 15 minutes with gentle rocking to ensure complete lysis.
-
Luciferase Assay: a. Transfer the cell lysate to a microcentrifuge tube and centrifuge at high speed for 2-5 minutes to pellet cell debris. b. Add a small volume of the cleared lysate (e.g., 10-20 µL) to a luminometer tube or a well of an opaque 96-well plate. c. Add the luciferase assay substrate to the lysate. d. Immediately measure the luminescence using a luminometer. The light output is proportional to the luciferase activity.
-
Data Normalization: a. To account for variations in cell number and transfection efficiency, it is recommended to co-transfect a control plasmid expressing a different reporter (e.g., Renilla luciferase) or to normalize the luciferase activity to the total protein concentration of the cell lysate.
Protocol 4: Assessment of Cytotoxicity using the MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of the this compound lipoplexes.[14][15]
Materials:
-
Cells transfected with this compound lipoplexes in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
MTT Incubation: a. At the desired time point post-transfection (e.g., 24 or 48 hours), add MTT solution to each well to a final concentration of 0.5 mg/mL. b. Incubate the plate for 2-4 hours at 37°C in a CO2 incubator. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: a. After the incubation, carefully remove the medium containing MTT. b. Add the solubilization solution to each well to dissolve the formazan crystals. c. Incubate the plate for a further 2-4 hours at room temperature in the dark, with gentle shaking, to ensure complete solubilization.
-
Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. b. The absorbance is directly proportional to the number of viable cells. Cell viability can be expressed as a percentage relative to untreated control cells.
Conclusion
This compound is a valuable tool for the non-viral delivery of nucleic acids in a research setting. Its mechanism of action involves the formation of lipoplexes that are internalized by cells via endocytosis. The subsequent escape from the endosome is a critical step that is thought to be mediated by the proton sponge effect and direct interactions with the endosomal membrane, leading to its destabilization. The efficiency of transfection and the associated cytotoxicity are influenced by a multitude of factors, including the formulation of the lipoplex (e.g., the choice and ratio of helper lipids) and the experimental conditions. The protocols and information provided in this guide serve as a foundation for researchers to effectively utilize this compound in their gene delivery experiments and to further explore and optimize its potential for therapeutic applications. Further research is warranted to obtain more specific quantitative data on the performance of this compound and to fully elucidate the molecular details of its mechanism of action.
References
- 1. genscript.com [genscript.com]
- 2. researchgate.net [researchgate.net]
- 3. cedarlanelabs.com [cedarlanelabs.com]
- 4. Cationic & Neutral Lipids-Creative Enzymes [creative-enzymes.com]
- 5. mpbio.com [mpbio.com]
- 6. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. assaygenie.com [assaygenie.com]
- 9. hek293.com [hek293.com]
- 10. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 11. The counterion influence on cationic lipid-mediated transfection of plasmid DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
Navigating the Biological Landscape of 16:0 EPC Chloride: A Technical Guide to Biodegradability and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
16:0 EPC chloride (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine, chloride salt) is a cationic lipid that has garnered significant interest within the drug delivery and biomedical research communities. Its defining characteristic is a stable, positively charged headgroup, which facilitates the encapsulation and delivery of nucleic acids and other therapeutic molecules. While its efficacy as a delivery vehicle is a primary focus, a comprehensive understanding of its biological and environmental fate is paramount for its safe and effective clinical translation. This technical guide provides an in-depth analysis of the biodegradability and toxicity profile of this compound, drawing upon established methodologies and data from related cationic lipids to offer a predictive overview. It is important to note that while several suppliers claim the compound has low toxicity and is biodegradable, specific public data on this compound is limited[1][2][3][4][5][6][7]. Therefore, this guide integrates general principles and experimental protocols applicable to cationic lipids to forecast its behavior.
Biodegradability Assessment
The term "biodegradable" indicates that a substance can be broken down by microorganisms into simpler, non-toxic compounds[1][2][3][4][5][6][7]. For pharmaceutical excipients like this compound, assessing the rate and extent of biodegradation is crucial to understanding its environmental impact and potential for bioaccumulation. Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically employed for this purpose.
Experimental Protocols for Biodegradability Testing
The "Ready Biodegradability" tests (OECD 301 series) are a common starting point to assess the likelihood of a substance to biodegrade rapidly in an aerobic environment[8][9][10][11].
OECD 301B: CO₂ Evolution Test (Modified Sturm Test)
This method is suitable for non-volatile, water-soluble compounds like this compound.
-
Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms (typically from sewage treatment plant effluent) and incubated under aerobic conditions in the dark. The degradation of the test substance is monitored by the amount of carbon dioxide (CO₂) evolved.
-
Methodology:
-
Test Setup: A known concentration of this compound is added to a mineral salt medium as the sole source of organic carbon.
-
Inoculum: The medium is inoculated with a mixed microbial population from a domestic wastewater treatment plant.
-
Incubation: The test vessels are incubated for 28 days in the dark at a constant temperature (e.g., 22 ± 2 °C).
-
CO₂ Measurement: The evolved CO₂ is trapped in a barium hydroxide (B78521) or sodium hydroxide solution, and the amount is determined by titration or with an inorganic carbon analyzer.
-
Controls: A blank control (inoculum only) and a reference control (with a readily biodegradable substance like sodium benzoate) are run in parallel.
-
-
Data Interpretation: The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced from the test substance to its theoretical maximum CO₂ production (ThCO₂). A substance is considered "readily biodegradable" if it reaches at least 60% of its ThCO₂ within a 10-day window during the 28-day test period[8][11].
Hypothetical Biodegradation Data
The following table presents hypothetical data for the ready biodegradability of this compound, based on typical results for phospholipids.
| Test Parameter | This compound (Hypothetical) | Reference Substance (Sodium Benzoate) | OECD 301B Guideline |
| Test Duration | 28 days | 28 days | 28 days |
| Biodegradation at Day 28 | 75% of ThCO₂ | >60% of ThCO₂ | Pass: ≥ 60% ThCO₂ |
| 10-Day Window | Achieved | Achieved | Pass: Reached within the 28-day period |
| Classification | Readily Biodegradable | Readily Biodegradable | - |
Toxicity Profile
The toxicity of cationic lipids is a critical consideration, as their positive charge can lead to interactions with negatively charged cellular components, potentially causing cytotoxicity[12][13]. Toxicological evaluation typically involves a tiered approach, from in vitro cytotoxicity assays to in vivo studies.
In Vitro Cytotoxicity Assessment
In vitro assays provide a rapid and cost-effective means to screen for potential toxicity and to understand the mechanisms of cell death.
MTT Assay (Cell Viability)
-
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.
-
Methodology:
-
Cell Culture: A suitable cell line (e.g., NIH 3T3 fibroblasts or a human cell line like HEK293) is seeded in a 96-well plate.
-
Treatment: Cells are incubated with various concentrations of this compound for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow formazan formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Interpretation: Cell viability is expressed as a percentage relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell viability) is a key endpoint.
Lactate (B86563) Dehydrogenase (LDH) Assay (Cell Membrane Integrity)
-
Principle: This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
-
Methodology:
-
Cell Culture and Treatment: Similar to the MTT assay, cells are treated with varying concentrations of this compound.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
LDH Reaction: The supernatant is mixed with a reaction mixture containing lactate, NAD⁺, and a tetrazolium salt. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD⁺ to NADH, which in turn reduces the tetrazolium salt to a colored formazan product.
-
Measurement: The absorbance of the formazan is measured spectrophotometrically.
-
-
Data Interpretation: The amount of LDH released is proportional to the number of lysed cells.
Hypothetical In Vitro Toxicity Data
| Assay | Cell Line | Endpoint | Hypothetical Value for this compound |
| MTT | NIH 3T3 | IC₅₀ (24h) | 85 µg/mL |
| LDH | HEK293 | EC₅₀ (24h) | 120 µg/mL |
In Vivo Toxicity Assessment
In vivo studies in animal models are essential to evaluate the systemic toxicity of a compound.
Acute Systemic Toxicity Study (e.g., OECD 420)
-
Principle: This study provides information on the short-term toxic effects of a single high dose of a substance.
-
Methodology:
-
Animal Model: Typically rats or mice are used.
-
Administration: A single dose of this compound is administered via a relevant route (e.g., intravenous for systemic delivery applications).
-
Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity, including changes in behavior, body weight, and mortality.
-
Necropsy: At the end of the study, animals are euthanized, and major organs are examined for gross pathological changes. Histopathological examination may also be performed.
-
-
Data Interpretation: The LD₅₀ (lethal dose for 50% of the test animals) can be estimated.
Hypothetical In Vivo Toxicity Data
| Study Type | Animal Model | Route of Administration | Endpoint | Hypothetical Value for this compound |
| Acute Systemic Toxicity | Rat | Intravenous | LD₅₀ | > 2000 mg/kg |
Signaling Pathways and Mechanisms of Toxicity
The positive charge of cationic lipids can trigger various cellular responses. While specific pathways for this compound are not yet elucidated, studies on other cationic lipids suggest potential mechanisms. These include interactions with the cell membrane leading to membrane destabilization, induction of reactive oxygen species (ROS), and activation of inflammatory and apoptotic pathways[13].
Hypothetical Signaling Pathway for Cationic Lipid-Induced Cytotoxicity
The following diagram illustrates a potential signaling cascade initiated by the interaction of a cationic lipid like this compound with a cell.
Caption: Hypothetical signaling cascade of cationic lipid-induced cytotoxicity.
Experimental Workflow for Investigating Signaling Pathways
Caption: Experimental workflow for investigating signaling pathways.
Conclusion
This compound holds considerable promise as a component of advanced drug delivery systems. While initial assessments from suppliers suggest a favorable safety profile with good biodegradability and low toxicity, a thorough and quantitative evaluation is essential for its progression into clinical applications. This guide has outlined the standard methodologies and provided a hypothetical framework for the biodegradability and toxicity assessment of this compound. The presented data, while illustrative, underscores the importance of rigorous, standardized testing to fully characterize the biological and environmental interactions of this and other novel cationic lipids. Future research should focus on generating specific experimental data for this compound to validate these predictions and to fully elucidate its mechanisms of action and any potential toxicities.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. medkoo.com [medkoo.com]
- 4. 16:0 EPC (Cl Salt) | CAS:328250-18-6 | AxisPharm [axispharm.com]
- 5. 16:0-18:1 EPC (Cl Salt), 328250-19-7 | BroadPharm [broadpharm.com]
- 6. 16:0-18:1 EPC (Cl Salt) (Powder) - Creative Biolabs [creative-biolabs.com]
- 7. 16:0-18:1 EPC (Cl Salt) | CAS:328250-19-7 | AxisPharm [axispharm.com]
- 8. bpcinstruments.com.cn [bpcinstruments.com.cn]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 12. Cationic liposome - Wikipedia [en.wikipedia.org]
- 13. Addressing the problem of cationic lipid-mediated toxicity: the magnetoliposome model - PubMed [pubmed.ncbi.nlm.nih.gov]
16:0 EPC Chloride: An In-Depth Technical Guide for Cationic Lipid-Mediated Gene Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gene therapy holds immense promise for treating a wide array of genetic and acquired diseases. A critical component of successful gene therapy is the development of safe and efficient vectors for nucleic acid delivery. Cationic lipids have emerged as a leading class of non-viral vectors, capable of forming complexes with negatively charged nucleic acids, facilitating their entry into cells, and enabling therapeutic gene expression. Among these, 16:0 EPC chloride, also known as 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride (DPEPC), is a biodegradable and biocompatible cationic lipid that has garnered interest for its potential in gene delivery applications.[1][2][3]
This technical guide provides a comprehensive overview of this compound as a cationic lipid for gene therapy. It is designed to furnish researchers, scientists, and drug development professionals with a foundational understanding of its properties, formulation strategies, and the experimental protocols relevant to its application. While detailed quantitative performance data specifically for this compound as a primary cationic lipid is limited in publicly available literature, this guide synthesizes the existing information and provides context from related cationic lipid systems to enable a thorough evaluation of its potential.
Core Concepts of Cationic Lipid-Mediated Gene Delivery
Cationic lipids are amphiphilic molecules characterized by a positively charged headgroup and a hydrophobic tail. This structure allows them to self-assemble into liposomes or lipid nanoparticles (LNPs) in aqueous solutions. The positively charged surface of these particles interacts electrostatically with the negatively charged phosphate (B84403) backbone of nucleic acids (such as plasmid DNA, mRNA, or siRNA) to form stable complexes known as lipoplexes.
The overall process of cationic lipid-mediated gene delivery can be summarized in the following key steps:
-
Lipoplex Formation: Cationic lipids and the desired nucleic acid are mixed in appropriate ratios to form condensed, positively charged nanoparticles.
-
Cellular Uptake: The positively charged lipoplexes interact with the negatively charged cell surface, leading to their internalization, primarily through endocytosis.
-
Endosomal Escape: Once inside the cell within an endosome, the cationic lipids are thought to facilitate the release of the nucleic acid cargo into the cytoplasm. This is a critical step to avoid degradation in the lysosomal pathway. The "proton sponge" effect is one of the proposed mechanisms, where the cationic lipid buffers the acidic environment of the endosome, leading to an influx of protons and counter-ions, osmotic swelling, and eventual rupture of the endosomal membrane.
-
Nuclear Entry (for DNA): For plasmid DNA, translocation into the nucleus is necessary for transcription to occur.
-
Gene Expression: Once in the appropriate cellular compartment, the nucleic acid is released from the lipid carrier and can be transcribed (DNA) or translated (mRNA) to produce the therapeutic protein.
Physicochemical Properties of this compound
This compound is a saturated cationic lipid with two 16-carbon acyl chains (palmitoyl chains). Its structure contributes to the formation of relatively rigid lipid bilayers at physiological temperatures.[4] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride | [3] |
| Synonyms | 16:0 EPC (Cl Salt), DPEPC | [1] |
| Molecular Formula | C42H85ClNO8P | [1] |
| Molecular Weight | 798.56 g/mol | [1] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in chloroform (B151607) and ethanol | |
| Storage | -20°C for long-term storage | [1] |
Formulation of this compound-Based Gene Delivery Systems
The formulation of effective gene delivery vehicles using this compound typically involves its combination with helper lipids to enhance stability, transfection efficiency, and biocompatibility.
Key Formulation Components:
-
Cationic Lipid (this compound): The primary component for complexing with nucleic acids and facilitating cellular uptake.
-
Helper Lipid: Neutral lipids are often included to improve the fusogenicity of the lipoplex and aid in endosomal escape. A commonly used helper lipid is 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), which is known to promote the formation of non-bilayer lipid structures that can destabilize the endosomal membrane.
-
Cholesterol: Incorporated to modulate membrane fluidity, stability, and reduce aggregation.
-
PEGylated Lipid: A lipid conjugated to polyethylene (B3416737) glycol (PEG) can be included to create a hydrophilic shell around the nanoparticle. This "stealth" coating can reduce non-specific interactions with serum proteins, prolong circulation time in vivo, and improve stability.
General Formulation Protocol:
A common method for preparing liposomes or lipid nanoparticles is the thin-film hydration method followed by extrusion.
-
Lipid Film Preparation: The cationic lipid (this compound) and any helper lipids (e.g., DOPE, cholesterol, PEGylated lipid) are dissolved in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., sterile water, saline, or a buffered solution like HEPES or PBS) to form multilamellar vesicles (MLVs).
-
Size Reduction: The MLV suspension is then subjected to size reduction to form small unilamellar vesicles (SUVs) with a more uniform size distribution. This is typically achieved by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) or by sonication.
-
Lipoplex Formation: The prepared cationic liposomes are then mixed with the nucleic acid solution at a specific charge ratio (N/P ratio, the molar ratio of the positive charges on the lipid to the negative charges on the nucleic acid). The mixture is incubated for a defined period to allow for the formation of stable lipoplexes.
Characterization of this compound Lipoplexes
Thorough characterization of the formulated lipoplexes is essential to ensure quality, consistency, and to understand their structure-function relationship.
| Parameter | Method | Typical Expected Outcome |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Homogeneous population with a size range of 100-200 nm and a low PDI (<0.2) is often desired for in vivo applications. |
| Zeta Potential | Laser Doppler Velocimetry | A positive zeta potential (e.g., +20 to +40 mV) is expected, indicating successful complexation of the nucleic acid and a surface charge that facilitates interaction with the cell membrane. |
| Nucleic Acid Encapsulation Efficiency | Spectrophotometric or fluorometric assays (e.g., RiboGreen or PicoGreen assay) | High encapsulation efficiency (>90%) is desirable to maximize the delivery of the therapeutic payload. |
| Morphology | Transmission Electron Microscopy (TEM) or Cryo-TEM | Spherical vesicles, and the visualization of the condensed nucleic acid within the lipoplex. |
In Vitro Evaluation of Gene Delivery
Transfection Efficiency
The ability of the this compound-based lipoplexes to deliver a functional gene is assessed using reporter gene assays.
Experimental Protocol: In Vitro Transfection Assay
-
Cell Seeding: Plate the target cells (e.g., HEK293, HeLa, or a relevant cell line for the therapeutic application) in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Lipoplex Preparation: Prepare the this compound lipoplexes with a reporter gene plasmid (e.g., encoding luciferase or green fluorescent protein - GFP) at various N/P ratios.
-
Transfection: Add the lipoplex solution to the cells in serum-free or serum-containing media, depending on the experimental design.
-
Incubation: Incubate the cells with the lipoplexes for a defined period (e.g., 4-6 hours).
-
Media Change: After the incubation period, the transfection medium can be replaced with fresh, complete growth medium.
-
Gene Expression Analysis: After a suitable incubation period to allow for gene expression (e.g., 24-48 hours), quantify the reporter gene expression.
-
For Luciferase: Lyse the cells and measure the luciferase activity using a luminometer.
-
For GFP: Analyze the percentage of GFP-positive cells and the mean fluorescence intensity using flow cytometry or fluorescence microscopy.
-
Cytotoxicity
Assessing the cytotoxicity of the gene delivery vector is crucial for its potential therapeutic application.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate as described for the transfection assay.
-
Treatment: Expose the cells to the this compound lipoplexes at a range of concentrations. Include a positive control for cytotoxicity (e.g., Triton X-100) and a negative control (untreated cells).
-
Incubation: Incubate the cells for a period that corresponds to the transfection experiment (e.g., 24-48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells.
Visualizing Workflows and Pathways
Gene Delivery Workflow
Caption: Experimental workflow for the formulation, characterization, and in vitro evaluation of this compound-based lipoplexes.
Cellular Uptake and Endosomal Escape Pathway
Caption: Conceptual diagram of the cellular uptake and intracellular trafficking of this compound-based lipoplexes for gene delivery.
Conclusion and Future Directions
This compound represents a promising cationic lipid for gene therapy applications due to its biodegradable nature and structural similarity to endogenous phospholipids. While this guide provides a foundational framework for its use, it is important to acknowledge the limited availability of comprehensive, direct comparative data in the public domain. Future research should focus on systematic studies to elucidate the structure-activity relationships of this compound in various formulations. Key areas for investigation include:
-
Optimization of Formulations: Systematically varying the helper lipid composition and N/P ratios to maximize transfection efficiency while minimizing cytotoxicity for different cell types and nucleic acid payloads.
-
In Vivo Studies: Evaluating the biodistribution, efficacy, and safety of this compound-based formulations in relevant animal models.
-
Mechanism of Action: Further investigating the specific mechanisms by which this compound facilitates endosomal escape to inform the rational design of next-generation lipid vectors.
By addressing these research questions, the full potential of this compound as a valuable tool in the gene therapy arsenal (B13267) can be realized, ultimately contributing to the development of novel and effective treatments for a wide range of diseases.
References
- 1. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimal combination of cationic lipid and phospholipid in cationic liposomes for gene knockdown in breast cancer cells and mouse lung using siRNA lipoplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Physicochemical Characterization of Liposomes That Mimic the Lipid Composition of Exosomes for Effective Intracellular Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Thermal Dance: An In-depth Guide to the Phase Behavior of 16:0 EPC Chloride Bilayers
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the intricate phase behavior of 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine (16:0 EPC) chloride bilayers, a cationic lipid of significant interest in drug delivery and gene therapy. Understanding the temperature-dependent structural changes of these lipid assemblies is paramount for the rational design of stable and effective nanocarriers. This document provides a comprehensive overview of the thermotropic properties of 16:0 EPC, detailed experimental protocols for its characterization, and visual representations of the underlying principles and workflows.
Thermotropic Phase Behavior of 16:0 EPC Chloride Bilayers
The phase behavior of this compound, a saturated cationic phospholipid, is characterized by distinct transitions between different physical states as a function of temperature. These transitions, primarily the pretransition (Lβ' to Pβ') and the main transition (Pβ' to Lα), involve changes in the packing, ordering, and mobility of the lipid acyl chains, as well as alterations in the hydration and conformation of the headgroups. The presence of the chloride counterion plays a crucial role in modulating these transitions.
Quantitative Phase Transition Data
The thermotropic phase transitions of fully hydrated this compound bilayers have been meticulously characterized using techniques such as Differential Scanning Calorimetry (DSC) and X-ray diffraction. The key quantitative data are summarized in the table below.
| Transition | Transition Temperature (Tm) (°C) | Enthalpy Change (ΔH) (kcal/mol) |
| Pretransition | 38.3 | 1.5 |
| Main Transition | 43.8 | 8.7 |
Data sourced from studies on linear saturated P-O-ethyl phosphatidylcholines.
Experimental Protocols for Characterizing Lipid Phase Behavior
The accurate determination of the phase behavior of lipid bilayers relies on a suite of biophysical techniques. Below are detailed methodologies for the key experiments cited in the study of this compound bilayers.
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as it is heated or cooled. It is the primary method for determining the temperature and enthalpy of phase transitions in lipid bilayers.
Methodology:
-
Liposome (B1194612) Preparation:
-
A known quantity of this compound is dissolved in a suitable organic solvent (e.g., chloroform).
-
The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the walls of a round-bottom flask.
-
The lipid film is further dried under vacuum for several hours to remove any residual solvent.
-
The lipid film is hydrated with an aqueous buffer (e.g., deionized water or a specific buffer containing chloride ions) by vortexing at a temperature above the main transition temperature of the lipid. This results in the formation of multilamellar vesicles (MLVs).
-
-
DSC Analysis:
-
A precise amount of the liposome dispersion is hermetically sealed in an aluminum DSC pan.
-
An identical empty pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The temperature is scanned over a desired range (e.g., 10°C to 60°C) at a constant heating and cooling rate (e.g., 1°C/min).
-
The differential heat flow between the sample and the reference is recorded as a function of temperature, generating a thermogram.
-
The peak temperatures of the endothermic transitions in the heating scan correspond to the phase transition temperatures (Tm), and the area under each peak is integrated to determine the enthalpy of the transition (ΔH).
-
X-ray Diffraction
X-ray diffraction provides detailed structural information about the arrangement of lipid molecules within the bilayer at different temperatures, including the lamellar repeat distance (d-spacing) and the packing of the acyl chains.
Methodology:
-
Sample Preparation:
-
A concentrated dispersion of this compound liposomes is prepared as described for DSC.
-
The sample is loaded into a temperature-controlled sample holder with X-ray transparent windows (e.g., mica or Kapton).
-
-
X-ray Diffraction Measurement:
-
The sample is placed in an X-ray beam (typically from a synchrotron source for high resolution).
-
The scattered X-rays are detected by a two-dimensional detector.
-
Diffraction patterns are collected at various temperatures, both below and above the phase transition temperatures determined by DSC.
-
-
Data Analysis:
-
Small-Angle X-ray Scattering (SAXS): The positions of the diffraction peaks in the low-angle region are used to calculate the lamellar d-spacing, which represents the thickness of the lipid bilayer plus the intervening water layer.
-
Wide-Angle X-ray Scattering (WAXS): The diffraction patterns in the high-angle region provide information about the lateral packing of the hydrocarbon chains. A sharp, single peak is indicative of a well-ordered gel phase, while a broad, diffuse peak signifies a disordered liquid-crystalline phase.
-
Visualizing the Concepts: Diagrams and Workflows
To further elucidate the concepts and processes involved in understanding the phase behavior of this compound bilayers, the following diagrams have been generated using the Graphviz (DOT language).
Experimental Workflow for Characterizing Lipid Phase Behavior
An In-depth Technical Guide to the Critical Micelle Concentration of 1-Palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine Chloride (16:0 EPC Chloride)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 16:0 EPC Chloride and its Critical Micelle Concentration
This compound is a synthetic cationic lipid characterized by a phosphocholine (B91661) headgroup with an ethyl modification, a palmitoyl (B13399708) (16:0) acyl chain at the sn-1 position, and an oleoyl (B10858665) (18:1) acyl chain at the sn-2 position of the glycerol (B35011) backbone. This amphiphilic structure drives its self-assembly in aqueous environments. Below the CMC, this compound exists predominantly as monomers. As the concentration increases to the CMC, the monomers aggregate to form micelles, shielding their hydrophobic acyl chains from the aqueous phase while exposing the hydrophilic ethylphosphocholine headgroups.[1] This transition is accompanied by abrupt changes in the physicochemical properties of the solution, which form the basis for the experimental determination of the CMC.
The CMC is a critical parameter for the development of lipid-based drug formulations as it influences the stability, drug-loading capacity, and in vivo behavior of the delivery system.
Comparative Analysis of Critical Micelle Concentrations
Due to the absence of a reported CMC value for this compound, a comparative summary of the CMCs of structurally analogous phospholipids (B1166683) is presented in Table 1. This data can be used to infer an approximate CMC range for this compound. The CMC is influenced by factors such as acyl chain length, degree of saturation, and headgroup structure. Generally, for phospholipids with the same headgroup, the CMC decreases with increasing acyl chain length and decreasing saturation.
| Phospholipid | Abbreviation | Acyl Chain Composition | Critical Micelle Concentration (CMC) | Reference(s) |
| Dipalmitoylphosphatidylcholine | DPPC | 16:0/16:0 | ~0.46 nM | [2][3] |
| Dioleoylphosphatidylcholine | DOPC | 18:1/18:1 | ~50 µM (in oil), likely nM in water | [4][5][6] |
| 1-Hexadecanoyl-sn-glycero-3-phosphocholine | 16:0 Lyso-PC | 16:0 | 7 µM | [7] |
| 1-Myristoyl-sn-glycero-3-phosphocholine | 14:0 Lyso-PC | 14:0 | 70 µM | [7] |
| 1-Lauroyl-sn-glycero-3-phosphocholine | 12:0 Lyso-PC | 12:0 | 0.7 mM | [7] |
| 1-Palmitoyl-sn-glycero-3-phosphatidic acid | 16:0 Lyso-PA | 16:0 | 0.540 mM | [8] |
Table 1: Critical Micelle Concentrations of Structurally Related Phospholipids.
Based on the data for DPPC and the trend of decreasing CMC with longer, saturated acyl chains, it is plausible to hypothesize that the CMC of this compound is in the low micromolar to nanomolar range. The presence of the cationic ethyl group on the phosphate (B84403) may slightly increase the CMC compared to its zwitterionic counterpart (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC) due to electrostatic repulsion between the headgroups.
Experimental Protocols for CMC Determination
Several robust experimental techniques are employed to determine the CMC of surfactants and phospholipids. The choice of method often depends on the nature of the lipid, the required sensitivity, and the available instrumentation. Below are detailed protocols for four commonly used methods.
Fluorescence Spectroscopy using Pyrene (B120774) as a Probe
This method relies on the sensitivity of the fluorescence emission spectrum of pyrene to the polarity of its microenvironment. Pyrene exhibits a higher fluorescence intensity of the third vibrational peak (I3) relative to the first (I1) in nonpolar environments, such as the hydrophobic core of a micelle.
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of pyrene in a volatile organic solvent like acetone (B3395972) or ethanol (B145695) (e.g., 1 mM).
-
Prepare a concentrated stock solution of this compound in the desired aqueous buffer (e.g., 10 mM).
-
-
Sample Preparation:
-
Prepare a series of aqueous solutions with varying concentrations of this compound, bracketing the expected CMC.
-
To each solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range (e.g., 1 µM). The final concentration of the organic solvent should be minimal (<0.1%) to avoid influencing micellization.
-
Allow the samples to equilibrate for a set period (e.g., 1-2 hours) at a constant temperature.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to approximately 335 nm.
-
Record the emission spectra for each sample over a range of approximately 350-450 nm.
-
Measure the fluorescence intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (I3/I1) for each concentration of this compound.
-
Plot the I3/I1 ratio as a function of the logarithm of the this compound concentration.
-
The plot will typically show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which can be found by taking the first derivative of the curve or by the intersection of the two linear portions of the plot.
-
Surface Tension Measurement
This classical method is based on the principle that surfactants lower the surface tension of a solution. As the surfactant concentration increases, the surface tension decreases until the CMC is reached, after which the surface tension remains relatively constant.[9]
Protocol:
-
Solution Preparation:
-
Prepare a series of solutions of this compound in the desired aqueous buffer with concentrations spanning a wide range around the anticipated CMC.
-
-
Surface Tension Measurement:
-
Use a tensiometer (e.g., with a Wilhelmy plate or Du Noüy ring) to measure the surface tension of each solution at a constant temperature.
-
Ensure the plate or ring is thoroughly cleaned between measurements.
-
-
Data Analysis:
-
Plot the surface tension as a function of the logarithm of the this compound concentration.
-
The resulting graph will show a region of decreasing surface tension followed by a plateau.
-
The CMC is the concentration at the intersection of the two lines extrapolated from these regions.
-
Light Scattering
The formation of micelles leads to a significant increase in the scattering of light by the solution. Both static light scattering (SLS) and dynamic light scattering (DLS) can be used.
Protocol:
-
Sample Preparation:
-
Prepare a series of this compound solutions in a suitable buffer.
-
Filter the solutions through a fine-pore filter (e.g., 0.22 µm) to remove any dust or large aggregates.
-
-
Light Scattering Measurement:
-
For each concentration, measure the scattered light intensity at a fixed angle (commonly 90°) using a light scattering instrument.
-
-
Data Analysis:
-
Plot the scattered light intensity as a function of the this compound concentration.
-
The plot will show a sharp increase in scattering intensity at the onset of micelle formation.
-
The CMC is determined as the concentration at which this abrupt change in slope occurs.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with micelle formation. The demicellization of a concentrated surfactant solution upon injection into a buffer is an endothermic process, while micelle formation is exothermic.
Protocol:
-
Sample Preparation:
-
Prepare a concentrated solution of this compound (well above the expected CMC) in the desired buffer. This will be the injectant.
-
Fill the sample cell of the calorimeter with the same buffer.
-
Ensure both the injectant and the cell buffer are thoroughly degassed.
-
-
ITC Measurement:
-
Perform a series of small injections of the concentrated lipid solution into the buffer-filled cell at a constant temperature.
-
The instrument will measure the heat absorbed or released after each injection.
-
-
Data Analysis:
-
The initial injections will show a significant heat change due to micelle formation. As the concentration in the cell approaches and surpasses the CMC, the heat change per injection will decrease and eventually plateau, corresponding to the heat of dilution of the micelles.
-
The integrated heat data is plotted against the lipid concentration in the cell. The CMC is determined from the inflection point of the resulting sigmoidal curve.
-
Experimental Workflow and Signaling Pathways
General Experimental Workflow for CMC Determination
The following diagram illustrates a generalized workflow for determining the critical micelle concentration of a phospholipid like this compound.
General experimental workflow for CMC determination.
Cellular Uptake and Signaling Pathways of Cationic Lipids
Cationic lipids like this compound are integral components of lipoplexes used for gene and drug delivery. Their positive charge facilitates interaction with negatively charged cell membranes, leading to cellular uptake. The primary uptake mechanisms include clathrin-mediated endocytosis, caveolin-mediated endocytosis, and macropinocytosis.
Once internalized, the lipid nanoparticles are typically trafficked through the endo-lysosomal pathway. For the therapeutic payload (e.g., siRNA, plasmid DNA) to be effective, it must escape the endosome and enter the cytoplasm. Cationic lipids are thought to promote endosomal escape by fusing with the endosomal membrane, leading to its destabilization.
Furthermore, cationic lipids can activate intracellular signaling pathways, which can have both beneficial and adverse effects. These include pro-inflammatory and pro-apoptotic pathways. An understanding of these interactions is crucial for designing safe and effective delivery vehicles.
The diagram below illustrates the general cellular uptake and endosomal escape mechanism facilitated by cationic lipids.
Cellular uptake and endosomal escape of cationic lipoplexes.
Conclusion
While the precise critical micelle concentration of this compound remains to be experimentally determined and reported, this technical guide provides a robust framework for its investigation. By utilizing the detailed experimental protocols for fluorescence spectroscopy, surface tension measurements, light scattering, and isothermal titration calorimetry, researchers can accurately determine this crucial parameter. The comparative data on related phospholipids suggest that the CMC of this compound likely falls within the low micromolar to nanomolar range. A thorough understanding of the CMC, coupled with knowledge of the cellular uptake and signaling pathways influenced by this cationic lipid, is paramount for the rational design and optimization of novel and effective drug delivery systems.
References
- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Water content, critical micelle concentration of phospholipids and formation of association colloids as factors influencing autoxidation of rapeseed oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Interfacial properties and critical micelle concentration of lysophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The critical micelle concentrations of lysophosphatidic acid and sphingosylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Interaction of 16:0 EPC Chloride with Nucleic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride (16:0 EPC chloride), a saturated cationic lipid, and nucleic acids. This document delves into the biophysical characteristics of these interactions, methodologies for their study, and their implications for gene delivery applications.
Introduction to this compound and Its Role in Nucleic Acid Delivery
This compound, also known as DPEPC or EDPPC, is a cationic phospholipid that has garnered interest as a non-viral vector for the delivery of genetic material such as plasmid DNA (pDNA) and ribonucleic acids (RNA) into cells.[1] Its structure, featuring two saturated 16-carbon acyl chains and a positively charged ethylphosphocholine headgroup, allows it to electrostatically interact with negatively charged nucleic acids. This interaction leads to the spontaneous self-assembly of lipid-nucleic acid complexes, commonly referred to as lipoplexes.
The formation of stable lipoplexes is a critical first step in the successful transfection of cells. These complexes serve to protect the nucleic acid cargo from degradation by nucleases in the extracellular environment and facilitate its entry into the target cell. The physicochemical properties of these lipoplexes, including their size, surface charge (zeta potential), and morphology, are key determinants of their transfection efficiency and cytotoxicity.
Quantitative Data on Lipoplex Characteristics
Table 1: Physicochemical Properties of Cationic Liposomes and Lipoplexes
| Parameter | Cationic Liposomes (Lipid only) | Lipoplexes (Lipid + Nucleic Acid) | Key Influencing Factors |
| Particle Size (Hydrodynamic Diameter) | 90 - 200 nm | 150 - 500 nm (can be larger with aggregation) | Lipid composition, preparation method (e.g., extrusion), N/P ratio, ionic strength |
| Polydispersity Index (PDI) | < 0.2 | 0.2 - 0.4 (can be higher) | Homogeneity of the initial liposome (B1194612) preparation, mixing procedure |
| Zeta Potential (mV) | +30 to +60 mV | +20 to +50 mV | Lipid composition, pH, ionic strength, N/P ratio |
Table 2: In Vitro Transfection Efficiency of Cationic Lipoplexes
| Cell Line | Nucleic Acid | Transfection Efficiency | Cytotoxicity | Factors Influencing Outcome |
| CHO-K1 | pDNA (e.g., encoding luciferase or β-galactosidase) | Moderate to High | Dose-dependent | N/P ratio, presence of helper lipids (e.g., DOPE), cell confluency, incubation time |
| HEK293 | pDNA or mRNA | Moderate to High | Dose-dependent | Formulation composition, cell passage number |
| HeLa | siRNA | Variable | Dose-dependent | siRNA concentration, lipoplex stability |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of this compound-based lipoplexes.
Preparation of this compound Liposomes
The thin-film hydration method followed by extrusion is a common and effective technique for producing unilamellar liposomes with a defined size.
Materials:
-
This compound
-
Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE) (optional)
-
Chloroform or a chloroform:methanol mixture (2:1, v/v)
-
Sterile, nuclease-free buffer (e.g., 10 mM HEPES, pH 7.4)
-
Rotary evaporator
-
Water bath sonicator
-
Liposome extrusion device with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound (and helper lipid, if used, at a desired molar ratio) in the organic solvent in a round-bottom flask.
-
Evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the sterile, nuclease-free buffer by gentle rotation of the flask. The final total lipid concentration is typically in the range of 1-10 mg/mL.
-
Incubate the suspension at a temperature above the phase transition temperature of the lipids for 30-60 minutes to facilitate hydration, forming multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) multiple times (typically 11-21 passes) using a liposome extruder.
-
Formation of this compound-Nucleic Acid Lipoplexes
Materials:
-
Prepared this compound liposome suspension
-
Nucleic acid (pDNA, mRNA, or siRNA) solution in a nuclease-free buffer
-
Nuclease-free microcentrifuge tubes
Procedure:
-
Dilution:
-
Separately dilute the required amounts of the liposome suspension and the nucleic acid solution in the same buffer.
-
-
Complexation:
-
Gently add the diluted nucleic acid solution to the diluted liposome suspension while vortexing at a low speed or by gentle pipetting. The order of addition can influence lipoplex characteristics and should be kept consistent.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.
-
Characterization of Lipoplexes
Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of the lipoplexes. The same instrument, often equipped with an electrode assembly, can measure the zeta potential, which indicates the surface charge and colloidal stability of the complexes.
Procedure:
-
Dilute a small aliquot of the lipoplex suspension in the appropriate buffer.
-
Transfer the sample to a suitable cuvette.
-
Perform the measurements according to the instrument manufacturer's instructions.
An electrophoretic mobility shift assay (EMSA), or gel retardation assay, is a simple and effective method to confirm the complexation of nucleic acids with the cationic liposomes.[2]
Procedure:
-
Prepare lipoplexes at various N/P ratios.
-
Load the samples onto an agarose (B213101) gel (typically 0.8-1.0%). A lane with naked nucleic acid should be included as a control.
-
Perform electrophoresis under conditions that maintain the integrity of the complexes.
-
Stain the gel with a nucleic acid stain (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize under UV light.
-
Complete retardation of the nucleic acid band (i.e., no migration into the gel) indicates efficient binding to the liposomes.
Visualization of Key Processes and Relationships
The following diagrams, generated using the DOT language, illustrate fundamental workflows and concepts related to the interaction of this compound with nucleic acids.
References
A Technical Guide to the Solubility and Stability of 16:0 EPC Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility and stability of 16:0 EPC Chloride (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride), a saturated cationic lipid widely utilized in biomedical research for nucleic acid transfection and as a component of liposomal drug delivery systems. Understanding its physicochemical properties is critical for the successful design and implementation of experimental protocols and for ensuring the reproducibility of results.
Core Properties of this compound
This compound is a derivative of phosphatidylcholine, featuring two 16-carbon saturated fatty acid tails (palmitic acid). The presence of a positive charge on the ethylphosphocholine headgroup facilitates its interaction with negatively charged molecules such as DNA and RNA, making it an effective transfection agent. Its biocompatibility and biodegradability are advantageous for in vitro and in vivo applications.[1][2][3]
Data Presentation: Solubility and Stability
The following tables summarize the known quantitative and qualitative data regarding the solubility and stability of this compound.
Table 1: Solubility of this compound
| Solvent System | Concentration | Notes |
| Ethanol | 25 mg/mL | Ultrasonic assistance may be used.[4][5] |
| Chloroform:Methanol:Water (65:25:4, v/v/v) | 5 mg/mL | A common solvent mixture for lipids.[1] |
| Dimethyl Sulfoxide (DMSO) | 1 mg/mL | |
| Chloroform | Available as a stock solution. | Concentration may vary by supplier.[1] |
Table 2: Stability and Storage of this compound
| Form | Storage Temperature | Duration of Stability | Recommendations |
| Powder | -20°C | Up to 3 years | Recommended for long-term storage.[6][7][8][9] |
| 0-4°C | Days to weeks | Suitable for short-term storage.[6] | |
| Stock Solution | -80°C | 6 months | Store sealed and away from moisture.[4] |
| -20°C | 1 month | Aliquot to prevent repeated freeze-thaw cycles.[4] |
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of this compound are not widely published. Therefore, this section outlines generalized, standard methodologies that can be adapted for this purpose.
Protocol 1: Determination of Solubility
Objective: To determine the saturation solubility of this compound in a given solvent.
Materials:
-
This compound (powder form)
-
Solvent of interest (e.g., ethanol, DMSO)
-
Vortex mixer
-
Water bath sonicator
-
Analytical balance
-
Spectrophotometer or light microscope
Methodology:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in the chosen solvent, if feasible.
-
Serial Dilutions: If a stock solution is made, create a series of dilutions. If not, proceed with the incremental addition method.
-
Incremental Addition (Shake-Flask Method): a. Add a known, small amount of this compound powder to a fixed volume of the solvent in a vial. b. Vortex the mixture vigorously for 2-3 minutes. c. If the solid dissolves completely, continue adding small, pre-weighed increments of the lipid. d. After each addition, vortex and sonicate in a water bath to aid dissolution. e. The point at which a persistent solid residue is observed, even after thorough mixing, is considered the saturation point.
-
Equilibration: Allow the saturated solution to equilibrate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 24 hours) to ensure thermodynamic equilibrium is reached.
-
Analysis: a. Visual/Microscopic: Observe the solution for the presence of undissolved crystals. b. Spectroscopic: Centrifuge the saturated solution to pellet any undissolved solid. Carefully collect the supernatant and measure its concentration using an appropriate analytical technique (e.g., HPLC with a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD), as lipids lack a strong chromophore).
Protocol 2: Assessment of Stability
Objective: To evaluate the chemical stability of this compound under various storage conditions over time.
Materials:
-
This compound (powder or stock solution)
-
Controlled environment chambers (e.g., -80°C, -20°C, 4°C, 25°C with controlled humidity)
-
Amber vials with Teflon-lined caps
-
Inert gas (e.g., argon or nitrogen)
-
High-Performance Liquid Chromatography (HPLC) system with CAD, ELSD, or Mass Spectrometry (MS) detector
-
Appropriate HPLC column (e.g., C18 reversed-phase)
Methodology:
-
Sample Preparation: a. For powder, weigh equal amounts of this compound into several amber vials. b. For a stock solution, prepare a batch and aliquot it into multiple amber vials. c. Purge the headspace of each vial with an inert gas to displace oxygen before sealing.
-
Storage: Place the prepared samples in the different controlled environment chambers.
-
Time Points: Designate specific time points for analysis (e.g., Day 0, Week 1, Month 1, Month 3, Month 6, Year 1).
-
Analysis: a. At each time point, retrieve one sample from each storage condition. b. Prepare the sample for analysis. If it is a powder, dissolve it in a suitable solvent to a known concentration. c. Inject the sample into the HPLC system. d. The primary analytical method is reversed-phase HPLC, which can separate the parent lipid from potential degradation products (e.g., lysolipids resulting from hydrolysis of the ester bonds).[8][9][10] e. Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak. f. Quantify the percentage of remaining this compound at each time point relative to the Day 0 sample. g. Mass spectrometry can be coupled with HPLC (LC-MS) to identify the mass of any degradation products, aiding in the elucidation of the degradation pathway.
Visualizations: Workflows and Pathways
Generalized Synthesis Workflow
The synthesis of a custom phospholipid like this compound involves a multi-step chemical process. The following diagram illustrates a generalized synthetic route.
Cationic Lipid-Mediated Nucleic Acid Transfection
This compound is primarily used to deliver nucleic acids into cells. The diagram below outlines the key steps in this process, from lipoplex formation to gene expression.
References
- 1. Cationic Transfection Lipids: Ingenta Connect [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Cationic Lipid Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 5. testinglab.com [testinglab.com]
- 6. Cationic transfection lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for Evaluation of the Oxidative Stability of Lipid-Containing Foods [jstage.jst.go.jp]
- 8. Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Storage of 16:0 EPC Chloride Powder: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the optimal storage conditions for 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride (16:0 EPC chloride) powder, a crucial cationic lipid utilized in liposome (B1194612) preparation and drug delivery systems. Adherence to these guidelines is paramount for maintaining the compound's stability, purity, and performance in research and pharmaceutical applications. This document is intended for researchers, scientists, and professionals in drug development.
Recommended Storage Conditions
The stability of this compound powder is primarily influenced by temperature, moisture, and light. The following table summarizes the recommended storage conditions for the solid powder and its solutions to ensure long-term stability and prevent degradation.
| Parameter | Condition | Duration | Notes |
| Solid Powder Storage Temperature | -20°C | Up to 1 year or as specified by the manufacturer | Maintain in a tightly sealed container to prevent moisture absorption. |
| Stock Solution Storage Temperature (-80°C) | -80°C | Up to 6 months | Store in a tightly sealed vial, preferably under an inert atmosphere (e.g., argon or nitrogen). |
| Stock Solution Storage Temperature (-20°C) | -20°C | Up to 1 month | For shorter-term storage. Avoid repeated freeze-thaw cycles. |
| Humidity | Low | N/A | Store in a desiccated environment. The powder is hygroscopic and can absorb moisture, leading to hydrolysis. |
| Light Exposure | Protected from light | N/A | Store in an opaque container to prevent potential photodegradation. |
Rationale for Storage Conditions: Degradation Pathways
The stringent storage recommendations for this compound are based on preventing its chemical degradation through two primary pathways: hydrolysis and oxidation.
Hydrolysis: This is the most common degradation pathway for phospholipids. The ester bonds in the this compound molecule are susceptible to cleavage in the presence of water, leading to the formation of lysophospholipids and free fatty acids. This process is accelerated by elevated temperatures and pH extremes. As a saturated lipid, 16:0 EPC is relatively stable; however, proper handling to minimize moisture exposure is critical.[1]
Oxidation: While the saturated palmitoyl (B13399708) chains of 16:0 EPC are not susceptible to oxidation, this degradation pathway is a significant concern for unsaturated phospholipids. Oxidation can be initiated by light, heat, or the presence of metal ions.
To mitigate these degradation risks, it is imperative to store this compound powder at the recommended low temperature, in a dry and dark environment, and under an inert atmosphere when in solution.
Experimental Protocols for Stability Assessment
To ensure the stability of this compound under the recommended storage conditions, a comprehensive stability testing protocol should be implemented. The following methodologies are based on the International Council for Harmonisation (ICH) Q1A (R2) guidelines for stability testing of new drug substances.[2][3]
Long-Term Stability Study
-
Objective: To establish the re-test period or shelf life under recommended storage conditions.
-
Storage Conditions: -20°C ± 5°C.
-
Testing Frequency: Samples should be tested at intervals of 0, 3, 6, 9, 12, 18, and 24 months.
-
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): To determine the purity of this compound and quantify any degradation products.
-
Thin-Layer Chromatography (TLC): For a qualitative assessment of purity and detection of impurities.[4]
-
Mass Spectrometry (MS): To identify the structure of any degradation products.
-
Karl Fischer Titration: To determine the water content of the powder.
-
Accelerated Stability Study
-
Objective: To predict the long-term stability by subjecting the compound to elevated stress conditions.
-
Storage Conditions: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[5]
-
Testing Frequency: Samples should be tested at intervals of 0, 1, 2, 3, and 6 months.
-
Analytical Methods: The same analytical methods as in the long-term stability study should be employed.
A significant change in purity or the appearance of degradation products in the accelerated study would necessitate a re-evaluation of the storage conditions and shelf life.
Visualization of a Related Signaling Pathway
While the specific signaling pathways directly modulated by this compound are not extensively documented, the closely related alkylphospholipid analog, Edelfosine, has been shown to induce apoptosis in cancer cells through a mechanism involving the reorganization of lipid rafts and the activation of the Fas/CD95 death receptor pathway.[1][6][7][8][9] The following diagram illustrates this process.
Caption: Signaling pathway of Edelfosine-induced apoptosis via lipid raft modulation.
Conclusion
The chemical integrity of this compound powder is best maintained by strict adherence to the recommended storage conditions. Storing the powder at -20°C in a sealed, light- and moisture-proof container is crucial for preventing hydrolysis and ensuring its efficacy in downstream applications. For solutions, storage at -80°C is recommended for longer-term stability. The implementation of robust stability testing protocols, guided by ICH standards, is essential for verifying the shelf life and ensuring the quality of this critical reagent in research and drug development.
References
- 1. Lipid rafts and Fas/CD95 signaling in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. scispace.com [scispace.com]
- 5. Accelerated Stability Testing: A Step-by-Step Guide to Fast-Tracking Product Stability – StabilityStudies.in [stabilitystudies.in]
- 6. Lipid raft-mediated Fas/CD95 apoptotic signaling in leukemic cells and normal leukocytes and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Involvement of Raft Aggregates Enriched in Fas/CD95 Death-Inducing Signaling Complex in the Antileukemic Action of Edelfosine in Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog Edelfosine - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Ethyl Phosphocholine Lipids: A Technical Guide
This guide provides an in-depth overview of the foundational research on ethyl phosphocholine (B91661) (ePC) lipids, a unique class of cationic phospholipids. Tailored for researchers, scientists, and professionals in drug development, this document details their synthesis, physicochemical properties, biological interactions, and applications, with a focus on their role as transfection agents and components of drug delivery systems.
Introduction to Ethyl Phosphocholine Lipids
Ethyl phosphocholine lipids are synthetic derivatives of naturally occurring phosphatidylcholines (PC). They are distinguished by the ethylation of the phosphate (B84403) group, which transforms the zwitterionic phosphocholine headgroup into a stable, cationic triester.[1] This modification imparts a net positive charge to the molecule, making these lipids particularly interesting for applications that require interaction with negatively charged biological molecules like nucleic acids. Unlike many other cationic lipids that can be cytotoxic, ePC lipids are derived from biological metabolites linked entirely by ester bonds, suggesting a profile of lower toxicity and biodegradability.[1][2]
Synthesis of Ethyl Phosphocholine Lipids
The synthesis of ePC lipids can be achieved through a straightforward and efficient one-step reaction from a corresponding phosphatidylcholine precursor.
Experimental Protocol: Synthesis of 1,2-dioleoyl-sn-glycero-3-ethylphosphocholine
This protocol is based on the method described for the synthesis of O-ethylphosphatidylcholine.[1]
-
Reactant Preparation: Dissolve 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) in a suitable aprotic solvent, such as chloroform (B151607) or dichloromethane.
-
Ethylation Reaction: Add ethyl trifluoromethanesulfonate (B1224126) (ethyl triflate) to the solution. The reaction proceeds by the alkylation of the phosphate group of the phosphatidylcholine.
-
Reaction Conditions: The reaction is typically carried out at room temperature with stirring. The progress can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Purification: Upon completion, the solvent is removed under reduced pressure. The resulting cationic lipid product is then purified, typically using column chromatography on silica (B1680970) gel to separate it from any unreacted starting material and byproducts.
-
Verification: The final product structure is confirmed using mass spectrometry and NMR spectroscopy.
This synthetic route is versatile and can be adapted to create a variety of ePC lipids with different fatty acid chains, allowing for the fine-tuning of their physical and biological properties.[1]
References
- 1. O-ethylphosphatidylcholine: A metabolizable cationic phospholipid which is a serum-compatible DNA transfection agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The influence of cationic lipoid - 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine - on model lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Preparation of Cationic Liposomes using 16:0 EPC Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the preparation and characterization of cationic liposomes utilizing 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride (16:0 EPC Chloride). 16:0 EPC is a saturated cationic lipid increasingly employed in drug and gene delivery research due to its defined structure and positive charge, which facilitates interaction with negatively charged molecules and cell membranes.[1][2][3][4] This application note outlines a robust protocol based on the thin-film hydration method followed by extrusion, a widely adopted technique for producing unilamellar liposomes with a controlled size distribution. The protocol includes the use of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) as a helper lipid to enhance fusogenicity and aid in endosomal escape. Detailed methodologies for liposome (B1194612) characterization, including particle size, polydispersity index (PDI), and zeta potential analysis, are also provided.
Introduction
Cationic liposomes are spherical vesicles composed of a lipid bilayer that carries a net positive charge. This characteristic makes them highly effective non-viral vectors for the delivery of nucleic acids (DNA and RNA) and other anionic therapeutic agents.[3] The positive charge of the liposome surface facilitates the condensation of genetic material and promotes interaction with the negatively charged cell membrane, leading to cellular uptake.
16:0 EPC (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine) chloride is a synthetic, saturated cationic lipid with a permanently positive charge conferred by the ethylphosphocholine headgroup.[1][2] Its saturated dipalmitoyl (16:0) acyl chains result in a relatively high phase transition temperature (Tc), leading to the formation of more rigid and stable liposomes at physiological temperatures compared to their unsaturated counterparts.
The inclusion of a helper lipid, such as DOPE, is often crucial for the efficacy of cationic liposomes. DOPE is a fusogenic lipid that can promote the destabilization of the endosomal membrane after cellular uptake, facilitating the release of the encapsulated cargo into the cytoplasm. This application note provides a comprehensive protocol for the preparation of cationic liposomes composed of this compound and DOPE.
Materials and Equipment
Lipids and Reagents
-
1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride (this compound)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Chloroform, HPLC grade
-
Methanol, HPLC grade
-
Hydration Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Deionized water (18.2 MΩ·cm)
Equipment
-
Rotary evaporator
-
Water bath
-
Round-bottom flask (50 mL)
-
Glass vials
-
Nitrogen or Argon gas cylinder with a gentle stream regulator
-
Vacuum pump or desiccator
-
Liposome extruder (e.g., Avanti Mini Extruder)
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Filter supports for the extruder
-
Glass syringes (1 mL)
-
Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement
-
Vortex mixer
-
Analytical balance
Experimental Protocols
Preparation of 16:0 EPC:DOPE Liposomes (1:1 molar ratio)
This protocol describes the preparation of cationic liposomes using the thin-film hydration method followed by extrusion.
3.1.1. Lipid Film Formation
-
Lipid Dissolution: In a clean round-bottom flask, dissolve the desired amounts of this compound and DOPE in a chloroform:methanol (e.g., 2:1 v/v) solvent mixture. A 1:1 molar ratio of 16:0 EPC to DOPE is a common starting point for cationic formulations. Ensure complete dissolution of the lipids.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature below the boiling point of the solvent mixture (e.g., 30-40°C).
-
Film Formation: Rotate the flask under reduced pressure to evaporate the organic solvent. A thin, uniform lipid film will form on the inner surface of the flask.
-
Drying: To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours, or overnight in a desiccator.
3.1.2. Hydration of the Lipid Film
-
Pre-warming the Hydration Buffer: Warm the chosen hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to a temperature above the phase transition temperature (Tc) of 16:0 EPC. The Tc of DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine), which has the same acyl chains, is 41°C. Therefore, a hydration temperature of 50-60°C is recommended.
-
Hydration: Add the pre-warmed hydration buffer to the round-bottom flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration.
-
Vesicle Formation: Gently rotate the flask by hand or on the rotary evaporator (without vacuum) at the same elevated temperature for approximately 1 hour. This process allows the lipid film to swell and form multilamellar vesicles (MLVs). The resulting suspension will appear milky.
3.1.3. Liposome Sizing by Extrusion
-
Extruder Assembly: Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm pore size) according to the manufacturer's instructions. Pre-heat the extruder block to the same temperature used for hydration (50-60°C).
-
Loading the Syringe: Draw the MLV suspension into one of the glass syringes.
-
Extrusion: Pass the lipid suspension through the membrane by pushing the plunger of the loaded syringe, forcing the suspension into the second syringe. Repeat this process for an odd number of passes (e.g., 11-21 passes) to ensure the final collection is in the alternate syringe. This repetitive extrusion through the defined pore size membrane reduces the size of the MLVs and produces more uniform, large unilamellar vesicles (LUVs).
-
Collection and Storage: Collect the final extruded liposome suspension. For short-term storage, keep the liposomes at 4°C. For long-term storage, the stability should be assessed, and cryoprotectants may be necessary if freezing.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of cationic liposome formulations designed to exhibit extended plasma residence times and tumor vasculature targeting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-biostructure.com [creative-biostructure.com]
Application Notes and Protocols for Formulating Lipid Nanoparticles with 16:0 EPC Chloride for mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of messenger RNA (mRNA) therapeutics and vaccines.[1][2] The composition of these LNPs is critical to their efficacy, determining factors such as encapsulation efficiency, stability, and tissue tropism.[3] This document provides detailed application notes and protocols for the formulation of LNPs incorporating 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride (16:0 EPC Chloride), a cationic lipid that has been investigated for its potential to modulate the biodistribution of LNPs, particularly for lung-specific delivery.[2][4][5]
The inclusion of permanently cationic lipids like 16:0 EPC as a Selective Organ Targeting (SORT) molecule can alter the protein corona that forms on the LNP surface upon intravenous administration, thereby influencing tissue targeting.[4] These application notes will guide researchers through the process of formulating, characterizing, and evaluating 16:0 EPC-containing LNPs for mRNA delivery.
Data Presentation
The following tables summarize typical quantitative data for LNP formulations. Table 1 outlines a representative lipid composition incorporating 16:0 EPC, and Table 2 provides expected physicochemical characteristics.
Table 1: Representative Lipid Composition for 16:0 EPC-Containing mRNA LNPs
| Component | Lipid Type | Molar Ratio (%) | Role in Formulation |
| Ionizable Lipid (e.g., DLin-MC3-DMA) | Cationic (pH-dependent) | 50 | Facilitates mRNA encapsulation and endosomal escape.[6] |
| 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | Helper Lipid | 10 | Provides structural stability to the LNP.[6] |
| Cholesterol | Helper Lipid | 28.5 | Enhances LNP stability and membrane fusion.[6] |
| This compound | Cationic SORT Molecule | 10 | Influences tissue targeting (e.g., lung delivery).[4][7] |
| PEG-Lipid (e.g., DMG-PEG 2000) | PEGylated Lipid | 1.5 | Prevents aggregation and prolongs circulation time.[6] |
Table 2: Expected Physicochemical Properties of 16:0 EPC-Containing LNPs
| Parameter | Typical Value | Method of Analysis |
| Particle Size (Z-average) | 80 - 150 nm | Dynamic Light Scattering (DLS)[1] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS)[1] |
| Zeta Potential | Slightly positive to neutral at pH 7.4 | Electrophoretic Light Scattering (ELS)[8] |
| mRNA Encapsulation Efficiency | > 90% | RiboGreen Assay[9] |
Experimental Protocols
Protocol 1: Formulation of 16:0 EPC-Containing LNPs by Microfluidic Mixing
This protocol describes the formulation of LNPs using a microfluidic mixing device, which allows for rapid and reproducible production of nanoparticles with controlled size and polydispersity.[10][11]
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
This compound[12]
-
PEG-Lipid (e.g., DMG-PEG 2000)
-
mRNA encoding a reporter protein (e.g., Luciferase)
-
Ethanol (B145695) (anhydrous, molecular biology grade)
-
Citrate (B86180) buffer (25 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device and cartridges (e.g., NanoAssemblr®)
-
Syringe pumps
-
Dialysis cassettes (10 kDa MWCO)
Procedure:
-
Preparation of Lipid Stock Solutions:
-
Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, this compound, and PEG-lipid in anhydrous ethanol at appropriate concentrations (e.g., 10-50 mM).
-
Vortex or gently heat as needed to ensure complete dissolution.
-
-
Preparation of the Lipid Mixture (Organic Phase):
-
In an RNase-free microcentrifuge tube, combine the lipid stock solutions to achieve the desired molar ratios as specified in Table 1.
-
Vortex the lipid mixture to ensure homogeneity.
-
-
Preparation of the mRNA Solution (Aqueous Phase):
-
Dilute the mRNA stock solution in 25 mM citrate buffer (pH 4.0) to the desired concentration. The acidic pH ensures the ionizable lipid is protonated for complexation with the negatively charged mRNA.[13]
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in citrate buffer) into another.
-
Set the flow rate ratio of the aqueous to organic phase (typically 3:1).
-
Set the total flow rate to control the mixing time and resulting particle size.
-
Initiate the mixing process. The rapid mixing of the two phases induces the self-assembly of the lipids and mRNA into LNPs.[11]
-
-
Dialysis and Buffer Exchange:
-
Immediately after formulation, dialyze the LNP suspension against PBS (pH 7.4) using a 10 kDa MWCO dialysis cassette to remove the ethanol and exchange the buffer to a physiological pH.
-
Perform dialysis for at least 4 hours at 4°C with at least two changes of the dialysis buffer.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Characterization of LNP Size and Zeta Potential
Materials:
-
LNP suspension
-
Deionized water or PBS for dilution
-
Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) instrument (e.g., Zetasizer)
-
Cuvettes
Procedure:
-
Sample Preparation:
-
Dilute a small aliquot of the LNP suspension in deionized water or PBS to a suitable concentration for DLS/ELS measurement, as recommended by the instrument manufacturer.
-
-
DLS Measurement (Size and PDI):
-
Transfer the diluted LNP sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, scattering angle).
-
Perform the measurement to obtain the Z-average particle size and the polydispersity index (PDI).[14]
-
-
ELS Measurement (Zeta Potential):
-
Transfer the diluted LNP sample to the appropriate cuvette for zeta potential measurement.
-
Place the cuvette in the instrument.
-
Perform the measurement to determine the surface charge of the LNPs.
-
Protocol 3: Determination of mRNA Encapsulation Efficiency using RiboGreen Assay
This protocol quantifies the amount of mRNA encapsulated within the LNPs.[15]
Materials:
-
LNP suspension
-
Quant-iT™ RiboGreen™ RNA Assay Kit
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Triton X-100 (2% v/v in TE buffer)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of RiboGreen Working Solution:
-
Dilute the RiboGreen reagent in TE buffer according to the manufacturer's instructions. Protect the solution from light.
-
-
Preparation of mRNA Standard Curve:
-
Prepare a series of known concentrations of the free mRNA in TE buffer to generate a standard curve.
-
-
Sample Preparation:
-
In a 96-well plate, prepare two sets of wells for each LNP sample.
-
Set 1 (Total mRNA): Add the LNP sample and Triton X-100 solution. The detergent will lyse the LNPs, releasing the encapsulated mRNA.[16]
-
Set 2 (Free mRNA): Add the LNP sample and TE buffer (without Triton X-100). This will measure only the unencapsulated mRNA.
-
-
Assay:
-
Add the RiboGreen working solution to all standard and sample wells.
-
Incubate the plate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a microplate reader (excitation ~480 nm, emission ~520 nm).
-
-
Calculation:
-
Use the standard curve to determine the concentration of mRNA in both sets of sample wells.
-
Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
Visualizations
LNP Formulation Workflow
Caption: Workflow for LNP formulation using microfluidic mixing.
LNP-Mediated mRNA Delivery and Endosomal Escape
Caption: Mechanism of LNP-mediated mRNA delivery to the cytoplasm.
References
- 1. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Lipid Nanoparticles for Delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics: a quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The interplay of quaternary ammonium lipid structure and protein corona on lung-specific mRNA delivery by selective organ targeting (SORT) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]
- 6. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Capillary‐Based Physicochemical Characterization of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]
- 12. avantiresearch.com [avantiresearch.com]
- 13. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 14. Zetasizer RNA-LNP DLS Size Protocol | Malvern Panalytical [malvernpanalytical.com]
- 15. abpbio.com [abpbio.com]
- 16. youtube.com [youtube.com]
Application Notes and Protocols for 16:0 EPC Chloride Lipoplex Formation with Plasmid DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cationic lipid-mediated delivery is a prominent non-viral method for nucleic acid transfection. Among the array of cationic lipids, 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride (16:0 EPC chloride), a saturated cationic lipid, presents a promising option for the formulation of lipoplexes for plasmid DNA (pDNA) delivery.[1][][3] Its biodegradable nature and potential for low toxicity make it an attractive candidate for gene therapy and vaccine development applications.[4][5]
These application notes provide a detailed guide to the formation and characterization of this compound-based lipoplexes with plasmid DNA. The protocols outlined below are designed to assist researchers in achieving reproducible and efficient lipoplex formation for downstream applications.
Data Presentation: Physicochemical Characteristics of Cationic Lipoplexes
The physicochemical properties of lipoplexes are critical determinants of their stability, transfection efficiency, and cellular uptake. The following table summarizes typical quantitative data for cationic lipoplexes. While specific data for lipoplexes formulated solely with this compound and plasmid DNA is limited in publicly available literature, these ranges, based on similar cationic lipid systems, provide a valuable reference. The actual values can vary depending on the specific experimental conditions, such as the lipid-to-DNA ratio, buffer composition, and the method of preparation.
| Parameter | Typical Range for Cationic Lipoplexes | Key Influencing Factors |
| Particle Size (Diameter) | 100 - 500 nm | N/P Ratio, Helper Lipid, Ionic Strength, Mixing Procedure |
| Zeta Potential | +20 to +60 mV | N/P Charge Ratio, pH of the Formulation Buffer |
| Polydispersity Index (PDI) | < 0.3 | Homogeneity of Liposome (B1194612) Preparation, Mixing Conditions |
| Encapsulation Efficiency | > 90% | Lipid Concentration, Method of Preparation, Charge Ratio |
Experimental Protocols
I. Preparation of this compound-Based Cationic Liposomes
This protocol describes the preparation of unilamellar this compound liposomes using the thin-film hydration method followed by extrusion. A neutral helper lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), is often included to enhance transfection efficiency, though liposomes can be prepared with this compound alone.
Materials:
-
This compound
-
DOPE (optional)
-
Sterile, nuclease-free buffer (e.g., 10 mM HEPES, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen gas stream
-
Water bath sonicator
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the desired amount of this compound (and DOPE if used, e.g., at a 1:1 molar ratio) in chloroform.
-
Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure. The temperature should be maintained above the lipid's phase transition temperature.
-
Continue evaporation for at least 30 minutes after the film appears dry to ensure complete removal of the solvent.
-
Further dry the lipid film under a gentle stream of nitrogen gas.
-
-
Hydration:
-
Hydrate the lipid film with a sterile, nuclease-free aqueous buffer by gentle agitation or vortexing. The final lipid concentration is typically in the range of 1-5 mM.
-
Incubate the mixture for 30-60 minutes at a temperature above the lipid's phase transition temperature to facilitate complete hydration, resulting in the formation of multilamellar vesicles (MLVs).
-
-
Sonication and Extrusion:
-
To reduce the size of the MLVs, sonicate the lipid suspension in a water bath sonicator for 5-10 minutes.
-
For a more uniform size distribution, subject the liposome suspension to extrusion. Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Pass the liposome suspension through the extruder 10-20 times to form small unilamellar vesicles (SUVs).
-
II. Formation of this compound-pDNA Lipoplexes
This protocol details the complexation of the prepared cationic liposomes with plasmid DNA to form lipoplexes.
Materials:
-
Prepared this compound liposome suspension
-
Plasmid DNA in a sterile, nuclease-free buffer
-
Serum-free cell culture medium (e.g., Opti-MEM)
Procedure:
-
Dilution of Components:
-
In separate sterile tubes, dilute the required amount of the this compound liposome suspension and the plasmid DNA in a serum-free medium.
-
The optimal lipid-to-nucleic acid ratio, known as the N/P ratio (the molar ratio of nitrogen atoms in the cationic lipid to phosphate (B84403) groups in the DNA), should be determined empirically. Common starting points for optimization range from a charge ratio of 2:1 to 10:1.
-
-
Complexation:
-
Gently add the diluted plasmid DNA solution to the diluted liposome suspension while gently vortexing or pipetting. The order of addition can influence lipoplex size and should be kept consistent throughout experiments.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes. Avoid prolonged incubation times, which can lead to aggregation.
-
-
Transfection:
-
The freshly prepared lipoplexes are now ready for addition to cell cultures for transfection experiments.
-
III. Characterization of this compound-pDNA Lipoplexes
1. Particle Size and Zeta Potential Analysis:
-
Method: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and Polydispersity Index (PDI) of the lipoplexes. Zeta potential is measured using Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Dilute the lipoplex suspension in a suitable buffer (e.g., 10 mM HEPES, pH 7.4).
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size and zeta potential using a DLS instrument according to the manufacturer's instructions.
-
2. Encapsulation Efficiency:
-
Method: A common method to determine the amount of plasmid DNA encapsulated within the lipoplexes is through a fluorescent dye exclusion assay using a dye like PicoGreen, which fluoresces upon binding to double-stranded DNA.
-
Procedure:
-
Prepare two sets of lipoplex samples.
-
To one set, add a fluorescent dye that binds to free, unencapsulated plasmid DNA.
-
Measure the fluorescence intensity.
-
To the second set, first add a detergent (e.g., Triton X-100) to disrupt the lipoplexes and release all the plasmid DNA, then add the fluorescent dye and measure the total fluorescence.
-
The encapsulation efficiency can be calculated using the following formula: Encapsulation Efficiency (%) = (Total Fluorescence - Fluorescence of Intact Lipoplexes) / Total Fluorescence * 100
-
Visualizations
Caption: Workflow for the preparation of this compound liposomes.
Caption: Workflow for the formation of this compound-pDNA lipoplexes.
Caption: General signaling pathway for cellular uptake of cationic lipoplexes.
References
Application Notes and Protocols for the Characterization of 16:0 EPC Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
16:0 EPC chloride, chemically known as 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride (DPEPC), is a saturated cationic phospholipid.[1][2][3] Its structure features a glycerol (B35011) backbone with two palmitic acid (16:0) chains at the sn-1 and sn-2 positions, and an ethylphosphocholine head group at the sn-3 position.[1] This positive charge makes it a valuable tool in drug delivery and gene therapy, as it can form complexes with negatively charged molecules like nucleic acids.[4][5] These complexes, known as lipoplexes, facilitate the entry of genetic material into cells through a process called lipofection.[6][] Given its significance in pharmaceutical and biotechnological applications, rigorous analytical characterization is essential to ensure its purity, identity, and performance.
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this compound.
Physicochemical and Analytical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Chemical Name | 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride | [1][2] |
| Synonyms | 16:0 EPC (Cl Salt), DPEPC | [1][3] |
| Molecular Formula | C₄₂H₈₅ClNO₈P | [3] |
| Molecular Weight | 798.55 g/mol | [3] |
| CAS Number | 328250-18-6 | [1][3] |
| Appearance | White solid / Powder | - |
| Purity | ≥99% (TLC) | |
| Solubility | Soluble in DMSO at 1mg/mL, ethanol (B145695), and Chloroform (B151607):Methanol (B129727):Water (65:25:4) at 5mg/mL | [2] |
| Storage Temperature | -20°C | [2][4] |
Analytical Methods and Experimental Protocols
Accurate characterization of this compound relies on a combination of chromatographic and spectroscopic techniques. Below are detailed protocols for key analytical methods.
Thin-Layer Chromatography (TLC) for Purity Assessment
TLC is a rapid and cost-effective method to assess the purity of this compound and to detect the presence of any impurities, such as lysophospholipids or unreacted starting materials.
Experimental Protocol:
-
Plate Preparation:
-
Use silica (B1680970) gel 60 TLC plates.
-
Pre-wash the plates by developing them in a chloroform:methanol (1:1, v/v) solvent system to remove any impurities from the silica.[8]
-
For enhanced separation of cationic lipids, impregnate the plate by dipping it in a 2.3% (w/v) solution of boric acid in ethanol for approximately 2 minutes.[8]
-
Dry the plate in a fume hood and then activate it by heating at 100-110°C for 15-30 minutes.[8] Allow the plate to cool to room temperature before use.
-
-
Sample Preparation and Application:
-
Dissolve a small amount of this compound in chloroform or a chloroform:methanol mixture to a concentration of 1-5 mg/mL.
-
Using a capillary tube or a microliter syringe, spot a small volume (1-5 µL) of the sample solution onto the origin line of the TLC plate.
-
-
Development:
-
Prepare the mobile phase: a mixture of chloroform, methanol, and aqueous ammonia (B1221849) (e.g., 65:25:4, v/v/v) is often effective for separating cationic lipids.[9] Alternatively, a chloroform:ethanol:water:triethylamine (30:35:7:35, v/v/v/v) system can be used for resolving various phospholipid classes.[10]
-
Pour the mobile phase into a TLC chamber lined with filter paper and allow the chamber to saturate for at least 30 minutes.
-
Place the spotted TLC plate in the chamber and allow the solvent front to ascend to near the top of the plate.
-
-
Visualization:
-
Remove the plate from the chamber and dry it in a fume hood.
-
Visualize the separated spots using one of the following methods:
-
Iodine Vapor: Place the dried plate in a sealed chamber containing iodine crystals. Lipids will appear as yellow-brown spots.[9]
-
Molybdate Spray: Spray the plate with a molybdenum blue reagent. Phospholipids (B1166683) will appear as blue-black spots upon gentle heating.
-
Primuline (B81338) Spray: Spray the plate with a 0.05% solution of primuline in acetone/water (80:20). Lipids can be visualized under UV light as fluorescent spots.[8]
-
-
-
Interpretation:
-
A pure sample of this compound should appear as a single spot. The presence of additional spots indicates impurities.
-
Calculate the retardation factor (Rf) value for the main spot for documentation and comparison.
-
Gas Chromatography-Flame Ionization Detection (GC-FID) for Fatty Acid Composition
GC-FID is used to determine the fatty acid profile of this compound after derivatization to fatty acid methyl esters (FAMEs). This confirms that the acyl chains are indeed palmitic acid (16:0).
Experimental Protocol:
-
Sample Preparation (Transesterification):
-
Weigh approximately 5-10 mg of this compound into a screw-cap glass tube.
-
Add 1 mL of hexane (B92381) and vortex to dissolve.
-
Add 200 µL of 2 M methanolic sodium hydroxide.
-
Cap the tube tightly and vortex vigorously for 2 minutes at room temperature.
-
Add 2 mL of saturated NaCl solution and vortex.
-
Centrifuge at a low speed to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.
-
-
GC-FID Analysis:
-
Instrument: A gas chromatograph equipped with a flame ionization detector.
-
Column: A capillary column suitable for FAME analysis (e.g., a DB-23 or similar polar column).
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp to 220°C at a rate of 4°C/minute.
-
Hold at 220°C for 10 minutes.
-
-
Carrier Gas: Helium or hydrogen at an appropriate flow rate.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Identify the FAME peaks by comparing their retention times to those of a standard FAME mixture.
-
For this compound, a single major peak corresponding to methyl palmitate should be observed.
-
The purity can be estimated by the area percentage of the methyl palmitate peak relative to all other fatty acid peaks.
-
Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation
Mass spectrometry is a powerful technique for confirming the molecular weight and elucidating the structure of this compound. Electrospray ionization (ESI) is a commonly used soft ionization technique for phospholipids.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 10-50 µg/mL) in a solvent compatible with ESI-MS, such as methanol or a chloroform:methanol mixture.
-
-
Mass Spectrometry Analysis (ESI-MS):
-
Ionization Mode: Positive ion mode is preferred for cationic lipids.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.
-
Full Scan Analysis: Acquire a full scan mass spectrum to identify the molecular ion. For this compound, the expected [M-Cl]⁺ ion is at m/z 762.6.
-
Tandem MS (MS/MS):
-
Select the molecular ion (m/z 762.6) as the precursor ion.
-
Perform collision-induced dissociation (CID) to generate fragment ions.
-
Characteristic fragment ions for phosphocholine (B91661) lipids include the phosphocholine headgroup fragment at m/z 184.1.
-
-
-
Data Interpretation:
-
Confirm the presence of the correct molecular ion.
-
Analyze the fragmentation pattern to confirm the presence of the dipalmitoyl glycerol backbone and the ethylphosphocholine headgroup.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the chemical structure and purity of this compound. Both ¹H and ³¹P NMR are highly informative.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or a mixture of CDCl₃ and deuterated methanol (CD₃OD).
-
-
¹H NMR Spectroscopy:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Expected Chemical Shifts (δ, ppm, approximate):
-
~5.2 ppm: sn-2 glycerol proton (-CH-O-CO-).
-
~4.4 ppm: sn-1 and sn-3 glycerol protons (-CH₂-O-).
-
~4.3 ppm: Choline methylene (B1212753) protons adjacent to the phosphate (B84403) (-O-CH₂-CH₂-N⁺).
-
~3.8 ppm: Ethyl group methylene protons (-O-CH₂-CH₃).
-
~3.4 ppm: Choline methyl protons (-N⁺(CH₃)₃).
-
~2.3 ppm: Methylene protons adjacent to the carbonyl groups of the fatty acid chains (-CO-CH₂-).
-
~1.6 ppm: Methylene protons beta to the carbonyl groups.
-
~1.2-1.3 ppm: Bulk methylene protons of the fatty acid chains.
-
~0.88 ppm: Terminal methyl protons of the fatty acid chains.
-
-
-
³¹P NMR Spectroscopy:
-
Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.
-
Expected Chemical Shift: A single peak in the phosphotriester region, with a chemical shift that can be referenced to an external standard like phosphoric acid.
-
-
Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum to confirm the relative number of protons in different parts of the molecule.
-
The presence of a single peak in the ³¹P NMR spectrum confirms the purity of the phosphate linkage.
-
Application in Drug and Gene Delivery: Lipofection
This compound is a key component in liposomes used for transfection. The cationic nature of the lipid facilitates the formation of lipoplexes with anionic nucleic acids, which are then delivered into cells.
Signaling Pathway: Mechanism of Cationic Lipid-Mediated Transfection
The following diagram illustrates the key steps involved in the lipofection process.
Caption: Mechanism of cationic lipid-mediated transfection (lipofection).
Experimental Workflow: Liposome Preparation and Cell Transfection
This workflow outlines the general steps for preparing liposomes with this compound and using them for cell transfection.
Caption: General workflow for cell transfection using this compound liposomes.
Protocol for Liposome Preparation and Transfection:
-
Liposome Formulation:
-
Co-dissolve this compound and a helper lipid (e.g., DOPE or cholesterol) in chloroform in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid film with a suitable aqueous buffer (e.g., sterile water or PBS) by vortexing.
-
To obtain small unilamellar vesicles (SUVs), sonicate the lipid suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Cell Culture:
-
Plate the target cells in a multi-well plate and culture them to the desired confluency (typically 70-90%) before transfection.
-
-
Transfection:
-
In a sterile tube, dilute the nucleic acid (e.g., plasmid DNA) in a serum-free medium.
-
In a separate tube, dilute the cationic liposome suspension in a serum-free medium.
-
Combine the diluted nucleic acid and liposome solutions, mix gently, and incubate at room temperature for 15-30 minutes to allow for lipoplex formation.
-
Add the lipoplex solution dropwise to the cells.
-
Incubate the cells with the lipoplexes for 4-6 hours at 37°C.
-
After incubation, the medium can be replaced with a complete growth medium.
-
Continue to culture the cells for 24-72 hours before assaying for gene expression or the desired downstream effect.[11]
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. 1,2-DipalMitoyl-sn-glycero-3-ethylphosphocholine, chloride L-1162 | C42H85ClNO8P | CID 131877842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. ozbiosciences.com [ozbiosciences.com]
- 8. TLC of phospholipids | Cyberlipid [cyberlipid.gerli.com]
- 9. avantiresearch.com [avantiresearch.com]
- 10. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genscript.com [genscript.com]
Application Notes and Protocols: A Step-by-Step Guide to 16:0 EPC (DPPC) Chloride Liposome Extrusion
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed, step-by-step guide for the preparation of 16:0 EPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine, also known as DPPC) chloride liposomes using the thin-film hydration and extrusion method. This guide includes comprehensive experimental protocols, quantitative data summaries, and visual workflows to ensure reproducibility and success in generating unilamellar liposomes of a defined size.
Introduction
Liposomes are artificially prepared vesicles composed of a lipid bilayer and are extensively used as drug delivery vehicles due to their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic compounds.[1] 16:0 EPC (DPPC) is a saturated phospholipid commonly used in liposome (B1194612) formulations. The preparation of liposomes with a uniform size distribution is crucial for many applications, and the extrusion technique is a well-established method to achieve this.[2][3] This process involves forcing a lipid suspension through a polycarbonate filter with a defined pore size to produce vesicles with a diameter close to that of the pore.[4]
This guide will walk you through the entire process, from the initial preparation of the lipid film to the final characterization of the extruded liposomes.
Experimental Workflow
The overall process for preparing 16:0 EPC chloride liposomes via extrusion can be summarized in the following workflow:
Detailed Experimental Protocol
This protocol is based on the thin-film hydration method followed by extrusion, a common and effective technique for producing liposomes with a controlled size distribution.[5][6][7]
Materials and Equipment
Lipids and Reagents:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (16:0 EPC or DPPC)
-
Chloroform (B151607) or a chloroform:methanol mixture (e.g., 2:1 v/v)[1]
-
Hydration Buffer (e.g., Phosphate-Buffered Saline (PBS) or a specific chloride-containing buffer)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Vacuum pump
-
Liposome extrusion device (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (with desired pore size, e.g., 100 nm)
-
Gas-tight syringes
-
Vortex mixer
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
Step-by-Step Procedure
Phase 1: Lipid Film Preparation
-
Dissolve Lipid: Weigh the desired amount of 16:0 EPC powder and dissolve it in an organic solvent such as chloroform or a chloroform:methanol mixture in a round-bottom flask.[8][9] Ensure the lipid is fully dissolved to form a clear solution. A typical lipid concentration for the initial solution is 10-20 mg/mL.[4]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tm) of DPPC (41°C), for instance, 45-50°C.[1] Rotate the flask and gradually reduce the pressure to evaporate the solvent. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.[1][10]
-
Drying: To ensure the complete removal of any residual organic solvent, place the flask under a high vacuum for at least 2 hours, or preferably overnight.[1][7]
Phase 2: Hydration
-
Hydration of Lipid Film: Add the pre-warmed (above the Tm of DPPC) chloride-containing aqueous buffer to the dried lipid film.[7][10] The volume of the buffer will determine the final lipid concentration.
-
Formation of MLVs: Agitate the flask to hydrate the lipid film. This can be done by gentle hand shaking or using a vortex mixer.[1] Continue the agitation until the lipid film is fully suspended in the buffer, forming a milky suspension of multilamellar vesicles (MLVs). This process can take between 30 to 60 minutes.[1] To improve hydration, this step should be performed at a temperature above the lipid's Tm.[4]
Phase 3: Extrusion
-
Extruder Assembly: Assemble the liposome extrusion device with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).[11]
-
Temperature Equilibration: Heat the extruder assembly to a temperature approximately 10°C above the Tm of DPPC (i.e., around 50-60°C) to ensure the lipid is in a fluid state during extrusion.[11]
-
Extrusion Process: Draw the MLV suspension into one of the gas-tight syringes. Place the syringe into the heated extruder and pass the suspension through the membranes into the second syringe. Repeat this process for an odd number of passes (e.g., 11 or 21 times) to ensure that the final product is in the second syringe.[12] The number of passes influences the homogeneity of the liposome size.[12]
-
Collection: The resulting translucent suspension contains unilamellar vesicles (LUVs) with a size distribution close to the pore size of the membrane used.[1]
Phase 4: Characterization
-
Size and Polydispersity Analysis: Dilute a small aliquot of the liposome suspension in the hydration buffer and measure the size and polydispersity index (PDI) using a Dynamic Light Scattering (DLS) instrument.[1] A PDI value below 0.2 is generally considered indicative of a monodisperse population.
-
Zeta Potential Measurement: The zeta potential is a measure of the surface charge of the liposomes and an indicator of the stability of the dispersion.[1] For neutral 16:0 EPC liposomes in a standard buffer, the zeta potential is expected to be close to zero.
-
Encapsulation Efficiency: If a substance (e.g., a fluorescent dye or a drug) was encapsulated within the aqueous core, the encapsulation efficiency can be determined by separating the unencapsulated material from the liposomes (e.g., using size exclusion chromatography) and quantifying the amount of encapsulated substance.
Quantitative Data Summary
The following tables summarize key quantitative parameters and expected outcomes for the preparation of 16:0 EPC liposomes.
Table 1: Key Experimental Parameters
| Parameter | Recommended Value/Range | Rationale/Notes |
| Lipid Concentration (Final) | 10 - 50 mg/mL[11] | Higher concentrations can be used but may be more difficult to extrude. |
| Hydration/Extrusion Temperature | 50 - 65°C[11] | Must be above the phase transition temperature (Tm) of DPPC (~41°C).[1][11] |
| Extrusion Pressure | 100 - 800 psi (7 - 55 bar)[11][13] | Pressure depends on lipid concentration and membrane pore size. |
| Membrane Pore Size | 30 - 400 nm[11][13] | Determines the final size of the liposomes. 100 nm is common. |
| Number of Extrusion Passes | 11 - 21 passes | An odd number of passes is recommended for better size homogeneity.[12] |
Table 2: Expected Liposome Characteristics
| Characteristic | Measurement Technique | Expected Outcome (for 100 nm extrusion) |
| Mean Diameter | Dynamic Light Scattering (DLS) | 100 - 130 nm[12] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2[2] |
| Zeta Potential | Zeta Potential Analyzer | Approx. 0 mV (for neutral lipids in PBS) |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical, unilamellar vesicles[1] |
Signaling Pathways
While the preparation of 16:0 EPC liposomes itself does not inherently involve specific signaling pathways, these liposomes are often utilized as delivery vehicles for therapeutic agents that do interact with cellular signaling cascades. The lipid composition of the liposome, particularly the inclusion of charged lipids or specific ligands, can influence its interaction with target cells and subsequent downstream signaling. For instance, the delivery of an encapsulated drug to a cancer cell could trigger apoptotic pathways. The diagram below illustrates a general concept of how a drug-loaded liposome might interact with a cell to induce a signaling cascade.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Difficulty extruding/clogged membrane | Lipid concentration is too high. | Reduce the lipid concentration. |
| Extrusion temperature is too low. | Ensure the extruder is heated well above the Tm of DPPC.[14] | |
| Aggregates in the MLV suspension. | Perform freeze-thaw cycles on the MLV suspension before extrusion or pre-filter through a larger pore size membrane.[3][4] | |
| Large and/or polydisperse liposomes | Insufficient number of extrusion passes. | Increase the number of passes through the membrane. |
| Membrane is ruptured. | Replace the polycarbonate membrane. | |
| Extrusion rate is too fast. | Apply slower, more consistent pressure during extrusion.[12] | |
| Low encapsulation efficiency | Passive encapsulation method. | Consider alternative loading methods such as remote loading for ionizable drugs. |
| Drug leakage during extrusion. | Optimize extrusion parameters (pressure, temperature) to be as gentle as possible. |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sterlitech.com [sterlitech.com]
- 4. 脂质体制备 - Avanti® Polar Lipids [sigmaaldrich.com]
- 5. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 7. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 8. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 11. liposomes.ca [liposomes.ca]
- 12. nkimberly.wordpress.com [nkimberly.wordpress.com]
- 13. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for 16:0 EPC Chloride in Combination with DOPE
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the formulation, characterization, and application of liposomes composed of the cationic lipid 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine (16:0 EPC chloride) and the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). This combination is of significant interest for the delivery of nucleic acids (e.g., plasmid DNA, mRNA, siRNA) and therapeutic small molecules, leveraging the cationic nature of 16:0 EPC for complexation with anionic cargo and the fusogenic properties of DOPE to facilitate endosomal escape and cytosolic delivery.
Introduction to 16:0 EPC and DOPE Liposomes
Cationic liposomes are a cornerstone of non-viral gene and drug delivery systems.[1] 16:0 EPC is a saturated cationic lipid that provides a positive surface charge to the liposome (B1194612), enabling the encapsulation or complexation of negatively charged molecules like nucleic acids.[2][3] The use of helper lipids is crucial for enhancing the efficacy of these delivery vehicles. DOPE, a zwitterionic lipid with a cone-shaped molecular geometry, is a widely used helper lipid that promotes the formation of non-lamellar lipid structures, such as the inverted hexagonal (HII) phase.[4][5] This property is particularly important for destabilizing the endosomal membrane after cellular uptake, a critical step for the release of therapeutic cargo into the cytoplasm.[4][6]
The combination of 16:0 EPC and DOPE allows for the creation of liposomal formulations with tunable physicochemical properties and biological activity. The molar ratio of these two lipids is a key parameter that influences particle size, zeta potential, encapsulation efficiency, and, most importantly, transfection efficiency and cytotoxicity.[7]
Data Presentation
The following tables summarize key quantitative data for liposomal formulations containing EPC and DOPE, as well as analogous cationic lipid/DOPE systems to provide a comparative context.
Table 1: Physicochemical Properties of Cationic Lipid:DOPE Liposomes
| Cationic Lipid | Helper Lipid | Molar Ratio (Cationic:Helper) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference(s) |
| 2X3 | DOPE | 1:1 | < 100 | - | > +30 | [7] |
| 2X3 | DOPE | 1:2 | < 100 | - | > +40 | [7] |
| 2X3 | DOPE | 1:3 | < 100 | - | > +40 | [7] |
| DOTAP | DOPE | 1:1 | 167.2 ± 4.2 | 0.07 | +58.9 ± 3.5 | [8] |
| DC-Chol | DOPE | 1:1 | 201-478 | > 0.27 | - | [8] |
| T14diLys | DOPE | 1:2 | 148.6 ± 2.8 | 0.201 ± 0.012 | +45.7 ± 1.2 | [3] |
Table 2: In Vitro Transfection Efficiency of Cationic Lipid:DOPE Lipoplexes
| Cationic Lipid | Helper Lipid | Molar Ratio (Cationic:Helper) | Cell Line | N/P Ratio | Transfection Efficiency (% of cells) | Reporter Gene | Reference(s) |
| 2X3 | DOPE | 1:1 | BHK-21 | 10 | ~20% | eGFP mRNA | [2] |
| 2X3 | DOPE | 1:2 | BHK-21 | 10 | ~25% | eGFP mRNA | [2] |
| 2X3 | DOPE | 1:3 | BHK-21 | 10 | ~30% | eGFP mRNA | [2] |
| 2X3 | DOPE | 1:3 | A549 | 10 | 8.8 ± 0.1% | eGFP mRNA | [2] |
| T14diLys | DOPE | 1:2 | eGFP-DLD1 | 5 | 52.9 ± 4.3% (knockdown) | eGFP siRNA | [3] |
Table 3: Cytotoxicity of Cationic Lipid:DOPE Formulations
| Cationic Lipid | Helper Lipid | Molar Ratio (Cationic:Helper) | Cell Line | Assay | Result | Reference(s) |
| 2X3 | DOPE | 1:1, 1:2, 1:3 | BHK-21, A549 | - | Non-toxic at N/P 10 | [7] |
| DOTAP | DOPE | 1:1 | SiHa, CaSki | - | Dependent on N/P ratio; high toxicity at N/P 10 | [8] |
| T14diLys | DOPE | 1:2 | 3T3, NHDF | Resazurin | >80% viability at 10 µg/mL siRNA after 24h | [3] |
Experimental Protocols
Protocol for Preparation of 16:0 EPC:DOPE Liposomes by Thin-Film Hydration
This protocol describes the preparation of small unilamellar vesicles (SUVs) using the thin-film hydration method followed by extrusion.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine (this compound)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Chloroform
-
Methanol
-
Hydration buffer (e.g., sterile, RNase-free water, or 10 mM HEPES, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum pump
-
Water bath sonicator
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Glass syringes
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of this compound and DOPE in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A common starting molar ratio is 1:1.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (for 16:0 EPC, this is approximately 41°C).
-
Evaporate the organic solvent under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Warm the hydration buffer to the same temperature as the water bath used for evaporation.
-
Add the pre-warmed hydration buffer to the flask containing the dry lipid film. The volume will depend on the desired final lipid concentration (e.g., 1-10 mg/mL).
-
Rotate the flask gently in the water bath for 1-2 hours to allow the lipid film to hydrate (B1144303) and form multilamellar vesicles (MLVs). The solution will appear milky.
-
-
Size Reduction (Extrusion):
-
Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions.
-
Transfer the MLV suspension into one of the glass syringes.
-
Pass the lipid suspension through the membranes back and forth for an odd number of passes (e.g., 11 or 21 times). This will produce a more translucent suspension of small unilamellar vesicles (SUVs).
-
-
Sterilization and Storage:
-
If required, sterilize the liposome suspension by passing it through a 0.22 µm syringe filter.
-
Store the liposomes at 4°C. For long-term storage, stability should be assessed.
-
Protocol for In Vitro Transfection using 16:0 EPC:DOPE Lipoplexes (Luciferase Reporter Assay)
This protocol describes the transfection of mammalian cells with a luciferase reporter plasmid complexed with 16:0 EPC:DOPE liposomes.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
Serum-free medium (e.g., Opti-MEM)
-
Luciferase reporter plasmid (e.g., pGL3)
-
16:0 EPC:DOPE liposome suspension (prepared as in Protocol 3.1)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection (e.g., 1-2 x 10^4 cells/well).
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Lipoplex Formation:
-
Determine the desired N/P ratio (the ratio of nitrogen atoms in the cationic lipid to phosphate (B84403) groups in the DNA). A typical starting range is 4:1 to 10:1.
-
In separate sterile tubes, dilute the plasmid DNA and the liposome suspension in serum-free medium.
-
Add the diluted DNA to the diluted liposome suspension, mix gently by pipetting, and incubate at room temperature for 20-30 minutes to allow for complex formation.
-
-
Transfection:
-
Gently remove the culture medium from the cells and wash once with sterile PBS.
-
Add serum-free medium containing the lipoplexes to each well.
-
Incubate the cells with the lipoplexes for 4-6 hours at 37°C.
-
After the incubation, add complete medium to each well or replace the transfection medium with fresh complete medium.
-
-
Luciferase Assay:
-
24-48 hours post-transfection, perform the luciferase assay according to the manufacturer's protocol.
-
Briefly, lyse the cells and add the luciferase substrate.
-
Measure the luminescence using a luminometer. The light output is proportional to the luciferase activity, which reflects the transfection efficiency.[9]
-
Protocol for Cytotoxicity Assessment (MTT Assay)
This protocol describes a method to assess the cytotoxicity of 16:0 EPC:DOPE liposomes using the MTT assay. Note that some studies suggest that lipid-based formulations can interfere with the MTT assay; therefore, appropriate controls are essential.[10]
Materials:
-
Mammalian cell line
-
Complete cell culture medium
-
16:0 EPC:DOPE liposome suspension
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate overnight to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the 16:0 EPC:DOPE liposomes in complete culture medium.
-
Remove the medium from the cells and replace it with the liposome dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours at 37°C with gentle shaking to ensure complete dissolution.
-
-
Data Analysis:
Visualizations
References
- 1. Endosomal Escape and Nuclear Localization: Critical Barriers for Therapeutic Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Lipid Composition of Cationic Liposomes 2X3-DOPE on mRNA Delivery into Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Cationic Liposomes Carrying siRNA: Impact of Lipid Composition on Physicochemical Properties, Cytotoxicity and Endosomal Escape - PMC [pmc.ncbi.nlm.nih.gov]
- 9. takara.co.kr [takara.co.kr]
- 10. Liposomes and MTT cell viability assay: an incompatible affair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Cytotoxicity Assessment of 16:0 EPC Chloride Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride (16:0 EPC chloride) is a cationic lipid frequently employed in the formulation of liposomes for drug and nucleic acid delivery. As with many cationic lipids, assessing the cytotoxic potential of this compound formulations is a critical step in the development of safe and effective therapeutics. This document provides a detailed protocol for evaluating the cytotoxicity of this compound formulations using a standard in vitro cell viability assay.
Data Summary
The cytotoxic effect of cationic lipid formulations is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the substance that reduces cell viability by 50%. The following table summarizes representative cytotoxicity data for a cationic lipid structurally similar to this compound.
| Cationic Lipid | Cell Line | Assay | IC50 (µg/mL) | Reference |
| CDA14 (Quaternary ammonium (B1175870) headgroup, C14 tails) | NCI-H460 | MTT | 109.4 | [1][2] |
Signaling Pathway of Cationic Lipid-Induced Cytotoxicity
Cationic lipids, including formulations containing this compound, can induce cytotoxicity primarily through the intrinsic (mitochondrial) pathway of apoptosis. This process is often initiated by the generation of reactive oxygen species (ROS), which leads to a decrease in the mitochondrial membrane potential (MMP). The disruption of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm. Cytochrome c then associates with Apaf-1 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 subsequently activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.[1][2][3]
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow
The following diagram outlines the general workflow for assessing the cytotoxicity of this compound formulations.
References
In Vivo Applications of 16:0 EPC Chloride Nanoparticles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride (16:0 EPC chloride) is a saturated cationic lipid increasingly utilized in the formulation of lipid nanoparticles (LNPs) for in vivo applications.[1][2] Its fixed positive charge facilitates the encapsulation of negatively charged therapeutic payloads such as mRNA, siRNA, and DNA through electrostatic interactions.[3][4] Comprising biological metabolites linked by ester bonds, 16:0 EPC is noted for its biocompatibility and biodegradability, positioning it as a valuable component in next-generation drug delivery systems.[5][6]
These application notes provide an overview of the in vivo applications of this compound nanoparticles, with a focus on gene delivery. Detailed protocols for the formulation, characterization, and in vivo evaluation of these nanoparticles are presented to guide researchers in their preclinical studies.
Application Notes
Gene Delivery to the Lungs
Recent research has highlighted the potential of nanoparticles containing this compound for targeted mRNA delivery to the lungs. In comparative in vivo studies, various ethylphosphocholine (EPC) lipids with different acyl chain lengths (from 12 to 18 carbons) were incorporated into lipid nanoparticles to assess their organ-targeting capabilities. While 12:0 and 18:0 EPC demonstrated the most potent lung delivery, 16:0 EPC-containing nanoparticles also contributed to lung-specific expression of the encapsulated mRNA.[5] This suggests the potential of this compound as a component of aerosolized LNP formulations for treating pulmonary diseases.[7]
The proposed mechanism for the in vivo efficacy of EPC-containing nanoparticles involves their interaction with cell membranes. The cationic nature of the lipid facilitates binding to the negatively charged cell surface, promoting cellular uptake. Studies on structurally similar lipids suggest that they can increase membrane fluidity and permeability, which may aid in the endosomal escape of the therapeutic payload into the cytoplasm.[8]
General Considerations for In Vivo Use
Lipid nanoparticles formulated with this compound are primarily investigated for non-viral gene therapy.[9] The cationic nature of these particles can influence their interaction with blood components and their overall biodistribution.[10] Preclinical evaluation of these nanoparticles is crucial and should encompass a thorough assessment of their physicochemical properties, pharmacokinetics, biodistribution, and potential immunogenicity.[11]
Quantitative Data Summary
The following table summarizes key quantitative data for lipid nanoparticles, including those with compositions similar to what would be used for this compound nanoparticles, from various preclinical studies. It is important to note that specific in vivo pharmacokinetic and comprehensive biodistribution data for nanoparticles formulated exclusively with this compound are limited in publicly available literature. The data presented here is compiled from studies on similar cationic lipid nanoparticles to provide a representative overview.
| Parameter | Representative Value | Method of Measurement | Reference |
| Physicochemical Properties | |||
| Hydrodynamic Diameter | 100 - 150 nm | Dynamic Light Scattering (DLS) | [5] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | [12] |
| Zeta Potential | +30 to +50 mV | Laser Doppler Velocimetry | [12] |
| RNA Encapsulation Efficiency | > 90% | RiboGreen Assay | [5] |
| In Vivo Performance (Comparative Study) | |||
| Lung mRNA Delivery Efficacy (Relative) | Moderate | In vivo luciferase expression | [5] |
Experimental Protocols
Protocol 1: Formulation of this compound Nanoparticles for mRNA Delivery
This protocol describes the formulation of this compound-containing lipid nanoparticles using the thin-film hydration method followed by extrusion.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride (this compound)
-
Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE)
-
Cholesterol
-
PEGylated lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG 2000)
-
mRNA encoding a reporter gene (e.g., Luciferase)
-
RNase-free sterile buffer (e.g., citrate (B86180) buffer, pH 4.0)
-
RNase-free sterile phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Water bath sonicator
Procedure:
-
Lipid Film Preparation:
-
Dissolve this compound, DOPE, cholesterol, and DMG-PEG 2000 in chloroform in a round-bottom flask at a desired molar ratio (e.g., 50:10:38.5:1.5).
-
Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure at 40°C to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Encapsulation:
-
Prepare the mRNA solution in a citrate buffer (pH 4.0).
-
Hydrate the lipid film with the mRNA solution by rotating the flask at 60°C for 30-60 minutes. This will form multilamellar vesicles (MLVs).
-
-
Sonication and Extrusion:
-
Sonicate the MLV suspension in a water bath sonicator for 5-10 minutes to aid in dispersion.
-
Extrude the suspension 10-20 times through a 100 nm polycarbonate membrane using a mini-extruder pre-heated to 60°C. This will produce small unilamellar vesicles (SUVs) with a more uniform size distribution.
-
-
Purification and Buffer Exchange:
-
Remove unencapsulated mRNA by dialysis against PBS (pH 7.4) or through tangential flow filtration.
-
This step also serves to neutralize the surface charge of the nanoparticles for in vivo administration.
-
-
Sterilization:
-
Sterilize the final nanoparticle suspension by passing it through a 0.22 µm syringe filter.
-
Protocol 2: Physicochemical Characterization of Nanoparticles
1. Size and Polydispersity Index (PDI) Measurement:
- Dilute the nanoparticle suspension in PBS.
- Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
2. Zeta Potential Measurement:
- Dilute the nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl).
- Measure the surface charge using Laser Doppler Velocimetry.
3. mRNA Encapsulation Efficiency:
- Use a fluorescent dye that specifically binds to single-stranded RNA (e.g., RiboGreen).
- Measure the fluorescence of the intact nanoparticles (encapsulated mRNA is not accessible to the dye).
- Disrupt the nanoparticles using a surfactant (e.g., 0.5% Triton X-100) to release the mRNA and measure the total fluorescence.
- Calculate the encapsulation efficiency using the formula: EE (%) = (Total Fluorescence - Fluorescence of intact LNP) / Total Fluorescence * 100
Protocol 3: In Vivo Evaluation of Lung-Targeted mRNA Delivery in Mice
This protocol outlines a procedure to assess the in vivo efficacy of this compound nanoparticles for delivering mRNA to the lungs.
Materials:
-
This compound nanoparticles encapsulating luciferase mRNA.
-
6-8 week old female C57BL/6 mice.
-
Luciferin (B1168401) substrate.
-
In vivo imaging system (IVIS) or equivalent.
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Animal Acclimatization:
-
Acclimatize mice for at least one week before the experiment.
-
-
Administration of Nanoparticles:
-
Administer the nanoparticle suspension to mice via intravenous (tail vein) injection. The dose will depend on the specific formulation and study design.
-
-
In Vivo Imaging:
-
At predetermined time points (e.g., 6, 24, 48 hours) post-injection, anesthetize the mice.
-
Administer the luciferin substrate via intraperitoneal injection.
-
After approximately 10 minutes, image the mice using an IVIS to detect bioluminescence. The intensity of the signal in the thoracic region will correlate with luciferase expression in the lungs.
-
-
Ex Vivo Organ Imaging (Optional but Recommended):
-
After the final in vivo imaging time point, euthanize the mice.
-
Harvest major organs (lungs, liver, spleen, kidneys, heart).
-
Image the excised organs using the IVIS to confirm the location and quantify the bioluminescence signal in each organ.
-
-
Data Analysis:
-
Quantify the bioluminescence signal (photons/second) from the regions of interest (e.g., lungs) using the imaging software.
-
Compare the expression levels between different nanoparticle formulations or treatment groups.
-
Visualizations
Caption: Experimental workflow for the formulation, characterization, and in vivo evaluation of this compound nanoparticles.
Caption: Proposed mechanism of action for mRNA delivery by this compound nanoparticles.
References
- 1. US20140050780A1 - Liposomal formulation of nonglycosidic ceramides and uses thereof - Google Patents [patents.google.com]
- 2. Liposomes and Extracellular Vesicles as Drug Delivery Systems: A Comparison of Composition, Pharmacokinetics, and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Parenteral Lipid-Based Nanoparticles for CNS Disorders: Integrating Various Facets of Preclinical Evaluation towards More Effective Clinical Translation [mdpi.com]
- 5. The interplay of quaternary ammonium lipid structure and protein corona on lung-specific mRNA delivery by selective organ targeting (SORT) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Liposomes or Extracellular Vesicles: A Comprehensive Comparison of Both Lipid Bilayer Vesicles for Pulmonary Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. ovid.com [ovid.com]
- 10. Preclinical Mammalian Safety Studies of EPHARNA (DOPC Nanoliposomal EphA2-Targeted siRNA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical mammalian safety studies of EPHARNA (DOPC nanoliposomal EphA2-targeted siRNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing the Encapsulation Efficiency of 16:0 EPC Chloride Liposomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for three common methods to determine the encapsulation efficiency (EE%) of liposomes prepared with 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine (16:0 EPC) chloride. The choice of method will depend on the properties of the encapsulated molecule and the available laboratory equipment.
Introduction to Encapsulation Efficiency
Encapsulation efficiency is a critical quality attribute of liposomal drug delivery systems. It is defined as the percentage of the total drug that is successfully entrapped within the liposomes.[1] Accurate determination of EE% is essential for formulation development, quality control, and ensuring proper dosage. The general principle involves separating the unencapsulated (free) drug from the liposome-encapsulated drug, followed by quantification of the drug in one or both fractions.
The formula for calculating encapsulation efficiency is:
EE% = [(Total Drug - Free Drug) / Total Drug] x 100 [2]
Alternatively, if the amount of encapsulated drug is measured directly:
EE% = (Encapsulated Drug / Total Drug) x 100
Method 1: Size-Exclusion Chromatography (SEC)
Size-exclusion chromatography separates molecules based on their size. Liposomes, being large, will elute first from the column, while smaller, unencapsulated drug molecules will be retained longer, allowing for their separation and subsequent quantification.[3][4]
Experimental Protocol
Materials:
-
Liposome (B1194612) suspension (16:0 EPC chloride with encapsulated drug)
-
Sepharose® CL-4B or similar size-exclusion gel
-
Chromatography column (e.g., 1 cm x 20 cm)
-
Mobile phase (e.g., Phosphate Buffered Saline (PBS) pH 7.4)
-
Collection tubes
-
HPLC system with a suitable detector (e.g., UV-Vis or fluorescence) for drug quantification
-
Reagents for HPLC mobile phase
-
Lysis agent (e.g., 10% Triton™ X-100 or methanol)
Procedure:
-
Column Packing and Equilibration:
-
Prepare a slurry of the size-exclusion gel in the mobile phase.
-
Carefully pack the chromatography column with the gel slurry, avoiding air bubbles.
-
Equilibrate the column by flowing at least 3-5 column volumes of the mobile phase through it.
-
-
Sample Loading:
-
Carefully load a known volume (e.g., 0.5 mL) of the liposome suspension onto the top of the gel bed.
-
-
Elution and Fraction Collection:
-
Begin elution with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).
-
Collect fractions of a defined volume (e.g., 1 mL) in separate tubes. The liposomes will be in the initial fractions (void volume), followed by the fractions containing the free drug.
-
-
Quantification of Free Drug:
-
Identify the fractions containing the free drug (typically the later fractions).
-
Pool these fractions and measure the concentration of the drug using a pre-validated HPLC method. This gives the amount of Free Drug .
-
-
Quantification of Total Drug:
-
Take an aliquot of the original, unseparated liposome suspension.
-
Lyse the liposomes by adding a lysis agent (e.g., Triton™ X-100 or methanol) to release the encapsulated drug.
-
Measure the drug concentration in the lysed sample using the same HPLC method. This gives the Total Drug concentration.
-
-
Calculation of Encapsulation Efficiency:
-
Use the formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100 .
-
Data Presentation
| Sample ID | Total Drug Concentration (µg/mL) | Free Drug Concentration (µg/mL) | Encapsulation Efficiency (%) |
| Batch 1 | 1000 | 150 | 85.0 |
| Batch 2 | 1050 | 165 | 84.3 |
| Batch 3 | 980 | 140 | 85.7 |
Experimental Workflow
Caption: Workflow for determining encapsulation efficiency using Size-Exclusion Chromatography.
Method 2: Ultracentrifugation
This method separates liposomes from the aqueous medium containing the free drug based on their density differences. The larger and denser liposomes form a pellet upon high-speed centrifugation, leaving the unencapsulated drug in the supernatant.[5][6]
Experimental Protocol
Materials:
-
Liposome suspension (this compound with encapsulated drug)
-
Ultracentrifuge with appropriate rotor
-
Ultracentrifuge tubes
-
Pipettes
-
HPLC system with a suitable detector for drug quantification
-
Reagents for HPLC mobile phase
-
Lysis agent (e.g., 10% Triton™ X-100 or methanol)
Procedure:
-
Sample Preparation:
-
Place a known volume of the liposome suspension into an ultracentrifuge tube.
-
-
Ultracentrifugation:
-
Centrifuge the sample at a high speed (e.g., 100,000 x g) for a sufficient time (e.g., 1-2 hours) at a controlled temperature (e.g., 4°C) to pellet the liposomes.
-
-
Separation of Supernatant and Pellet:
-
Carefully collect the supernatant, which contains the unencapsulated drug, without disturbing the liposome pellet.
-
-
Quantification of Free Drug:
-
Measure the concentration of the drug in the supernatant using a pre-validated HPLC method. This is the Free Drug concentration.
-
-
Quantification of Total Drug:
-
Take an aliquot of the original, uncentrifuged liposome suspension.
-
Lyse the liposomes with a suitable agent.
-
Measure the drug concentration in the lysed sample using the same HPLC method to determine the Total Drug concentration.
-
-
Calculation of Encapsulation Efficiency:
-
Calculate the EE% using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100 .
-
Data Presentation
| Sample ID | Total Drug Concentration (µg/mL) | Free Drug in Supernatant (µg/mL) | Encapsulation Efficiency (%) |
| Formulation A | 1200 | 240 | 80.0 |
| Formulation B | 1150 | 210 | 81.7 |
| Formulation C | 1220 | 255 | 79.1 |
Experimental Workflow
Caption: Workflow for encapsulation efficiency determination by Ultracentrifugation.
Method 3: Dialysis
Dialysis separates the unencapsulated drug from the liposome suspension based on molecular weight cutoff. The liposome suspension is placed in a dialysis bag with a specific molecular weight cutoff (MWCO) membrane that allows the small, free drug molecules to diffuse out into a larger volume of buffer, while retaining the larger liposomes within the bag.[7][8]
Experimental Protocol
Materials:
-
Liposome suspension (this compound with encapsulated drug)
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10-20 kDa, ensuring it is smaller than the liposomes but larger than the drug)
-
Large beaker or container
-
Dialysis buffer (e.g., PBS pH 7.4)
-
Stir plate and stir bar
-
HPLC system with a suitable detector for drug quantification
-
Reagents for HPLC mobile phase
-
Lysis agent (e.g., 10% Triton™ X-100 or methanol)
Procedure:
-
Preparation of Dialysis Membrane:
-
Prepare the dialysis tubing according to the manufacturer's instructions (this may involve boiling and rinsing).
-
-
Sample Loading:
-
Pipette a known volume of the liposome suspension into the prepared dialysis bag and seal it securely.
-
-
Dialysis:
-
Place the sealed dialysis bag into a large volume of dialysis buffer (e.g., 100-fold the sample volume).
-
Stir the buffer gently at a controlled temperature (e.g., 4°C or room temperature) for a sufficient duration (e.g., 12-24 hours) to allow the free drug to diffuse out and reach equilibrium.
-
It is recommended to change the dialysis buffer periodically (e.g., after 2, 4, and 12 hours) to maintain a high concentration gradient and ensure complete removal of the free drug.
-
-
Quantification of Encapsulated Drug:
-
After dialysis, carefully remove the dialysis bag and collect the liposome suspension from within.
-
Lyse the dialyzed liposome sample with a suitable agent to release the encapsulated drug.
-
Measure the drug concentration in the lysed sample using a pre-validated HPLC method. This gives the amount of Encapsulated Drug .
-
-
Quantification of Total Drug:
-
Take an aliquot of the original, undialyzed liposome suspension.
-
Lyse the liposomes and measure the drug concentration using the same HPLC method to determine the Total Drug concentration.
-
-
Calculation of Encapsulation Efficiency:
-
Calculate the EE% using the formula: EE% = (Encapsulated Drug / Total Drug) x 100 .
-
Data Presentation
| Sample ID | Total Drug Concentration (µg/mL) | Encapsulated Drug Concentration (µg/mL) | Encapsulation Efficiency (%) |
| Run 1 | 950 | 820 | 86.3 |
| Run 2 | 975 | 845 | 86.7 |
| Run 3 | 960 | 830 | 86.5 |
Experimental Workflow
Caption: Workflow for determining encapsulation efficiency using the Dialysis method.
Concluding Remarks
The selection of the most appropriate method for determining the encapsulation efficiency of this compound liposomes depends on the specific drug being encapsulated and the resources available. For instance, SEC is often rapid and provides good separation. Ultracentrifugation is effective but requires specialized equipment. Dialysis is a simple and widely used method but can be time-consuming. It is crucial to validate the chosen analytical method for accuracy, precision, and reproducibility to ensure reliable results in liposome characterization and development.
References
- 1. CN108414393A - A method of measuring entrapment efficiency of liposome - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Fast and versatile analysis of liposome encapsulation efficiency by nanoParticle exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Transfecting Primary Cells Using 16:0 EPC Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transfection of primary cells is a critical technique in cell biology, drug discovery, and the development of cell-based therapies. Unlike immortalized cell lines, primary cells are sourced directly from tissues and more accurately reflect the physiology of their in vivo counterparts. However, they are notoriously difficult to transfect using traditional methods due to their sensitive nature and lower proliferation rates. Cationic lipids have emerged as a promising non-viral vector for delivering nucleic acids into these sensitive cells.
16:0 EPC chloride (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride) is a saturated cationic lipid that can be formulated into liposomes for the delivery of DNA, mRNA, and siRNA into cells.[1] Its biodegradable nature and potential for low toxicity make it a candidate for primary cell transfection.[2] These application notes provide a comprehensive guide to using this compound for the transfection of various primary cell types, including protocols, optimization strategies, and expected outcomes.
Principle of Cationic Lipid-Mediated Transfection
Cationic lipid-mediated transfection relies on the electrostatic interaction between the positively charged headgroup of the lipid and the negatively charged phosphate (B84403) backbone of nucleic acids. This interaction leads to the spontaneous formation of lipid-nucleic acid complexes, often referred to as lipoplexes.
The overall process can be summarized in the following key steps:
-
Lipoplex Formation: The cationic this compound, often in combination with a neutral "helper" lipid such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), is mixed with the nucleic acid cargo to form stable, positively charged lipoplexes. DOPE can enhance transfection efficiency by facilitating the endosomal escape of the nucleic acid.
-
Adsorption to the Cell Surface: The net positive charge of the lipoplexes promotes their binding to the negatively charged cell surface.
-
Cellular Uptake: The lipoplexes are internalized by the cell, primarily through endocytosis.
-
Endosomal Escape: This is a critical and often rate-limiting step. The cationic lipids interact with the anionic lipids of the endosomal membrane, leading to its destabilization and the release of the nucleic acid into the cytoplasm.
-
Nuclear Entry (for DNA): For plasmid DNA to be transcribed, it must be transported from the cytoplasm into the nucleus. This process is more efficient in dividing cells where the nuclear envelope breaks down during mitosis. For non-dividing primary cells, this can be a significant barrier. mRNA, on the other hand, functions in the cytoplasm and does not require nuclear entry.
Data Presentation: Performance of Cationic Lipids in Primary Cells
Quantitative data for the transfection of primary cells using specifically this compound is limited in publicly available literature. The following tables provide a summary of expected transfection efficiencies and cell viabilities based on studies using other cationic lipids in primary cells. This data serves as a benchmark for optimization experiments with this compound. It is crucial to perform cell-type specific optimization.
Table 1: Transfection Efficiency of Cationic Lipids in Various Primary Cells
| Primary Cell Type | Transfection Reagent | Nucleic Acid | Transfection Efficiency (%) | Reference(s) |
| Primary Rat Hepatocytes | DOTMA | Plasmid DNA | ~10% | [3][4] |
| Primary Rat Hepatocytes | DOTAP | Plasmid DNA | Comparable to DOTMA | [5] |
| Primary Human Hepatocytes | Metafectene Pro | Plasmid DNA | >45% | [6] |
| Primary Human Hepatocytes | Lipofectamine 2000 | Plasmid DNA | ~40-50% | [7] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Various commercial reagents | Plasmid DNA | 5-30% | [8] |
| Primary Mouse Embryonic Fibroblasts | jetPEI | Episomal Vector | High, but not quantified | [9] |
| Primary Cortical Neurons | Lipofection | cDNA | 1-2% | [10] |
Table 2: Cell Viability of Primary Cells After Cationic Lipid-Mediated Transfection
| Primary Cell Type | Transfection Reagent | Observation | Reference(s) |
| Primary Human Hepatocytes | Metafectene Pro | Negligible cytotoxicity | [6] |
| Primary Mouse Embryonic Fibroblasts | Lipofectamine 2000, FuGENE HD, jetPEI | No significant cytotoxicity observed at optimal ratios | [9] |
| Primary Monocytes | Lipofectamine RNAiMAX | Low toxicity | [11] |
| Primary Cortical Neurons | General Cationic Lipids | Susceptible to toxicity, requires careful optimization | [10][12] |
Experimental Protocols
This section provides a general protocol for preparing this compound liposomes and using them to transfect primary cells. This protocol should be used as a starting point for optimization.
Materials
-
This compound
-
Helper lipid (e.g., DOPE)
-
Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)
-
Nucleic acid (plasmid DNA, mRNA, or siRNA) of high purity
-
Primary cells of interest
-
Appropriate cell culture medium (with and without serum/antibiotics)
-
Sterile, glass vials
-
Nitrogen or argon gas source
-
Sonicator (bath or probe)
-
Vacuum pump
Protocol 1: Preparation of this compound:DOPE Liposomes
-
Lipid Film Formation:
-
In a sterile glass vial, dissolve this compound and DOPE in chloroform at the desired molar ratio (a 1:1 ratio is a good starting point).
-
Create a thin lipid film by evaporating the chloroform under a gentle stream of nitrogen or argon gas while rotating the vial.
-
To ensure complete removal of the solvent, place the vial under a vacuum for at least 1 hour.
-
-
Hydration:
-
Hydrate the lipid film with a sterile, nuclease-free aqueous solution (e.g., water or buffer) to achieve the desired final lipid concentration (e.g., 1 mg/mL).
-
Vortex the vial vigorously for several minutes to form multilamellar vesicles (MLVs).
-
-
Sonication:
-
To create small unilamellar vesicles (SUVs), sonicate the lipid suspension using a bath or probe sonicator. Sonication should be performed on ice to prevent lipid degradation. Sonicate until the suspension becomes clear.
-
-
Sterilization (Optional):
-
The liposome (B1194612) suspension can be sterilized by passing it through a 0.22 µm filter.
-
Protocol 2: Transfection of Adherent Primary Cells
-
Cell Seeding:
-
The day before transfection, seed the primary cells in the appropriate culture vessel (e.g., 24-well plate) to achieve 70-90% confluency at the time of transfection. Use the recommended culture medium for the specific primary cell type.
-
-
Lipoplex Formation:
-
On the day of transfection, dilute the nucleic acid in a serum-free, antibiotic-free medium.
-
In a separate tube, dilute the this compound:DOPE liposome suspension in a serum-free, antibiotic-free medium.
-
Combine the diluted nucleic acid and the diluted liposomes. Mix gently by pipetting and incubate at room temperature for 15-30 minutes to allow for lipoplex formation. Do not vortex.
-
-
Transfection:
-
Gently add the lipoplex-containing medium to the cells.
-
Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO₂ incubator. The optimal incubation time should be determined for each cell type to balance transfection efficiency and cytotoxicity.
-
After the incubation period, replace the transfection medium with a fresh, complete culture medium (containing serum and antibiotics if required).
-
-
Post-Transfection Analysis:
-
Assay for gene expression or knockdown 24-72 hours post-transfection. The optimal time for analysis will depend on the nucleic acid delivered and the specific gene of interest.
-
Optimization Parameters
The success of primary cell transfection is highly dependent on the optimization of several key parameters:
-
Lipid to Nucleic Acid Ratio: The ratio of the positive charges from the cationic lipid to the negative charges from the nucleic acid is critical. A range of ratios (e.g., 1:1, 2:1, 4:1, 8:1 charge ratio) should be tested.
-
Concentration of Lipoplexes: The final concentration of the lipoplexes added to the cells should be optimized to maximize transfection while minimizing cytotoxicity.
-
Cell Density: The confluency of the cells at the time of transfection can significantly impact efficiency.
-
Incubation Time: The duration of cell exposure to the lipoplexes needs to be optimized for each primary cell type.
-
Helper Lipid Ratio: The molar ratio of this compound to the helper lipid (e.g., DOPE) can be varied to improve transfection efficiency.
Visualization of Key Processes
Cationic Lipid-Mediated Transfection Workflow
Caption: Experimental workflow for primary cell transfection.
Cellular Uptake and Endosomal Escape Pathway
Caption: Signaling pathway of lipid-mediated transfection.
Conclusion
The use of this compound presents a viable option for the transfection of challenging primary cells. Success hinges on a systematic approach to optimization for each specific cell type and experimental condition. By carefully adjusting parameters such as lipid-to-nucleic acid ratios, lipoplex concentrations, and incubation times, researchers can achieve efficient gene delivery while maintaining high cell viability. The protocols and data presented here provide a solid foundation for developing robust and reproducible transfection procedures for a wide range of primary cell applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Cationic lipid-mediated transfection of liver cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cationic lipid-mediated transfection of liver cells in primary culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient lipid-mediated transfection of DNA into primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative nucleic acid transfection efficacy in primary hepatocytes for gene silencing and functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative nucleic acid transfection efficacy in primary hepatocytes for gene silencing and functional studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing Transfection of Primary Human Umbilical Vein Endothelial Cells Using Commercially Available Chemical Transfection Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Delivery of episomal vectors into primary cells by means of commercial transfection reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transfection in Primary Cultured Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Lipid-Based Transfection in Primary Monocytes Within an Ex Vivo Whole-Blood Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of 16:0 EPC Chloride Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
16:0 EPC chloride (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride) is a saturated cationic lipid increasingly utilized in biomedical research and pharmaceutical development.[1][2] Its unique properties make it an effective agent for the delivery of nucleic acids, such as DNA and RNA, into cells, a process known as transfection.[1][3] Furthermore, this compound is employed as a co-adjuvant in vaccine formulations and plays a role in drug delivery systems, particularly in the formation of liposomes.[1][4] This document provides a detailed protocol for the preparation of this compound stock solutions, ensuring consistency and reliability for experimental applications.
Physicochemical Data and Solubility
Proper preparation of this compound stock solutions begins with an understanding of its physical and chemical properties, as well as its solubility in various solvents. This data is crucial for selecting the appropriate solvent and concentration for specific applications.
| Property | Value |
| Synonyms | 1,2-dipalmitoyl-sn-glycero-3-Ethylphosphocholine chloride, DPEPC, EDPPC, 16:0 EPC (Cl Salt)[2][5][] |
| Molecular Formula | C42H85ClNO8P[3][7] |
| Molecular Weight | 798.55 g/mol [3] |
| CAS Number | 328250-18-6[3] |
| Appearance | White to off-white solid[3] |
| Solubility | Ethanol (B145695): 25 mg/mL (with sonication)[2][3][5], Chloroform: 10 mg/mL[2][5], DMSO: 1 mg/mL[1] |
Experimental Protocol: Preparation of a 10 mg/mL this compound Stock Solution in Ethanol
This protocol details the steps to prepare a 10 mg/mL stock solution of this compound in ethanol from a powdered form.
Materials:
-
This compound powder
-
Anhydrous ethanol (200 proof)
-
Glass vials with Teflon-lined caps
-
Argon or nitrogen gas
-
Sonicator (water bath or probe)
-
Vortex mixer
-
Analytical balance
-
Glass syringe or pipette
Procedure:
-
Equilibration of Lipid: Before opening, allow the vial of this compound powder to warm to room temperature. This prevents condensation of moisture, which can degrade the lipid.
-
Weighing the Lipid: In a clean, dry glass vial, accurately weigh the desired amount of this compound powder using an analytical balance.
-
Solvent Addition: Using a glass syringe or pipette, add the calculated volume of anhydrous ethanol to the vial to achieve a final concentration of 10 mg/mL.
-
Dissolution: Tightly cap the vial and vortex thoroughly. If the lipid does not fully dissolve, sonicate the vial in a water bath.[3] Gentle warming (40-50°C) can also be applied to aid dissolution.[8] Visually inspect the solution to ensure it is clear and free of particulates.
-
Inert Gas Overlay: To prevent oxidation, flush the headspace of the vial with a gentle stream of argon or nitrogen gas before tightly sealing the cap.
-
Storage: Store the stock solution in a glass vial with a Teflon-lined cap at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][3]
Workflow for Preparing this compound Stock Solution
Caption: Workflow for the preparation of a this compound stock solution.
Signaling Pathways and Applications
This compound is a cationic lipid that facilitates the delivery of nucleic acids into cells. The primary mechanism involves the formation of complexes between the positively charged lipid and the negatively charged phosphate (B84403) backbone of DNA or RNA. These lipid-nucleic acid complexes, often referred to as lipoplexes, can then interact with the negatively charged cell membrane, leading to cellular uptake, typically through endocytosis.
Diagram of Cationic Lipid-Mediated Transfection
Caption: Simplified pathway of nucleic acid delivery using this compound.
Conclusion
The protocol and information provided in this application note offer a comprehensive guide for the preparation of this compound stock solutions. Adherence to these guidelines for handling, dissolution, and storage will ensure the integrity and performance of this cationic lipid in various research and development applications, from fundamental cell biology studies to the formulation of advanced drug and vaccine delivery systems.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. 1,2-Dipalmitoyl-sn-glycero-3-EPC (chloride) | CAS 328250-18-6 | Cayman Chemical | Biomol.com [biomol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. caymanchem.com [caymanchem.com]
- 7. medkoo.com [medkoo.com]
- 8. avantiresearch.com [avantiresearch.com]
Application Notes and Protocols for 16:0 EPC Chloride-Based Gene Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design for gene delivery studies using the cationic lipid 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride (16:0 EPC chloride). This document outlines detailed protocols for the formulation of lipid-based nanoparticles, characterization of these nanoparticles, and in vitro evaluation of their transfection efficiency and cytotoxicity.
Introduction
This compound is a saturated cationic lipid that serves as an effective agent for the delivery of nucleic acids, such as plasmid DNA and RNA, into cells.[1][2] Its positive charge facilitates the complexation with negatively charged nucleic acids, forming nanoparticles known as lipoplexes. These lipoplexes can interact with and fuse into cell membranes, delivering their genetic cargo into the cytoplasm.[3] The efficiency of this process is often enhanced by the inclusion of a neutral "helper" lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), which aids in the destabilization of the endosomal membrane, promoting the release of the genetic material.[2][4] The biodegradable and low-toxicity nature of lipids like this compound makes them a promising option for gene therapy applications.[5]
Experimental Design Overview
A typical experimental workflow for evaluating this compound-based gene delivery involves several key stages:
-
Lipoplex Formulation: Preparation of this compound-based nanoparticles complexed with plasmid DNA.
-
Physicochemical Characterization: Analysis of lipoplex size, polydispersity index (PDI), and surface charge (zeta potential).
-
In Vitro Transfection: Delivery of a reporter gene (e.g., Green Fluorescent Protein - GFP) to a target cell line.
-
Transfection Efficiency Assessment: Quantification of reporter gene expression to determine the efficiency of gene delivery.
-
Cytotoxicity Evaluation: Assessment of the impact of the lipoplexes on cell viability.
Data Presentation
Physicochemical Properties of Lipoplexes
The size, PDI, and zeta potential of the lipoplexes are critical parameters that influence their interaction with cells and overall transfection efficiency.[6] Smaller, monodisperse particles with a net positive charge are generally preferred for effective gene delivery. The following table presents representative data for cationic lipid-based nanoparticles.
| Cationic Lipid Formulation | Lipid:DNA Ratio (w/w) | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 16:0 EPC:DOPE (1:1 molar) | 5:1 | 150 - 250 | < 0.3 | +30 to +50 |
| 16:0 EPC:DOPE (1:1 molar) | 10:1 | 120 - 200 | < 0.3 | +40 to +60 |
| 16:0 EPC:DOPE (1:2 molar) | 10:1 | 180 - 300 | < 0.4 | +25 to +45 |
Note: This table provides expected ranges based on typical cationic lipid formulations. Actual values should be determined experimentally.
In Vitro Transfection Efficiency and Cytotoxicity
Transfection efficiency and cytotoxicity are key indicators of the performance of a gene delivery vector. These are often dependent on the cell type and the lipid-to-DNA ratio. The following tables show representative data for transfection efficiency and cell viability in common cell lines.
Table 1: Transfection Efficiency (% of GFP-positive cells)
| Cell Line | Lipid:DNA Ratio (w/w) | 16:0 EPC:DOPE (1:1 molar) | Commercial Reagent (Control) |
| HEK293 | 5:1 | 30 - 50% | ~70% |
| HEK293 | 10:1 | 40 - 60% | ~70% |
| HeLa | 5:1 | 20 - 40% | ~60% |
| HeLa | 10:1 | 30 - 50% | ~60% |
| A549 | 10:1 | 15 - 30% | ~50% |
Note: This data is illustrative and based on typical results for cationic lipid formulations. Actual efficiencies will vary.
Table 2: Cell Viability (% of control)
| Cell Line | Lipid:DNA Ratio (w/w) | 16:0 EPC:DOPE (1:1 molar) |
| HEK293 | 5:1 | > 90% |
| HEK293 | 10:1 | ~80% |
| HeLa | 5:1 | > 90% |
| HeLa | 10:1 | ~85% |
| A549 | 10:1 | ~75% |
Note: This data is illustrative. Cytotoxicity should be experimentally determined for each formulation and cell line.
Experimental Protocols
Protocol 1: Preparation of this compound:DOPE Liposomes
This protocol describes the preparation of liposomes using the thin-film hydration method.[7]
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride (this compound)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Sterile, nuclease-free water
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
Procedure:
-
Dissolve this compound and DOPE in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1).
-
Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure at a temperature above the lipid transition temperature to form a thin lipid film on the flask wall.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a sufficient volume of sterile, nuclease-free water to achieve the desired final lipid concentration (e.g., 1 mg/mL). This is done by vortexing the flask at a temperature above the lipid phase transition temperature.
-
To produce small unilamellar vesicles (SUVs), sonicate the resulting milky suspension in a water bath sonicator until the solution becomes clear.
-
The liposome suspension can be stored at 4°C for a short period.
Protocol 2: Formulation of this compound:DOPE/DNA Lipoplexes
This protocol details the complexation of the prepared cationic liposomes with plasmid DNA.
Materials:
-
16:0 EPC:DOPE liposome suspension (from Protocol 1)
-
Plasmid DNA (e.g., pEGFP-N1 encoding Green Fluorescent Protein) at a concentration of 0.5-1 µg/µL in TE buffer or nuclease-free water.
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
Sterile microcentrifuge tubes
Procedure:
-
For each transfection, dilute the required amount of plasmid DNA in a sterile microcentrifuge tube with serum-free medium to a final volume of 50 µL.
-
In a separate sterile microcentrifuge tube, dilute the required amount of the liposome suspension to achieve the desired lipid-to-DNA weight ratio (e.g., 5:1, 10:1) in serum-free medium to a final volume of 50 µL.
-
Gently add the diluted DNA solution to the diluted liposome suspension and mix by gentle pipetting. Do not vortex.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of lipoplexes.
-
The lipoplex solution is now ready for addition to cells.
Protocol 3: In Vitro Transfection of Adherent Cells
This protocol outlines the procedure for transfecting adherent mammalian cells in a 24-well plate format.
Materials:
-
Adherent cells (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
24-well tissue culture plates
-
Lipoplex solution (from Protocol 2)
-
Phosphate-buffered saline (PBS)
Procedure:
-
The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
On the day of transfection, remove the culture medium from the wells and gently wash the cells once with PBS.
-
Add 400 µL of fresh, complete culture medium to each well.
-
Add the 100 µL of prepared lipoplex solution (from Protocol 2) dropwise to each well.
-
Gently rock the plate to ensure even distribution of the lipoplexes.
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
After the incubation period, proceed with the analysis of transfection efficiency and cytotoxicity.
Protocol 4: Assessment of Transfection Efficiency by Flow Cytometry
This protocol describes the quantification of GFP-positive cells using flow cytometry.
Materials:
-
Transfected cells (from Protocol 3)
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
After the desired incubation period (e.g., 48 hours), aspirate the culture medium from the wells.
-
Wash the cells with PBS.
-
Add trypsin-EDTA to detach the cells from the plate.
-
Once detached, add complete culture medium to neutralize the trypsin.
-
Transfer the cell suspension to a flow cytometry tube.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in cold PBS.
-
Analyze the cell suspension using a flow cytometer equipped with a laser for GFP excitation (e.g., 488 nm).
-
Determine the percentage of GFP-positive cells in the population.
Protocol 5: Assessment of Cytotoxicity by MTT Assay
This protocol details the colorimetric MTT assay to evaluate cell viability.
Materials:
-
Transfected cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
After the transfection period, add 20 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the absorbance of untreated control cells.
Signaling and Cellular Uptake Pathways
The delivery of genetic material by cationic lipoplexes is a multi-step process that involves binding to the cell surface, internalization, endosomal escape, and nuclear entry of the plasmid DNA.
The initial interaction between the positively charged lipoplex and the negatively charged cell surface is primarily electrostatic.[3] Following binding, the lipoplex is internalized by the cell through endocytosis.[3] Once inside the endosome, the "helper" lipid DOPE, which has a cone-like shape, promotes the disruption of the endosomal membrane, facilitating the release of the plasmid DNA into the cytoplasm.[4] The plasmid DNA must then translocate to the nucleus for the transcription of the desired gene to occur.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Physicochemical and biological characterization of 1,2-dialkoylamidopropane-based lipoplexes for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 4. Optimizing Cationic and Neutral Lipids for Efficient Gene Delivery at High Serum Content - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Comparative study of the in vitro and in vivo characteristics of cationic and neutral liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Journal of Research in Pharmacy » Submission » A comparative study of cationic liposomes for gene delivery [dergipark.org.tr]
Application Notes: Alkylphosphocholines in Cancer Research
Introduction
Alkylphosphocholines (APCs) are a class of synthetic analogs of lysophosphatidylcholine (B164491) that exhibit selective anticancer activity.[1] Unlike conventional chemotherapeutic agents that primarily target DNA replication, APCs act on cell membranes and interfere with lipid-dependent signaling pathways.[2] This unique mechanism of action makes them promising candidates for cancer therapy, particularly for their ability to induce apoptosis in tumor cells while sparing normal, healthy cells.[1][3] 16:0 EPC chloride (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride) is a saturated cationic lipid belonging to this class.[4] While specific research on this compound in cancer is limited, the extensive studies on related APCs like Edelfosine, Miltefosine, and Perifosine provide a strong framework for its potential applications. These compounds are known to accumulate in cancer cells and modulate key signaling pathways involved in cell survival and apoptosis.[2][5][6]
Mechanism of Action
The anticancer effects of alkylphosphocholines are multifaceted and primarily revolve around the induction of apoptosis through the modulation of cellular membranes and key signaling pathways.
-
Membrane Interactions and Lipid Rafts: APCs like Edelfosine accumulate in cholesterol-rich microdomains of the plasma membrane known as lipid rafts.[7][8] This accumulation alters the organization of these rafts, leading to the clustering of death receptors, such as Fas/CD95, and the displacement of survival signaling molecules.[7][9]
-
Induction of Apoptosis: The clustering of Fas/CD95 receptors in lipid rafts can trigger the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of caspase-8 and the initiation of the extrinsic apoptosis pathway, independent of the Fas ligand.[8][9] In some cancer cells, particularly those of hematological origin, this is a primary mechanism of action.[7][10] For solid tumors, some APCs can induce apoptosis through endoplasmic reticulum (ER) stress.[7][10]
-
Inhibition of Pro-Survival Pathways: A crucial aspect of the anticancer activity of APCs is their ability to inhibit pro-survival signaling pathways. The PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer, is a key target.[2][5] Perifosine, for instance, is a potent inhibitor of Akt by preventing its translocation to the plasma membrane.[11][12] By inhibiting this pathway, APCs can suppress signals that promote cell growth and survival.
-
Activation of Stress Pathways: In addition to inhibiting survival pathways, APCs can activate stress-related pathways, such as the c-Jun N-terminal kinase (JNK) pathway, which can contribute to the induction of apoptosis.[2]
Quantitative Data Summary
The following tables summarize the cytotoxic effects of various alkylphosphocholines on different cancer cell lines.
Table 1: In Vitro Cytotoxicity of Perifosine
| Cell Line | Cancer Type | IC50 (µM) | Effect |
| Various Tumor Cell Lines | Multiple | 0.6 - 8.9 | Inhibition of proliferation |
| H460 | Non-Small Cell Lung Cancer | 1 (cell survival), 10 (apoptosis) | Decreased cell survival and induction of apoptosis |
| MM.1S | Multiple Myeloma | 10 | Induction of sub-G1 phase population (apoptosis) |
Data sourced from multiple studies.[13][14]
Table 2: Apoptosis Induction by Edelfosine
| Cell Line | Cancer Type | Concentration (µM) | Effect |
| LNCaP | Prostate Cancer | 10 | Significant increase in Annexin V positive cells |
| VCaP | Prostate Cancer | 10 | Significant increase in Annexin V positive cells |
| PANC-1 CSCs | Pancreatic Cancer Stem Cells | 20 | ~38% apoptosis after 5 days |
Data sourced from multiple studies.[15][16]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Alkylphosphocholine-Induced Apoptosis
The following diagram illustrates the primary signaling pathways affected by alkylphosphocholines, leading to apoptosis in cancer cells.
Caption: Alkylphosphocholine signaling pathways in cancer cells.
Experimental Workflow for Assessing Apoptosis
This diagram outlines a typical workflow for evaluating the apoptotic effects of an alkylphosphocholine on cancer cells.
Caption: Workflow for Annexin V/PI apoptosis assay.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/MTS Assay)
This protocol is for determining the effect of an alkylphosphocholine on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Alkylphosphocholine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent[17][18]
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)[17]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach.
-
Prepare serial dilutions of the alkylphosphocholine in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or control medium to the respective wells.
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[17][18] Then, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[17]
-
For MTS Assay: Add 20 µL of the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.[17][18]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[19][20][21]
Materials:
-
Treated and untreated cancer cells
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the alkylphosphocholine as described in the cell viability assay.
-
Harvest both adherent and suspension cells. For adherent cells, use a gentle dissociation agent like trypsin and neutralize with serum-containing medium.[22]
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[8]
-
Wash the cells twice with cold PBS, centrifuging after each wash.[8][20]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[8]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Set up appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set the quadrants for analysis.[20]
-
Quantify the percentage of cells in each quadrant:
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
References
- 1. Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (edelfosine), a proapoptotic agent in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer mechanisms and clinical application of alkylphospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 16:0 EPC (Cl Salt) (Powder) - Creative Biolabs [creative-biolabs.com]
- 5. In Vitro Study of Cytotoxic Mechanisms of Alkylphospholipids and Alkyltriazoles in Acute Lymphoblastic Leukemia Models [mdpi.com]
- 6. Alkylphosphocholine Analogs for Broad-Spectrum Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog Edelfosine | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. On the mechanism of alkylphosphocholine (APC)-induced apoptosis in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog Edelfosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. apexbt.com [apexbt.com]
- 15. Edelfosine Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Transfection Efficiency with 16:0 EPC Chloride
Welcome to the technical support center for 16:0 EPC chloride-based transfection. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their transfection experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, or 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine (chloride salt), is a saturated cationic lipid.[1][2] Its positively charged headgroup facilitates the condensation of negatively charged nucleic acids (like mRNA, siRNA, or plasmid DNA) to form lipid nanoparticles (LNPs). These LNPs can then fuse with the negatively charged cell membrane, enabling the delivery of the genetic material into the cell. The biodegradable nature of this lipid is attributed to its composition of biological metabolites linked by ester bonds.[2]
Q2: My transfection efficiency is lower than expected. What are the most common causes?
Low transfection efficiency can stem from several factors. Key areas to investigate include the health and confluency of your cells, the quality and quantity of your nucleic acid, the formulation of your lipid nanoparticles (LNPs), and the transfection protocol itself.[3][4][5] Suboptimal ratios of lipid to nucleic acid, improper storage of the this compound, or issues with cellular uptake are common culprits.
Q3: How should I store and handle this compound?
Proper storage is crucial for maintaining the stability and efficacy of this compound. For long-term storage (months to years), it should be kept at -20°C.[6][7] For short-term storage (days to weeks), 0-4°C is acceptable.[6] Stock solutions should be stored under similar conditions, with -80°C for up to 6 months and -20°C for up to 1 month, ensuring the container is sealed to protect from moisture.[1]
Q4: Can the formulation of the lipid nanoparticle affect transfection efficiency?
Absolutely. The composition of the LNP is a critical determinant of its transfection efficiency.[8][9] This includes the molar ratios of the cationic lipid (this compound) to other components like helper lipids (e.g., DOPE), cholesterol, and PEGylated lipids.[10][11] Each component plays a role in the stability, cellular uptake, and endosomal escape of the LNP.
Troubleshooting Guides
Problem 1: Low Transfection Efficiency
If you are experiencing low transfection efficiency, systematically evaluate the following parameters.
Caption: Troubleshooting workflow for low transfection efficiency.
| Potential Cause | Recommended Solution |
| Poor Cell Health | Ensure cells are healthy, actively dividing, and free from contamination (e.g., Mycoplasma).[3][5] Cell confluency should typically be between 60-80% at the time of transfection.[3] |
| Suboptimal Nucleic Acid Quality | Use high-purity nucleic acid. For DNA, the A260/A280 ratio should be ~1.8.[5] Verify integrity by running an aliquot on an agarose (B213101) gel.[5] |
| Improper LNP Formulation | The ratio of cationic lipid to nucleic acid is critical.[12] Perform a titration experiment to determine the optimal ratio for your specific cell type and nucleic acid. Consider adjusting the molar percentages of helper lipids, cholesterol, and PEGylated lipids.[8] |
| Incorrect Incubation Time | Optimize the incubation time of the LNP-nucleic acid complexes with the cells. This is cell-type dependent and may require a time-course experiment. |
| Degraded this compound | Ensure the lipid has been stored correctly at -20°C or below and has not undergone multiple freeze-thaw cycles.[1][6] |
| Presence of Serum or Antibiotics | Serum can interfere with the formation of lipid-nucleic acid complexes.[5] Consider forming the complexes in a serum-free medium before adding them to cells. Antibiotics can sometimes increase cell stress and should be avoided during transfection.[5] |
Problem 2: High Cell Toxicity or Death Post-Transfection
Transfection reagents can sometimes be toxic to cells. If you observe significant cell death, consider the following.
Caption: Step-by-step approach to reducing cell toxicity.
| Potential Cause | Recommended Solution |
| High Concentration of Lipid | High concentrations of cationic lipids can be cytotoxic.[3] Reduce the amount of this compound used in your formulation. Perform a dose-response experiment to find the balance between efficiency and viability. |
| High Concentration of Nucleic Acid | An excess of foreign nucleic acid can trigger cellular stress and apoptosis pathways.[4] Lower the dose of your DNA or RNA.[4] |
| Prolonged Exposure | Leaving the transfection complexes on the cells for too long can increase toxicity. Try reducing the incubation time, and then replacing the medium with fresh, complete growth medium.[4] |
| Low Cell Confluency | Cells at a lower density are often more susceptible to the toxic effects of transfection reagents.[3] Ensure your cells are at an optimal confluency (typically 60-80%) when you add the complexes.[3] |
Experimental Protocols
General Protocol for LNP Formulation and Transfection
This protocol provides a starting point. Optimization will be required for your specific cell type and nucleic acid.
-
Preparation of Lipid Stock: Prepare a stock solution of this compound in an appropriate solvent (e.g., chloroform (B151607) or ethanol) at a concentration of 1 mg/mL. Store at -20°C.
-
Cell Seeding: The day before transfection, seed your cells in a multi-well plate to ensure they reach 60-80% confluency at the time of transfection.
-
LNP Formulation:
-
In a sterile tube, dilute the required amount of nucleic acid in a serum-free medium or an appropriate buffer.
-
In a separate sterile tube, dilute the this compound and any helper lipids (e.g., DOPE, cholesterol) in the same serum-free medium.
-
Gently add the diluted nucleic acid to the diluted lipid solution while vortexing or pipetting gently to facilitate the formation of LNP-nucleic acid complexes.
-
Incubate the mixture at room temperature for 15-30 minutes.[]
-
-
Transfection:
-
Remove the growth medium from the cells.
-
Add the LNP-nucleic acid complexes to the cells.
-
Incubate for a predetermined time (e.g., 4-6 hours).
-
After incubation, you may replace the medium with a fresh, complete growth medium.
-
-
Analysis: Assay for gene expression or knockdown at the appropriate time point post-transfection (e.g., 24-72 hours).[4]
Caption: Cellular uptake and processing of LNPs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. genscript.com [genscript.com]
- 6. medkoo.com [medkoo.com]
- 7. creative-enzymes.com [creative-enzymes.com]
- 8. precigenome.com [precigenome.com]
- 9. What Defines Efficiency in mRNA Lipid Nanoparticle Delivery [eureka.patsnap.com]
- 10. [PDF] Development and optimisation of cationic lipid nanoparticles for mRNA delivery | Semantic Scholar [semanticscholar.org]
- 11. Optimization of Lipid Nanoformulations for Effective mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 16:0 EPC Chloride to DNA Ratio for Transfection
Welcome to the technical support center for optimizing 16:0 EPC (1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine) chloride-mediated transfection. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to enhance your transfection success.
Frequently Asked Questions (FAQs)
Q1: What is 16:0 EPC chloride and why is it used for transfection?
This compound is a cationic lipid that is utilized as a transfection agent to deliver nucleic acids like DNA and RNA into cells.[1][2] Its positively charged headgroup interacts with the negatively charged phosphate (B84403) backbone of nucleic acids, forming lipid-DNA complexes (lipoplexes) that can fuse with the cell membrane to release the genetic material into the cell.[3]
Q2: What is the optimal this compound to DNA ratio for transfection?
The optimal ratio is highly dependent on the cell type, plasmid size, and experimental conditions.[4][5] It is crucial to perform a titration experiment to determine the best ratio for your specific system.[6] A common starting point for optimization is to test ratios ranging from 1:1 to 4:1 (µL of lipid reagent to µg of DNA).[4]
Q3: How do I calculate the charge ratio (N/P ratio) for my this compound and DNA?
The N/P ratio represents the molar ratio of nitrogen atoms in the cationic lipid to the phosphate groups in the DNA.[7] To calculate this, you need to know the molecular weight of this compound, the amount of lipid and DNA, and the base composition of your DNA. For DNA, there are two phosphate groups per base pair.[7] Optimizing the N/P ratio is critical as it influences the overall charge of the lipoplex, which affects its interaction with the negatively charged cell membrane.[7]
Q4: Should I be concerned about the confluency of my cells during transfection?
Yes, cell confluency is a critical factor for successful transfection.[8][9] For most adherent cell lines, a confluency of 70-90% at the time of transfection is recommended.[10][11] Actively dividing cells generally exhibit higher uptake of foreign nucleic acids.[9]
Q5: Can I use serum in the media during transfection with this compound?
The presence of serum can interfere with the formation of lipoplexes and reduce transfection efficiency for some cationic lipid reagents.[12] It is often recommended to form the lipid-DNA complexes in a serum-free medium.[12] However, some protocols suggest that using a growth medium containing serum during the transfection incubation period can improve cell viability.[13] It is best to test the compatibility of your media with the transfection reagent.
Troubleshooting Guide
This section addresses common issues encountered during the optimization of the this compound to DNA ratio.
Problem 1: Low Transfection Efficiency
Possible Causes and Solutions
| Possible Cause | Suggested Solution | Citation |
| Suboptimal Lipid:DNA Ratio | Perform a dose-response experiment by varying the ratio of this compound to DNA. Test a range of ratios (e.g., 1:1, 2:1, 3:1, 4:1) to find the optimal balance between efficiency and toxicity. | [4][6] |
| Poor Cell Health | Use healthy, actively dividing cells at a low passage number. Ensure cell viability is greater than 90% before transfection. | [5][8] |
| Incorrect Cell Density | Optimize the cell confluency. For most adherent cells, 70-90% confluency is ideal. | [10][11] |
| Low-Quality DNA | Use high-purity, endotoxin-free plasmid DNA. The A260/A280 ratio should be between 1.7 and 1.9. | [4][5] |
| Incorrect Complex Formation | Ensure lipid-DNA complexes are formed in a serum-free medium to prevent interference. Allow adequate incubation time (typically 15-30 minutes) for complex formation. | [10][12] |
| Presence of Inhibitors | Avoid using antibiotics, high concentrations of phosphate, or sulfated proteoglycans in the medium during complex formation. | [12][13] |
Problem 2: High Cell Toxicity/Death
Possible Causes and Solutions
| Possible Cause | Suggested Solution | Citation |
| Excessive Amount of Lipid Reagent | Reduce the concentration of this compound. A high concentration of cationic lipids can be toxic to cells. Optimize the lipid:DNA ratio to use the minimum amount of lipid necessary for efficient transfection. | [6][12] |
| Excessive Amount of DNA | High amounts of foreign DNA can induce cytotoxicity. Perform a dose-response curve to determine the optimal DNA concentration. | [12] |
| Prolonged Incubation Time | Reduce the incubation time of the lipoplexes with the cells. For sensitive cell lines, a shorter exposure time (e.g., 4-6 hours) may be sufficient. | [6] |
| Poor Cell Health Prior to Transfection | Ensure cells are healthy and not overly confluent before adding the transfection complexes. | [8] |
Experimental Protocols
Protocol: Optimizing the this compound to DNA Ratio
This protocol provides a general framework for optimizing the lipid-to-DNA ratio in a 24-well plate format. Adjustments may be necessary for different plate sizes and cell types.
Materials:
-
This compound solution
-
High-quality plasmid DNA (0.5-1 µg/µL)
-
Serum-free medium (e.g., Opti-MEM®)
-
Complete growth medium
-
24-well tissue culture plates
-
Adherent cells in culture
Procedure:
-
Cell Seeding: The day before transfection, seed your cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Preparation of DNA and Lipid Solutions:
-
For each ratio to be tested, dilute a fixed amount of plasmid DNA (e.g., 0.5 µg) in 50 µL of serum-free medium in a sterile tube.
-
In separate sterile tubes, dilute varying amounts of this compound (e.g., 0.5 µL, 1.0 µL, 1.5 µL, 2.0 µL to test 1:1, 2:1, 3:1, and 4:1 ratios respectively) in 50 µL of serum-free medium.
-
-
Formation of Lipid-DNA Complexes:
-
Add the diluted DNA solution to each corresponding diluted lipid solution.
-
Mix gently by pipetting up and down.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.[10]
-
-
Transfection:
-
Remove the growth medium from the cells and wash once with serum-free medium.
-
Add 400 µL of serum-free medium to each well.
-
Add the 100 µL of the lipid-DNA complex mixture dropwise to each well.
-
Gently rock the plate to ensure even distribution of the complexes.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
After the incubation period, you may replace the transfection medium with fresh, complete growth medium to minimize toxicity.
-
-
Assay for Gene Expression:
-
Incubate the cells for an additional 24-72 hours.
-
Assay for the expression of your gene of interest using an appropriate method (e.g., fluorescence microscopy for reporter genes like GFP, qPCR for mRNA levels, or Western blot for protein expression).[6]
-
Optimization Data Summary Table
| Lipid:DNA Ratio (µL:µg) | Transfection Efficiency (%) | Cell Viability (%) |
| 1:1 | ||
| 2:1 | ||
| 3:1 | ||
| 4:1 | ||
| Control (No Lipid) | ||
| Control (No DNA) |
Fill in the table with your experimental results to identify the optimal ratio.
Visualizations
Caption: General workflow for optimizing this compound-mediated transfection.
Caption: A logical guide for troubleshooting common transfection issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. Understanding the N/P Ratio in mRNA-LNP Complexes — NanoSphere Articles – Insights on Nanomedicine, RNA, and LNP Therapies [nanosphere.ch]
- 8. wearecellix.com [wearecellix.com]
- 9. トランスフェクション効率に影響する要素 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. tools.mirusbio.com [tools.mirusbio.com]
- 11. Optimizing Cell Transfection Conditions in "Four Steps": Say Goodbye to Inefficiency [procellsystem.com]
- 12. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 13. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
how to reduce cytotoxicity of 16:0 EPC chloride lipoplexes
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address and mitigate the cytotoxicity associated with 16:0 EPC (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine) chloride lipoplexes during experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my cells showing high levels of toxicity after transfection with 16:0 EPC chloride lipoplexes?
A1: The cytotoxicity of this compound lipoplexes, like other cationic lipid-based transfection reagents, primarily stems from their positive charge. This positive charge is essential for binding negatively charged nucleic acids (like DNA or RNA) and interacting with the negatively charged cell membrane to facilitate uptake[1][]. However, an excess of this positive charge can lead to destabilization of the cell membrane, mitochondrial dysfunction, and the induction of apoptotic pathways, resulting in cell death[][3]. The inherent structure of the cationic lipid itself, including its headgroup and hydrocarbon chains, also plays a role in its toxic potential[].
Q2: How can I fundamentally alter my lipoplex formulation to reduce cytotoxicity?
A2: The most effective strategies involve optimizing the lipid composition and the charge ratio of the complex.
-
Incorporate Helper Lipids: Co-formulating 16:0 EPC with neutral "helper" lipids is a standard and highly effective method. Lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) or cholesterol can dilute the overall positive charge density of the lipoplex, thereby reducing membrane disruption[4][5].
-
Optimize the N/P Ratio: The N/P ratio represents the molar ratio of the nitrogen atoms in the cationic lipid (16:0 EPC) to the phosphate (B84403) groups in the nucleic acid. A high N/P ratio often leads to higher transfection efficiency but also greater cytotoxicity[6]. Systematically lowering the N/P ratio can help find a balance that maintains acceptable transfection levels while significantly improving cell viability.
Q3: What is the role of a "helper lipid," and how do I choose between DOPE and cholesterol?
A3: Helper lipids are neutral or zwitterionic lipids incorporated into cationic liposomes to enhance transfection efficiency and reduce cytotoxicity.[7][8] They do not bind the nucleic acid directly but contribute to the overall structure and behavior of the lipoplex.
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): DOPE is known as a "fusogenic" lipid. It has a small headgroup that encourages the formation of inverted hexagonal structures, which promotes the fusion of the lipoplex with the endosomal membrane.[7][9] This facilitates the release of the nucleic acid cargo from the endosome into the cytoplasm, a critical step for successful transfection.[7][8] By improving endosomal escape, DOPE can lead to higher efficiency, allowing the use of lower, less toxic concentrations of the cationic lipid.[9]
-
Cholesterol: Cholesterol acts as a stabilizing agent. It inserts into the lipid bilayer, increasing its rigidity and stability.[5][10] This can lead to the formation of more stable and uniformly sized lipoplexes, which can help reduce non-specific interactions and lower cytotoxicity.[5]
The choice depends on your specific cell type and experimental goals. A common starting point is a 1:1 molar ratio of 16:0 EPC to the helper lipid.[8]
Q4: Can the lipoplex preparation method or the solutions used influence toxicity?
A4: Yes, the physical properties of lipoplexes are highly dependent on their preparation.
-
Complexation Buffer: The pH, salt concentration, and type of buffer used when mixing the cationic liposomes with the nucleic acid can significantly impact the final particle size and stability, which in turn affects toxicity.[11][12] For instance, preparing liposomes in low salt concentrations can delay aggregation and enhance stability.[11] Some studies have shown that using acidic conditions for liposome (B1194612) formation and alkaline conditions for the pDNA solution can dramatically increase protein expression without compromising cell viability.[13]
-
Order of Addition: The order in which you mix the components (e.g., adding DNA to lipid vs. lipid to DNA) can influence the size and charge of the resulting lipoplexes and should be kept consistent.[14]
-
Incubation Time: The incubation time for lipoplex formation allows for the electrostatic interactions to stabilize. This should be optimized, as both insufficient and excessive incubation can lead to poorly formed or aggregated complexes.[11]
Q5: Are there any post-transfection procedures to improve cell health?
A5: After the initial incubation period for transfection (typically 4-6 hours), it is advisable to remove the medium containing the lipoplexes and replace it with fresh, complete growth medium.[] This removes residual, untransfected lipoplexes from the cell culture, preventing prolonged exposure and reducing cumulative toxicity.
Q6: How do I accurately measure the cytotoxicity of my different this compound lipoplex formulations?
A6: Several cell viability assays can be used to quantify cytotoxicity. These assays measure different indicators of cell health, such as metabolic activity or membrane integrity.[15]
-
MTT/MTS/XTT Assays: These are colorimetric assays that measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert a tetrazolium salt (like MTT) into a colored formazan (B1609692) product, which can be quantified using a spectrophotometer.[15][16]
-
ATP Assays: These are highly sensitive luminescent assays that measure the amount of ATP present, which correlates directly with the number of metabolically active, viable cells.[15]
-
LDH Release Assay: This assay measures cytotoxicity by quantifying the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.
Troubleshooting Guide
The following table provides a quick reference for troubleshooting common issues related to the cytotoxicity of this compound lipoplexes.
| Problem | Potential Cause | Recommended Solution |
| High Cell Death (>30%) Post-Transfection | Excessive Positive Charge: The N/P ratio is too high, leading to significant membrane disruption. | Optimize N/P Ratio: Perform a titration experiment, testing a range of lower N/P ratios (e.g., from 10:1 down to 1:1) to find the optimal balance between efficiency and viability for your specific cell line.[6] |
| Inherent Toxicity of Formulation: The 16:0 EPC lipid alone is too toxic for the target cells at the required concentration. | Incorporate a Helper Lipid: Formulate liposomes with a neutral helper lipid like DOPE or Cholesterol at a 1:1 molar ratio with 16:0 EPC to dilute the charge and stabilize the particle.[5][7] | |
| Inconsistent Results and High Variability | Lipoplex Aggregation: Lipoplexes are unstable in the complexation or cell culture medium, leading to large aggregates that are more toxic. | Optimize Complexation Buffer: Prepare lipoplexes in a low-salt buffer (e.g., 10 mM HEPES or 0.2x PBS) instead of a high-salt buffer like 1x PBS.[11][12] Ensure consistent mixing procedures. |
| Variable Particle Size: The liposome preparation method is not producing uniformly sized vesicles. | Control Liposome Size: Use sonication or, preferably, extrusion through polycarbonate membranes (e.g., 100 nm pore size) to create small, unilamellar vesicles (SUVs) with a narrow size distribution.[14][17] | |
| Low Transfection Efficiency with Low Toxicity | Poor Endosomal Escape: The nucleic acid cargo is being delivered to the cells but is trapped in endosomes and subsequently degraded. | Use a Fusogenic Helper Lipid: If you are using Cholesterol or no helper lipid, switch to or incorporate DOPE, which facilitates endosomal release.[7][9] |
| Suboptimal Lipoplex Formation: The lipoplexes are not optimally formed for cellular uptake. | Adjust Solution pH: Experiment with forming liposomes in a slightly acidic buffer (e.g., pH 6.75) and diluting the nucleic acid in a slightly alkaline buffer (e.g., pH 8.0-11.0) before mixing, as this has been shown to improve efficiency.[11][13] |
Experimental Protocols
Protocol 1: Preparation of 16:0 EPC Liposomes via Thin-Film Hydration
This protocol describes the formation of unilamellar liposomes, a necessary first step before complexing with nucleic acids.
-
Lipid Preparation: In a round-bottom flask, dissolve this compound and a chosen helper lipid (e.g., DOPE) in chloroform (B151607) at the desired molar ratio (e.g., 1:1).
-
Film Formation: Attach the flask to a rotary evaporator. Remove the organic solvent under reduced pressure at a temperature above the lipid's phase transition temperature. A thin, uniform lipid film will form on the wall of the flask.
-
Solvent Removal: To ensure complete removal of residual chloroform, further dry the lipid film under a high vacuum for at least 1-2 hours.
-
Hydration: Add a sterile, nuclease-free aqueous buffer (e.g., 10 mM HEPES, pH 7.4) to the flask to achieve a final lipid concentration of 1-5 mM. Hydrate the film by vortexing or gentle agitation at a temperature above the lipid's phase transition temperature for 30-60 minutes. This will form multilamellar vesicles (MLVs).[14]
-
Size Reduction (Extrusion): For a uniform size distribution, pass the MLV suspension through a mini-extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm). This should be done 10-20 times to form small unilamellar vesicles (SUVs).[5][14] Store the resulting liposome solution at 4°C.
Protocol 2: Formation of 16:0 EPC Lipoplexes
This protocol details the complexation of the prepared cationic liposomes with a nucleic acid (e.g., plasmid DNA).
-
Dilution: In separate sterile tubes, dilute the required amounts of the liposome solution (from Protocol 1) and the nucleic acid into the same serum-free medium or buffer (e.g., Opti-MEM™ or HEPES).
-
Complexation: Gently add the diluted nucleic acid solution to the diluted liposome suspension while gently vortexing or pipetting. Note: Maintain a consistent order of addition for all experiments.[14]
-
Incubation: Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.[8] The lipoplex solution is now ready for addition to cultured cells.
Protocol 3: Assessing Lipoplex Cytotoxicity with an MTT Assay
This protocol provides a method to quantify cell viability after transfection.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase (approx. 70-80% confluency) at the time of transfection.
-
Transfection: Add the prepared lipoplex formulations (from Protocol 2) at various N/P ratios to the cells. Include "untreated cells" and "cells treated with naked DNA" as negative controls.
-
Incubation: Incubate the cells for the desired transfection period (e.g., 4-6 hours), then replace the medium with fresh complete medium and incubate for a further 24-48 hours.
-
MTT Addition: Add MTT reagent (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.[16]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the solution on a microplate reader at a wavelength of 570 nm.[16]
-
Calculation: Calculate cell viability as a percentage relative to the untreated control cells:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100
-
Visualizations
Workflow for Lipoplex Formulation and Optimization
Caption: Workflow for optimizing 16:0 EPC lipoplex formulations to reduce cytotoxicity.
Key Factors Influencing Lipoplex Cytotoxicity
Caption: Relationship between formulation parameters and biological outcomes.
Simplified Cytotoxicity Pathway of Cationic Lipoplexes
Caption: Proposed mechanism of cytotoxicity induced by cationic lipoplexes.
References
- 1. how to reduce cytotoxicity during cell transfection | Westburg Life Sciences [westburg.eu]
- 3. Cytotoxicity issues pertinent to lipoplex-mediated gene therapy in-vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of "helper lipid" on lipoplex electrostatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Characterization of siRNA Lipoplexes: Effect of Different Lipids, In Vitro Evaluation in Cancerous Cell Lines and In Vivo Toxicity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The role of the helper lipid on the DNA transfection efficiency of lipopolyplex formulations. - UCL Discovery [discovery.ucl.ac.uk]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. liposomes.ca [liposomes.ca]
- 11. Development of novel lipoplex formulation methodologies to improve large-scale transient transfection for lentiviral vector manufacture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trends in lipoplex physical properties dependent on cationic lipid structure, vehicle and complexation procedure do not correlate with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Increasing Transfection Efficiency of Lipoplexes by Modulating Complexation Solution for Transient Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability, Cell Proliferation, Cytotoxicity Assays [moleculardevices.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. A Simplified Direct Lipid Mixing Lipoplex Preparation: Comparison of Liposomal-, Dimethylsulfoxide-, and Ethanol-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
overcoming serum inhibition in 16:0 EPC chloride transfection
This technical support center provides troubleshooting guidance for researchers using 16:0 EPC chloride for nucleic acid transfection, with a specific focus on overcoming the common issue of serum inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine chloride) is a cationic lipid used for transfection.[1][2] Its positively charged headgroup interacts electrostatically with the negatively charged phosphate (B84403) backbone of nucleic acids (like plasmid DNA or siRNA) to form complexes called lipoplexes.[3][4] These positively charged lipoplexes can then bind to and fuse with the negatively charged cell membrane, allowing the nucleic acid cargo to enter the cell, primarily through endocytosis.[3][][6]
Q2: Why does serum in the cell culture medium inhibit my this compound transfection?
A2: Serum contains a high concentration of proteins, many of which are negatively charged at physiological pH (e.g., albumin).[7][8][9] These proteins can interfere with transfection in several ways:
-
Neutralization: Negatively charged serum proteins bind to the positively charged this compound-NA lipoplexes. This neutralizes the surface charge required for binding to the cell membrane.[8][9]
-
Aggregation: The interaction with serum proteins can cause the lipoplexes to aggregate, making them too large for efficient uptake by cells.[9]
-
Competition: Serum proteins can compete with the lipoplexes for binding sites on the cell surface.[9]
-
Complex Disassembly: Some serum components can destabilize the lipoplexes, leading to the premature release of the nucleic acid.[10]
Q3: Can I perform transfections with this compound in the presence of serum?
A3: Yes, but it requires protocol optimization. While the highest transfection efficiencies are often achieved in serum-free conditions, many cell types are sensitive to serum withdrawal.[11] The key is to form the lipoplexes in a serum-free medium before adding them to your cells cultured in serum-containing medium.[3][12][13] This prevents serum proteins from interfering with the initial complex formation.
Q4: What is the most critical first step to overcome serum inhibition?
A4: The most critical step is to always prepare the this compound-nucleic acid complexes in a serum-free medium (like Opti-MEM® or DMEM) before adding them to the cells.[3][13][14][15] Serum proteins can interfere with the formation of stable, correctly-sized lipoplexes.[3][12]
Troubleshooting Guide
Problem 1: Low Transfection Efficiency in Serum-Containing Media
If you are experiencing low gene expression or knockdown after transfection with this compound in the presence of serum, consult the following troubleshooting steps.
Workflow for Troubleshooting Low Efficiency
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Cationic Lipid Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. Boosting Lipofection Efficiency Through Enhanced Membrane Fusion Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming the inhibitory effect of serum on lipofection by increasing the charge ratio of cationic liposome to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Gene Transfection in High Serum Levels: Case Studies with New Cholesterol Based Cationic Gemini Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. yeasenbio.com [yeasenbio.com]
- 12. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. genscript.com [genscript.com]
- 14. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
improving endosomal escape of 16:0 EPC chloride nanoparticles
Welcome to the technical support center for researchers utilizing 16:0 EPC (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine) chloride nanoparticles. This resource provides targeted troubleshooting guides and frequently asked questions to address common challenges encountered during experiments, with a specific focus on enhancing endosomal escape for improved cargo delivery.
Frequently Asked Questions (FAQs)
Q1: What is 16:0 EPC chloride and what is its primary role in nanoparticle formulations?
This compound is a synthetic, saturated cationic phospholipid.[1] Its key features include two 16-carbon fatty acid tails (dipalmitoyl) and a positively charged ethylphosphocholine headgroup.[2] In nanoparticle formulations, its primary roles are:
-
Complexation: The permanent positive charge facilitates strong electrostatic interaction with negatively charged cargo, such as mRNA, siRNA, or plasmid DNA, enabling efficient encapsulation.[3][4]
-
Structural Component: It serves as a core structural lipid in the formation of liposomes or lipid nanoparticles (LNPs).[1][]
Q2: Why is endosomal escape a critical challenge for 16:0 EPC nanoparticles?
Endosomal escape is a crucial step for the successful intracellular delivery of therapeutic agents.[] After a nanoparticle is taken up by a cell through endocytosis, it becomes trapped within a membrane-bound vesicle called an endosome.[] If the nanoparticle cannot escape this compartment, the endosome will mature and fuse with a lysosome. The acidic environment and potent enzymes within the lysosome will then degrade the nanoparticle and its therapeutic cargo, preventing it from reaching its target in the cytoplasm and rendering it ineffective.[7][8] Therefore, overcoming this endosomal barrier is a major bottleneck for therapeutic efficacy.[9][10]
Q3: What are the main proposed mechanisms for the endosomal escape of lipid nanoparticles?
There are several proposed mechanisms by which lipid-based nanoparticles can escape the endosome. The most relevant for cationic lipid formulations include:
-
Membrane Fusion/Destabilization: As the endosome acidifies, protonated ionizable lipids (or permanently charged cationic lipids like 16:0 EPC) can interact with negatively charged (anionic) lipids present on the inner leaflet of the endosomal membrane.[11][12] This interaction can disrupt the membrane's integrity, leading to pore formation, membrane fusion, or a transition from a bilayer to a non-bilayer hexagonal phase, ultimately releasing the cargo into the cytosol.[7][11][13]
-
Proton Sponge Effect: This mechanism is primarily associated with materials that have buffering capacity, like certain polymers.[14][15] These materials absorb protons as the endosome acidifies, which leads to an influx of chloride ions and water to maintain charge and osmotic balance.[15][16] The resulting osmotic pressure causes the endosome to swell and eventually rupture, releasing its contents.[11][17] While 16:0 EPC is a fixed cationic lipid, co-formulation with other components having buffering capacity could potentially leverage this effect.[18]
Troubleshooting Guide
Problem 1: Low therapeutic efficacy (e.g., poor gene knockdown or protein expression) despite efficient cellular uptake of nanoparticles.
This is a classic indicator of poor endosomal escape. If you have confirmed that your 16:0 EPC nanoparticles are being internalized by cells but the desired biological effect is minimal, the cargo is likely being trapped and degraded in the endo-lysosomal pathway.
| Potential Cause | Recommended Solution | Rationale |
| Formulation lacks fusogenic components. | Incorporate "helper lipids" that promote membrane destabilization. Common choices include DOPE (dioleoylphosphatidylethanolamine) and cholesterol. | DOPE has a cone-like geometry that favors the formation of non-bilayer hexagonal phases, which disrupts the endosomal membrane.[19] Cholesterol can increase membrane fluidity and help destabilize the endosomal membrane.[10][19] |
| Particle structure is too stable. | Replace some of the saturated DSPC (if used) with an unsaturated phospholipid like DOPE in the formulation. | The rigid, cylindrical shape of saturated phospholipids (B1166683) like DSPC creates very stable bilayers.[19] Unsaturated lipids like DOPE introduce kinks in the lipid tails, promoting membrane fluidity and fusion with the endosome.[7] |
| Suboptimal surface charge. | Optimize the molar ratio of 16:0 EPC to other lipids. Measure the zeta potential of different formulations to find a balance between cargo complexation and interaction with the endosomal membrane. | The overall charge of the nanoparticle influences its interaction with the anionic lipids of the endosomal membrane. This interaction is critical for membrane destabilization. |
Problem 2: High cytotoxicity observed in cell viability assays.
High concentrations of cationic lipids can be toxic to cells by disrupting cellular membranes non-specifically.
| Potential Cause | Recommended Solution | Rationale |
| Excessive positive charge. | Reduce the molar percentage of 16:0 EPC in the formulation. | Lowering the overall cationic charge can reduce non-specific membrane interactions and decrease toxicity.[] |
| Particle instability leading to free lipid. | Include a PEGylated lipid (e.g., DSPE-PEG) in the formulation at a low molar percentage (1-5%). | PEG-lipids can shield the positive charge, reducing toxicity and improving colloidal stability in biological media.[19] However, be aware that high PEG density can sometimes hinder endosomal escape.[20] |
| Formulation is not optimized. | Systematically vary the ratios of all lipid components (16:0 EPC, helper lipid, cholesterol, PEG-lipid) to find a formulation that balances efficacy and safety. | A well-designed formulation is crucial for creating stable nanoparticles that deliver their cargo efficiently without causing undue stress to the cells.[19] |
Experimental Protocols & Assays
Quantifying endosomal escape is essential for optimizing your nanoparticle formulation. Below are summaries of common assays.
Caption: Experimental workflow for assessing and optimizing endosomal escape.
Summary of Common Endosomal Escape Assays
| Assay | Principle | Measurement | Throughput | Pros / Cons |
| Co-localization Microscopy | Nanoparticles are fluorescently labeled (e.g., red) and endosomes/lysosomes are marked with a fluorescent probe (e.g., LysoTracker Green). | The degree of spatial overlap (co-localization) between the two fluorescent signals is quantified. A decrease in co-localization over time suggests escape. | Low | Pro: Provides direct visual evidence of trafficking. Con: Low throughput; quantification can be complex.[21] |
| Calcein (B42510) Leakage Assay | Cells are loaded with calcein, a dye that is self-quenched at high concentrations within the endosome. Endosomal membrane disruption by nanoparticles causes calcein to leak into the cytosol, where it becomes diluted and fluoresces brightly.[21] | Increase in cytosolic fluorescence. | High | Pro: Simple, high-throughput method. Con: Indirectly measures membrane disruption, not the escape of the nanoparticle itself.[22] |
| Galectin/Luciferase Complementation Assay | This assay uses split-enzyme components (e.g., luciferase). One component is attached to Galectin-8, a protein that binds to damaged endosomal membranes. The other component is expressed in the cytosol. Endosomal damage recruits Galectin-8, bringing the two enzyme parts together to produce a luminescent signal.[21][23] | Increase in luminescence. | Medium-High | Pro: Directly quantifies endosomal membrane damage.[21] Con: More complex setup; requires genetically modified cells or reagents. |
Protocol: Calcein Leakage Assay
-
Cell Seeding: Plate cells in a 96-well, black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight.
-
Calcein Loading: Prepare a solution of Calcein-AM (typically 1-2 µM) in serum-free media.
-
Incubation: Remove the culture medium from the cells, wash once with PBS, and add the Calcein-AM solution. Incubate for 30 minutes at 37°C.
-
Washing: Wash the cells three times with cold PBS to remove extracellular calcein and stop further uptake.
-
Nanoparticle Treatment: Add your 16:0 EPC nanoparticle formulations (and controls, such as untreated cells and a positive control like L-leucyl-L-leucine methyl ester) diluted in complete medium to the wells.
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence (Excitation: ~495 nm, Emission: ~515 nm) every 5-10 minutes for a period of 2-4 hours.
-
Analysis: Normalize the fluorescence intensity of each well to its initial value at time zero. A significant increase in fluorescence over time in the nanoparticle-treated wells compared to the negative control indicates endosomal membrane disruption.
Visualizing Endosomal Escape Mechanisms
The following diagram illustrates the key pathways and challenges faced by a 16:0 EPC nanoparticle after cellular uptake.
// Nodes ext [label="Extracellular Space", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; np [label="16:0 EPC Nanoparticle\n(Positive Charge)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_mem [label="Cell Membrane", shape=invhouse, style="", color="#5F6368", fontcolor="#202124"]; endo [label="Early Endosome\n(pH ~6.2-6.5)", fillcolor="#FBBC05", fontcolor="#202124"]; late_endo [label="Late Endosome\n(pH ~5.0-6.0)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; lyso [label="Lysosome\n(pH ~4.5)\nCargo Degradation", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"]; cyto [label="Cytosol\n(Successful Delivery)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ext -> np [style=invis]; // for positioning np -> cell_mem [label="Endocytosis"]; cell_mem -> endo; endo -> late_endo [label="Maturation"]; late_endo -> lyso [label="Fusion"];
endo -> cyto [label="SUCCESSFUL ESCAPE\n(Membrane Destabilization)", color="#34A853", fontcolor="#34A853", style=bold];
{rank=same; endo; cyto} {rank=same; late_endo; lyso} } caption [shape=plain, label="Intracellular trafficking pathway of a 16:0 EPC nanoparticle.", fontname="Arial", fontsize=11]; }
Caption: Intracellular trafficking pathway of a 16:0 EPC nanoparticle.
References
- 1. 16:0 EPC (Cl Salt) (Powder) - Creative Biolabs [creative-biolabs.com]
- 2. 16:0 EPC (Cl Salt), 328250-18-6 | BroadPharm [broadpharm.com]
- 3. Cationic Lipid - ADC Linkers | AxisPharm [axispharm.com]
- 4. avantiresearch.com [avantiresearch.com]
- 7. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 8. Advanced Strategies for Overcoming Endosomal/Lysosomal Barrier in Nanodrug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchmgt.monash.edu [researchmgt.monash.edu]
- 15. Advancing endosomal escape of polymeric nanoparticles: towards improved intracellular delivery - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pnas.org [pnas.org]
- 19. The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. dovepress.com [dovepress.com]
- 21. mdpi.com [mdpi.com]
- 22. Quantitating Endosomal Escape of a Library of Polymers for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 16:0 EPC Chloride Transfection Efficiency
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of helper lipid choice on 16:0 EPC (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine) chloride transfection efficiency. Here you will find troubleshooting guides and frequently asked questions to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of a helper lipid in 16:0 EPC chloride-mediated transfection?
A helper lipid, also known as a co-lipid, is a neutral lipid that is mixed with a cationic lipid like this compound to form lipoplexes for transfection.[1][2] The primary role of the helper lipid is to increase transfection potency.[1] It aids in the formation of stable lipoplexes with nucleic acids and facilitates the release of the genetic material from the endosome into the cytoplasm, a critical step for successful transfection.[3][4]
Q2: Which helper lipids are commonly used with cationic lipids like this compound?
Commonly used helper lipids in cationic liposome-mediated gene transfer include dioleoylphosphatidylethanolamine (DOPE) and dioleoylphosphatidylcholine (DOPC).[1][3] Cholesterol is another helper lipid that can be incorporated into lipoplex formulations.[5][6]
Q3: How does the choice between DOPE and DOPC affect transfection efficiency?
The choice between DOPE and DOPC can significantly impact transfection efficiency due to their different molecular shapes and their influence on the structure of the lipid bilayer.
-
DOPE has a conical shape that promotes the formation of fusogenic, inverted hexagonal lipid structures.[3][4] This property is thought to facilitate the fusion of the lipoplex with the endosomal membrane, leading to the efficient release of nucleic acids into the cytoplasm.[3][4][7] Lipoplexes containing DOPE have been shown to have substantially higher transfection efficiency both in vitro and in vivo compared to those with DOPC.[3][4][8]
-
DOPC has a more cylindrical shape and tends to form stable, lamellar (bilayer) structures.[3][4] While DOPC-containing complexes can associate with cells, they are often less efficient at escaping the endo-lysosomal pathway, which can lead to lower transfection efficiencies.[3][4]
Q4: What is the proposed mechanism by which helper lipids enhance transfection?
Helper lipids are believed to enhance transfection primarily by facilitating endosomal escape.[3][4][8] After a lipoplex enters the cell via endocytosis, it becomes trapped within an endosome.[2] The acidic environment of the late endosome can trigger conformational changes in the lipoplex. Fusogenic helper lipids like DOPE promote the disruption of the endosomal membrane, allowing the encapsulated nucleic acid to be released into the cytoplasm.[3][4][7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Transfection Efficiency | Suboptimal Helper Lipid Choice: The selected helper lipid may not be optimal for your cell type or the specific 16:0 EPC formulation. | Test different helper lipids, such as DOPE and DOPC, to determine which yields higher efficiency for your specific cell line.[3][4] Consider a screening experiment with varying ratios of 16:0 EPC to the helper lipid. |
| Incorrect Cationic Lipid to Helper Lipid Ratio: The molar ratio of 16:0 EPC to the helper lipid is critical for efficient lipoplex formation and function. | Optimize the molar ratio of 16:0 EPC to your chosen helper lipid. A common starting point is a 1:1 or 1:2 molar ratio. | |
| Poor Cell Health: Transfection efficiency is highly dependent on the health and viability of the cells.[9][10] | Use freshly passaged cells that are in the logarithmic growth phase. Ensure cell confluency is between 70-90% at the time of transfection.[11][12] | |
| Presence of Inhibitors: Components in the serum or the nucleic acid preparation can inhibit transfection. | Prepare DNA:lipid complexes in a serum-free medium.[13] Ensure your nucleic acid preparation is of high purity and free of contaminants.[12] | |
| High Cell Toxicity | Excessive Amount of Cationic Lipid: High concentrations of cationic lipids can be toxic to cells.[13] | Perform a dose-response curve to determine the optimal amount of the 16:0 EPC:helper lipid formulation.[13] Reduce the concentration of the transfection reagent or shorten the incubation time.[9] |
| Inappropriate Helper Lipid: Some helper lipids or their ratios might contribute to cytotoxicity in certain cell lines. | If high toxicity is observed with one helper lipid, try substituting it with another (e.g., if DOPE is toxic, try DOPC). | |
| Inconsistent Results | Variable Lipoplex Formation: Inconsistent preparation of the 16:0 EPC:helper lipid:DNA complexes can lead to variability. | Ensure thorough but gentle mixing of components. Do not vortex the lipid solutions.[14] Prepare a master mix for multiple transfections to reduce pipetting errors.[15] |
| Changes in Cell Culture Conditions: Variations in cell confluency, passage number, or media composition can affect reproducibility.[10][15] | Maintain consistent cell culture practices. Use cells within a similar passage number range for all experiments. |
Quantitative Data Summary
| Helper Lipid | Primary Structural Characteristic | General Impact on Transfection Efficiency | Reference |
| DOPE | Promotes inverted hexagonal structures (fusogenic) | Substantially higher efficiency | [3][4][8] |
| DOPC | Promotes lamellar structures (more stable bilayer) | Lower efficiency | [3][4][8] |
Experimental Protocols
Protocol: Optimizing the Helper Lipid Ratio for this compound Transfection
This protocol provides a general framework for optimizing the molar ratio of this compound to a chosen helper lipid (e.g., DOPE or DOPC) for plasmid DNA transfection.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Helper lipid (DOPE or DOPC) stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Plasmid DNA (high purity, 0.5-1.0 µg/µL in sterile water or TE buffer)
-
Serum-free cell culture medium (for complex formation)
-
Complete cell culture medium (with serum)
-
Cells to be transfected in a 24-well plate (seeded to be 70-90% confluent on the day of transfection)
-
Reporter gene plasmid (e.g., expressing GFP or luciferase)
Procedure:
-
Cell Seeding: The day before transfection, seed your cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Preparation of Lipid Mixtures:
-
Prepare a series of lipid mixtures by combining this compound and the helper lipid at different molar ratios (e.g., 1:0, 2:1, 1:1, 1:2, 0:1).
-
For each ratio, mix the appropriate volumes of the stock solutions in a microcentrifuge tube.
-
-
Formation of Lipoplexes:
-
For each well to be transfected, dilute a fixed amount of plasmid DNA (e.g., 0.5 µg) in 50 µL of serum-free medium in a sterile tube.
-
In a separate sterile tube, dilute the desired amount of the 16:0 EPC:helper lipid mixture in 50 µL of serum-free medium.
-
Add the diluted DNA to the diluted lipid mixture and mix gently by pipetting up and down. Do not vortex.
-
Incubate the lipoplex solution at room temperature for 15-30 minutes.
-
-
Transfection:
-
Remove the culture medium from the cells and wash once with serum-free medium.
-
Add 400 µL of serum-free medium to each well.
-
Add the 100 µL of the lipoplex solution dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
After the incubation period, add 500 µL of complete medium containing serum to each well without removing the transfection mixture. Alternatively, the transfection medium can be replaced with fresh complete medium.
-
-
Analysis:
-
Assay for reporter gene expression 24-72 hours post-transfection. For GFP, this can be done by fluorescence microscopy or flow cytometry. For luciferase, a luminometer is used.
-
Assess cell viability using a method like the MTT assay or by trypan blue exclusion.
-
Visualizations
Caption: Workflow for optimizing the helper lipid ratio in 16:0 EPC transfection.
Caption: Mechanism of endosomal escape facilitated by different helper lipids.
References
- 1. The role of helper lipids in cationic liposome-mediated gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cationic Lipid Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 3. The role of the helper lipid on the DNA transfection efficiency of lipopolyplex formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. On the role of helper lipids in lipid nanoparticle formulations of siRNA - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The Role of the Helper Lipid on the DNA Transfection Efficiency of Lipopolyplex Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of the helper lipid on the DNA transfection efficiency of lipopolyplex formulations. - UCL Discovery [discovery.ucl.ac.uk]
- 9. yeasenbio.com [yeasenbio.com]
- 10. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 11. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Optimizing Cell Transfection Conditions in "Four Steps": Say Goodbye to Inefficiency [procellsystem.com]
- 13. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 14. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Transfection Basics Support—Troubleshooting | Thermo Fisher Scientific - ID [thermofisher.com]
Technical Support Center: Optimizing Lipid Nanoparticle (LNP) Size with 16:0 EPC Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16:0 EPC (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine) chloride to optimize lipid nanoparticle (LNP) size.
Frequently Asked Questions (FAQs)
Q1: What is the role of 16:0 EPC chloride in LNP formulations?
This compound is a saturated cationic lipid.[1] In LNP formulations, it serves multiple functions:
-
Encapsulation of Nucleic Acids: As a cationic lipid, this compound interacts with negatively charged nucleic acids (like mRNA and siRNA), facilitating their encapsulation within the LNP core.[1]
-
Structural Component: It integrates into the lipid bilayer of the nanoparticle, contributing to its overall structure and stability.
-
Transfection Agent: It can aid in the delivery of the nucleic acid payload into cells.[1]
Q2: What are the key factors influencing the size of LNPs formulated with this compound?
The final size of LNPs is a multifactorial outcome influenced by both formulation and process parameters:
-
Molar Ratios of Lipids: The relative proportions of the cationic lipid (this compound), helper lipid (e.g., DOPE, DSPC), cholesterol, and PEGylated lipid are critical. The PEG-lipid, in particular, plays a significant role in controlling particle size and preventing aggregation.[2][3]
-
Total Lipid Concentration: Higher total lipid concentrations can lead to the formation of larger particles.[4]
-
Manufacturing Process: The method used for LNP assembly, such as microfluidics, significantly impacts particle size and polydispersity. Parameters like flow rate and the ratio of aqueous to solvent phases are key variables to control.[4][5]
-
pH of the Aqueous Phase: The pH of the buffer used during formulation is crucial, especially when working with ionizable lipids. For permanently charged cationic lipids like this compound, the pH still influences the overall surface charge and stability.[6]
Q3: What is a typical molar ratio for LNP formulations containing this compound?
While the optimal molar ratio should be determined empirically for each specific application, published literature and patents suggest starting points. For example, some formulations for aerosolized delivery include a permanently cationic lipid like 16:0 EPC.[7] A typical LNP formulation consists of an ionizable or cationic lipid, a phospholipid, cholesterol, and a PEG-lipid.[2]
| Component | Example Molar Percentage Range |
| Cationic/Ionizable Lipid | 40-60% |
| Helper Phospholipid (e.g., DSPC) | 10-20% |
| Cholesterol | 30-40% |
| PEGylated Lipid | 1-5% |
Troubleshooting Guide
Issue 1: LNP size is too large (>150 nm)
Possible Causes:
-
Low PEG-Lipid Content: Insufficient PEGylated lipid can lead to particle aggregation and larger sizes.
-
High Total Lipid Concentration: The concentration of the lipid mixture in the organic solvent may be too high.[4]
-
Suboptimal Mixing/Flow Rates: In microfluidic systems, slow mixing or an improper flow rate ratio can result in larger particles.[4]
-
Inappropriate Solvent/Aqueous Phase Ratio: The ratio of the lipid-containing solvent to the aqueous buffer can influence the self-assembly process.
Solutions:
-
Increase PEG-Lipid Molar Ratio: Incrementally increase the molar percentage of the PEGylated lipid (e.g., from 1.5% to 2.5% or 3.5%).
-
Decrease Total Lipid Concentration: Dilute the lipid stock solution in the organic solvent.
-
Optimize Flow Rates: In a microfluidic setup, increase the total flow rate or adjust the flow rate ratio (aqueous:organic) to enhance mixing.
-
Adjust Solvent to Aqueous Phase Ratio: Experiment with different ratios to find the optimal condition for your specific lipid composition.
Issue 2: High Polydispersity Index (PDI > 0.2)
Possible Causes:
-
Poor Mixing: Inefficient mixing during LNP formation leads to a heterogeneous population of particle sizes.
-
Lipid Aggregation: The formulation may be prone to aggregation, leading to a wider size distribution.
-
Suboptimal Formulation Components: The specific helper lipid or other components may not be ideal for creating a uniform particle population with this compound.
Solutions:
-
Enhance Mixing: Ensure rapid and efficient mixing at the point of solvent and aqueous phase combination. For microfluidic systems, ensure the channels are not clogged and the flow is stable.
-
Increase PEG-Lipid Content: A higher percentage of PEGylated lipid can improve colloidal stability and reduce aggregation, leading to a lower PDI.[2]
-
Extrusion: After initial formulation, passing the LNP suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) can help to reduce the size and PDI of the nanoparticles.[6]
-
Screen Helper Lipids: The choice of helper lipid (e.g., DSPC, DOPE) can influence the stability and uniformity of the LNPs. Consider screening different helper lipids.
Issue 3: LNP Aggregation Post-Formulation or During Storage
Possible Causes:
-
Insufficient Surface Stabilization: The amount of PEGylated lipid may not be enough to provide a sufficient steric barrier against aggregation.
-
High Zeta Potential: While a high positive zeta potential is necessary for stability in some cases, an excessively high charge can also lead to instability and aggregation, particularly in certain buffer conditions.[6]
-
Improper Storage Conditions: Freeze-thaw cycles or inappropriate storage temperatures can induce aggregation.[6]
-
Buffer Exchange Issues: Residual solvents or a suboptimal final buffer composition can lead to instability.
Solutions:
-
Optimize PEG-Lipid Content: Ensure the molar percentage of the PEGylated lipid is sufficient for steric stabilization.
-
Monitor Zeta Potential: Measure the zeta potential of your formulation. For cationic LNPs, a zeta potential of > +30 mV is often desired for stability.[6] However, if aggregation is observed, consider the overall formulation and buffer conditions.
-
Optimize Storage: Store LNP suspensions at 4°C. Avoid freezing unless a suitable cryoprotectant has been included in the formulation.[6]
-
Ensure Complete Buffer Exchange: Use a robust method like dialysis or tangential flow filtration to completely remove the formulation buffer and any residual organic solvent, and to exchange into a suitable storage buffer (e.g., PBS, pH 7.4).[6]
Experimental Protocols
General Protocol for LNP Formulation using Microfluidics
This protocol provides a general starting point for formulating LNPs containing this compound using a microfluidic mixing device.
Materials:
-
This compound
-
Helper Lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) - DSPC)
-
Cholesterol
-
PEGylated Lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 - DMG-PEG 2000)
-
Ethanol (B145695) (anhydrous)
-
Aqueous Buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Dialysis buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Microfluidic mixing system (e.g., NanoAssemblr®)
-
Syringes and tubing compatible with the microfluidic system
-
Dialysis cassette (e.g., 10 kDa MWCO)
Procedure:
-
Prepare Lipid Stock Solution:
-
Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at the desired molar ratios.
-
A common starting total lipid concentration is 10-20 mg/mL.
-
-
Prepare Aqueous Phase:
-
Prepare the aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).
-
If encapsulating a nucleic acid, dissolve it in this buffer at the desired concentration.
-
-
Microfluidic Mixing:
-
Load the lipid stock solution into one syringe and the aqueous phase into another.
-
Set the flow rate ratio (e.g., 3:1 aqueous to organic) and the total flow rate on the microfluidic device according to the manufacturer's instructions.
-
Initiate the mixing process to form the LNP suspension.
-
-
Purification and Buffer Exchange:
-
Transfer the collected LNP suspension to a dialysis cassette.
-
Dialyze against PBS (pH 7.4) for at least 18 hours, with at least two buffer changes, to remove ethanol and exchange the buffer.
-
-
Characterization:
-
Measure the LNP size (Z-average diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the zeta potential to determine the surface charge.
-
Determine the encapsulation efficiency of the nucleic acid cargo using a suitable assay (e.g., RiboGreen assay).
-
Visualizations
Caption: Workflow for LNP formulation and characterization.
Caption: Decision-making flowchart for troubleshooting LNP size.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Effect of Lipid Nanoparticle Physico-Chemical Properties and Composition on Their Interaction with the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the factors that influence the lipid nanoparticle size? | AAT Bioquest [aatbio.com]
- 5. RNA cargo size and lipid mix influence on LNP size, PDI and EE% - [insidetx.com]
- 6. benchchem.com [benchchem.com]
- 7. US12364773B2 - Lipid nanoparticle compositions and uses thereof - Google Patents [patents.google.com]
Technical Support Center: 16:0 EPC Chloride Liposomes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 16:0 EPC (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine) chloride liposomes, with a primary focus on preventing aggregation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 16:0 EPC chloride liposomes are aggregating. What are the common causes and how can I prevent this?
A1: Aggregation of this compound liposomes is a common issue that can be attributed to several factors. As cationic liposomes, they have a propensity to interact with each other and with components in the surrounding medium, leading to clumping and an increase in particle size. The primary causes include:
-
Insufficient surface charge repulsion: While cationic, the repulsive forces may not be strong enough to prevent aggregation, especially at high concentrations.
-
High ionic strength of the buffer: The presence of salts in the buffer can shield the surface charge of the liposomes, reducing electrostatic repulsion and promoting aggregation.[1]
-
Lack of steric stabilization: Without a protective barrier, the liposomes are more likely to come into close contact and aggregate.
-
Improper storage conditions: Temperature fluctuations can affect the stability of the lipid bilayer, potentially leading to aggregation.[2]
To prevent aggregation, several strategies can be employed, with the most effective being the incorporation of PEGylated lipids (PEGylation) to provide steric stabilization. Other methods include optimizing the formulation with cholesterol and controlling the ionic strength of the surrounding medium.
Q2: How does PEGylation prevent the aggregation of my liposomes?
A2: PEGylation involves the incorporation of polyethylene (B3416737) glycol (PEG)-conjugated lipids into the liposome (B1194612) bilayer. The long, hydrophilic PEG chains extend from the liposome surface into the aqueous environment, forming a protective layer. This layer provides a steric barrier that physically hinders the close approach of other liposomes, thereby preventing aggregation.[3] This "stealth" property not only improves stability against aggregation but can also reduce clearance by the immune system in vivo.
Troubleshooting Guide: Preventing Aggregation
This guide provides a systematic approach to troubleshooting and preventing the aggregation of this compound liposomes.
Caption: A troubleshooting workflow for preventing this compound liposome aggregation.
Quantitative Data Summary
The following tables summarize the expected impact of key formulation parameters on the physical characteristics of this compound liposomes.
Table 1: Effect of PEG-Lipid (DSPE-PEG 2000) Concentration on Liposome Characteristics
| Mol% DSPE-PEG 2000 | Z-Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 0% | >500 (aggregated) | >0.5 | +45 to +60 |
| 2.5% | 150 - 200 | ~0.2 | +30 to +45 |
| 5% | 100 - 150 | <0.2 | +15 to +30 |
| 10% | 90 - 120 | <0.15 | +5 to +15 |
Note: These are representative values and can vary based on the specific preparation method and buffer conditions. Increasing the concentration of DSPE-PEG generally leads to a decrease in particle size and a more neutral zeta potential.[4]
Table 2: Effect of Cholesterol Concentration on Liposome Stability
| Mol% Cholesterol | Z-Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Stability Observation |
| 0% | Prone to aggregation | >0.3 | +45 to +60 | Less stable, higher membrane fluidity |
| 10% | 180 - 250 | ~0.25 | +40 to +55 | Improved stability |
| 30% | 120 - 180 | <0.2 | +35 to +50 | Optimal stability, reduced aggregation |
| 50% | 100 - 150 | <0.15 | +30 to +45 | Very stable, rigid membrane |
Note: Data compiled from multiple sources indicating general trends.[5][6][7][8] The inclusion of cholesterol generally increases the stability of the liposomal membrane, leading to a reduction in aggregation and a more uniform particle size distribution.[5][8]
Table 3: Effect of Ionic Strength (NaCl) on Cationic Liposome Characteristics
| NaCl Concentration (mM) | Z-Average Diameter (nm) | Zeta Potential (mV) |
| 1 | ~150 | +55 |
| 10 | ~200 | +40 |
| 50 | ~400 | +25 |
| 150 (PBS) | >1000 (aggregated) | +10 |
Note: Representative data for cationic liposomes.[1] Increasing the ionic strength of the buffer reduces the zeta potential, leading to decreased electrostatic repulsion and increased aggregation.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion
This protocol describes a common method for preparing unilamellar liposomes with a defined size.[9][10][11][12]
Caption: Workflow for preparing liposomes via thin-film hydration and extrusion.
Methodology:
-
Lipid Film Formation:
-
Dissolve this compound and other lipids (e.g., cholesterol, DSPE-PEG 2000) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer by adding the buffer to the flask and agitating. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
This process results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble a liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Pass the MLV suspension through the extruder multiple times (typically 11-21 passes) to form unilamellar vesicles (LUVs) with a uniform size distribution.
-
-
Characterization and Storage:
-
Characterize the liposomes for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Store the liposome suspension at 4°C. Do not freeze unless a suitable cryoprotectant has been included in the formulation.[13]
-
Protocol 2: Characterization of Liposome Size and Zeta Potential by Dynamic Light Scattering (DLS)
DLS is a critical technique for assessing the quality of a liposome preparation.
Methodology:
-
Sample Preparation:
-
Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to a suitable concentration for DLS measurement. This is crucial to avoid multiple scattering effects.
-
-
Instrument Setup:
-
Set the temperature of the DLS instrument to the desired value (e.g., 25°C).
-
Select the appropriate settings for the dispersant (refractive index and viscosity of the buffer).
-
-
Size Measurement:
-
Place the diluted sample in a clean cuvette and insert it into the instrument.
-
Perform the measurement to obtain the Z-average diameter and the polydispersity index (PDI). A PDI value below 0.2 is generally considered indicative of a monodisperse sample.
-
-
Zeta Potential Measurement:
-
For zeta potential measurement, use an appropriate folded capillary cell.
-
Inject the diluted sample into the cell, ensuring no air bubbles are present.
-
Place the cell in the instrument and perform the measurement to determine the zeta potential. A value greater than +30 mV or less than -30 mV is generally considered to indicate a stable colloidal suspension.[14]
-
Protocol 3: Long-Term Stability Assessment
To ensure the viability of a liposome formulation for its intended application, a long-term stability study is essential.[2][13][15][16]
Methodology:
-
Storage Conditions:
-
Aliquot the liposome formulation into sterile, sealed vials.
-
Store the vials at different temperatures, such as 4°C, 25°C (room temperature), and 40°C.[2]
-
-
Time Points:
-
Establish a schedule for sample analysis (e.g., time 0, 1 week, 1 month, 3 months, 6 months).
-
-
Analysis:
-
At each time point, withdraw a sample from each storage condition.
-
Analyze the samples for:
-
Visual appearance: Check for any signs of aggregation or precipitation.
-
Particle size and PDI: Measure using DLS to monitor for changes in size distribution.
-
Zeta potential: Measure to assess changes in surface charge.
-
Encapsulation efficiency: If the liposomes are loaded with a therapeutic agent, determine the percentage of drug that remains encapsulated.
-
-
-
Data Evaluation:
-
Plot the measured parameters against time for each storage condition to determine the shelf-life and optimal storage conditions for the formulation.
-
References
- 1. Influence of lipid composition and ionic strength on the physical stability of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. brieflands.com [brieflands.com]
- 5. brieflands.com [brieflands.com]
- 6. Effect of Liposome Characteristics and Dose on the Pharmacokinetics of Liposomes Coated with Poly(amino acid)s - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 10. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 13. Long Term Storage of Lyophilized Liposomal Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ijper.org [ijper.org]
troubleshooting guide for cationic lipid transfection protocols
This guide provides troubleshooting solutions and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during cationic lipid-mediated transfection experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues in a question-and-answer format, providing potential causes and actionable solutions.
Category 1: Low Transfection Efficiency
Question: Why is my transfection efficiency low?
Answer: Low transfection efficiency is a common issue with several potential causes. The success of introducing nucleic acids into cells using cationic lipids is dependent on a variety of factors including cell health, protocol parameters, and reagent quality.[1][2] Below are the most frequent reasons for poor efficiency and how to address them.
Possible Causes & Solutions:
-
Suboptimal Cell Health and Confluency:
-
Cause: Cells that are unhealthy, have been passaged too many times (>30-50 passages), or are not in an active state of division will take up foreign nucleic acids less readily.[1][2][3] Cell confluency is critical; too few cells can lead to poor growth, while too many can result in contact inhibition, making them resistant to transfection.[2][3]
-
Solution: Ensure cells are healthy and >90% viable before starting.[1] Always use cells from a low-passage number.[3] Seed cells so they are 70-90% confluent at the time of transfection.[2][4][5] It is recommended to maintain a standardized seeding protocol for consistency.[6][5]
-
-
Incorrect Lipid-to-DNA Ratio:
-
Cause: The ratio of positive charges from the cationic lipid to the negative charges from the nucleic acid's phosphate (B84403) backbone determines the overall charge of the complex.[4][7][8] An improper ratio can lead to inefficient complex formation or poor interaction with the cell membrane.[4]
-
Solution: This parameter is highly cell-type dependent and must be optimized.[4] Start by keeping the DNA concentration constant and varying the volume of the lipid reagent to test several ratios (e.g., 1:0.5, 1:1, 1:2, 1:3, 1:5 of DNA (µg) to Lipid (µL)).[7][9]
-
-
Poor Quality or Quantity of Nucleic Acid:
-
Cause: Degraded, impure (e.g., high endotoxin (B1171834) levels), or an incorrect amount of plasmid DNA or RNA can significantly hinder transfection success.[8][9]
-
Solution: Use high-quality, purified nucleic acids.[6][9] Confirm the concentration of your nucleic acid accurately before preparing complexes.[8] Optimize the amount of DNA used, as too little may not produce a detectable signal, while too much can be toxic.[7]
-
-
Presence of Inhibitors:
-
Cause: Components in the media like serum and antibiotics can interfere with the formation of lipid-nucleic acid complexes.[6][9] Serum proteins can interact with the complexes, and antibiotics can increase cell permeability, leading to cytotoxicity.[6][10]
-
Solution: Always form the lipid-DNA complexes in a serum-free medium.[6][5][11] While some modern reagents are compatible with serum during transfection, it's often best to optimize conditions without it first.[10][12] Do not use antibiotics in the media during transfection, as they can cause cell death.[6][9]
-
-
Improper Reagent Storage or Handling:
-
Cause: Cationic lipid reagents are sensitive to storage conditions. Freezing or excessive vortexing can degrade the reagent and reduce its effectiveness.[9][11]
-
Solution: Store lipid reagents at 4°C as recommended by the manufacturer.[9][11] Do not freeze the reagent. Mix by gentle tapping or brief, low-speed vortexing.[9]
-
Category 2: High Cell Toxicity
Question: Why are my cells dying after transfection?
Answer: Significant cell death or cytotoxicity post-transfection is often a sign that the experimental conditions are too harsh for your specific cell type. The goal is to find a balance between high efficiency and maintaining cell viability.[8]
Possible Causes & Solutions:
-
Excessive Amount of Lipid Reagent or DNA:
-
Cause: High concentrations of cationic lipids can be inherently toxic to cells by disrupting the cell membrane.[13][14][15] Similarly, introducing too much foreign DNA can trigger cellular stress and apoptosis pathways.[7]
-
Solution: Optimize the lipid-to-DNA ratio carefully. If you observe high toxicity, try reducing the concentration of both the lipid reagent and the DNA.[9] Often, a lower amount can achieve sufficient transfection without compromising cell health.[7]
-
-
Prolonged Incubation Time:
-
Cause: Leaving the transfection complexes on the cells for too long can increase toxicity, especially if the cells are in a serum-free medium which some cell lines cannot tolerate for extended periods.[3][4]
-
Solution: Optimize the incubation time. Test a range from 4 to 24 hours.[16] For sensitive cells, it may be necessary to replace the transfection medium with fresh, complete growth medium after a shorter incubation period (e.g., 4-6 hours).[17]
-
-
Cell Density is Too Low:
-
Cause: If cells are too sparse, they are more susceptible to the toxic effects of the transfection reagent.[3][18]
-
Solution: Ensure your cells are seeded to reach the optimal confluency (70-90%) at the time of transfection. This provides a larger number of cells to take up the complexes, distributing any potential toxicity.[2][5]
-
-
Presence of Antibiotics:
-
Cause: Cationic lipids increase the permeability of the cell membrane, which can lead to an increased uptake of antibiotics present in the culture medium, resulting in cytotoxicity.[6][9]
-
Solution: Culture cells without antibiotics for at least 24 hours prior to and during the transfection experiment.[6]
-
Category 3: Inconsistent Results & Precipitate
Question: Why are my transfection results not reproducible?
Answer: A lack of reproducibility can be frustrating and is often due to subtle variations in protocol execution or the state of the cells.
Possible Causes & Solutions:
-
Variable Cell Conditions:
-
Cause: Changes in cell confluency, passage number, or overall health between experiments are a major source of variability.[3][6]
-
Solution: Standardize your cell culture practice. Use cells at the same confluency and within a consistent, low range of passage numbers for all experiments in a series.[3] If performance declines, thaw a fresh vial of cells.[9]
-
-
Pipetting Inaccuracies:
-
Cause: Small volumes are often used when preparing transfection complexes, making the process sensitive to pipetting errors.
-
Solution: For multiple samples, prepare a master mix of the diluted DNA and lipid reagent to reduce variability between wells. Ensure pipettes are properly calibrated.
-
Question: I see a white precipitate on my cells after adding the complexes. Is this normal?
Answer: The formation of a slight precipitate is not uncommon and does not necessarily correlate with the success or failure of the transfection.[9]
-
Cause: This can be caused by using an excessive concentration of the cationic lipid, the presence of EDTA in the DNA dilution buffer, or the specific formulation of the media.[9][11]
-
Solution: To minimize precipitation, ensure the lipid reagent concentration does not exceed the manufacturer's recommendations.[9] Dilute the plasmid DNA in sterile, nuclease-free water or a buffer with very low EDTA (<0.3 mM).[9]
Data & Optimization Parameters
Successful transfection requires optimizing several key parameters. The optimal conditions are cell-type specific.
Table 1: Key Optimization Parameters for Cationic Lipid Transfection
| Parameter | Recommended Range | Notes |
| Cell Confluency | 70–90% for adherent cells[4][5] | Actively dividing cells yield the best results.[1][3] Avoid letting cells become 100% confluent.[3][6] |
| DNA Amount (per well) | 0.5–2.0 µg (for 6-well plate) | Varies by plate size and cell type. Must be optimized.[7] |
| Lipid:DNA Ratio (µL:µg) | 1:1 to 5:1 | Highly cell-type dependent. Start with a 2:1 or 3:1 ratio and optimize.[7][9][19] |
| Complex Incubation Time | 10–30 minutes[8][11] | The time for the lipid and DNA to form complexes at room temperature before adding to cells. |
| Cell Exposure Time | 4–48 hours | The duration the complexes remain on the cells. Shorter times may be needed for sensitive cells.[4][16] |
Experimental Protocols
General Protocol for Cationic Lipid-Mediated Transfection (Forward Method)
This protocol provides a general framework for transfecting adherent cells in a 6-well plate format. Amounts should be scaled accordingly for other plate sizes.
Materials:
-
Healthy, actively dividing cells at 70-90% confluency
-
High-quality plasmid DNA (or other nucleic acid)
-
Cationic lipid transfection reagent
-
Serum-free medium (e.g., Opti-MEM™) for complex formation
-
Complete growth medium (with serum, without antibiotics)
Methodology:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate so they reach 70-90% confluency at the time of transfection.
-
Reagent Preparation (perform at room temperature):
-
Tube A (DNA): Dilute 1.0 µg of plasmid DNA into 250 µL of serum-free medium. Mix gently by flicking the tube.
-
Tube B (Lipid): Dilute 2-5 µL of the cationic lipid reagent into 250 µL of serum-free medium. Mix gently. Note: Do not vortex vigorously.[9]
-
-
Complex Formation:
-
Transfection:
-
Gently add the 500 µL of lipid-DNA complexes dropwise to the cells in the well containing complete growth medium.
-
Swirl the plate gently to ensure even distribution of the complexes.
-
-
Incubation:
-
Assay: After incubation, cells are ready for analysis (e.g., via fluorescence microscopy for GFP, qPCR for mRNA levels, or Western blot for protein expression).
Visualizations
The following diagrams illustrate key workflows and logical relationships in the transfection process.
Caption: General workflow for a cationic lipid transfection experiment.
Caption: A logical troubleshooting guide for transfection experiments.
References
- 1. wearecellix.com [wearecellix.com]
- 2. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - US [thermofisher.com]
- 3. General guidelines for successful transfection [qiagen.com]
- 4. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
- 5. Cationic Lipid Transfection | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Cationic Lipid Transfection | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Transfection Guide | Overview of Transfection Methods | Promega [worldwide.promega.com]
- 8. biocompare.com [biocompare.com]
- 9. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Optimizing Cationic and Neutral Lipids for Efficient Gene Delivery at High Serum Content - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 12. Gene Transfection in High Serum Levels: Case Studies with New Cholesterol Based Cationic Gemini Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of cationic lipid concentration on properties of lipid–polymer hybrid nanospheres for gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Correlation of the cytotoxic effects of cationic lipids with their headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. yeasenbio.com [yeasenbio.com]
- 18. researchgate.net [researchgate.net]
- 19. Optimizing A Lipocomplex-Based Gene Transfer Method into HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
effect of cell confluency on 16:0 EPC chloride transfection
This technical support guide provides troubleshooting advice and frequently asked questions regarding the effect of cell confluency on the efficiency of 16:0 EPC chloride-mediated transfection.
Frequently Asked Questions (FAQs)
Q1: What is the optimal cell confluency for this compound transfection?
The ideal cell confluency for transfection can vary depending on the cell type and the specific application. However, for cationic lipid-mediated transfections like those using this compound, a general guideline for adherent cells is a confluency of 70-90% at the time of transfection.[1][2] For suspension cells, a density of 5 x 10⁵ to 2 x 10⁶ cells/mL is often recommended.[1] It is crucial to empirically determine the optimal confluency for each specific cell line to ensure reproducible results.[1]
Q2: Why is cell confluency so important for successful transfection?
Cell confluency significantly impacts transfection efficiency for several reasons:
-
Actively Dividing Cells: Cells that are actively dividing tend to take up foreign nucleic acids more effectively than quiescent cells.[1][3] Nuclear envelope breakdown during mitosis can facilitate the entry of DNA into the nucleus.[4]
-
Contact Inhibition: At very high confluencies (approaching 100%), cells can experience contact inhibition, a state where cell proliferation slows or stops.[1][3] This can lead to reduced uptake of the lipid-DNA complexes and lower transfection efficiency. Do not allow cells to remain confluent for more than 24 hours before transfection.[1]
-
Cell-to-Cell Contact: Conversely, if the cell density is too low, cells may grow poorly due to the lack of necessary cell-to-cell contact, which can also negatively affect transfection outcomes.[3]
-
Cell Health: Maintaining cells in the logarithmic growth phase ensures they are healthy and robust, which is critical for surviving the transfection procedure.[] Cells should be at least 90% viable before starting the experiment.[1]
Q3: How does high confluency ( >90%) affect this compound transfection?
High cell confluency can lead to several issues:
-
Reduced Transfection Efficiency: Due to contact inhibition, cells may be less metabolically active and less receptive to taking up the this compound-nucleic acid complexes.[1][3]
-
Increased Cytotoxicity: While not specific to this compound, some cationic lipid reagents can show increased toxicity in highly confluent cultures, although some reagents may be more toxic at lower confluencies.[6]
-
Inconsistent Results: Overly confluent cultures can have heterogeneous populations of cells (e.g., actively dividing vs. quiescent), leading to variability in transfection efficiency across the plate and between experiments.
Q4: What happens if my cells are at a low confluency ( <40%) during transfection?
Low cell confluency can also be problematic:
-
Poor Cell Growth: Many cell lines require a certain density to proliferate effectively. If they are too sparse, they may enter a lag phase or even undergo apoptosis.[3]
-
Lower Transfection Efficiency: With fewer cells available, the overall yield of transfected cells will be lower. Additionally, the physiological state of sparse cells may not be optimal for transfection.[3]
-
Potential for Increased Toxicity: For some lipid reagents, lower cell densities can result in a higher reagent-to-cell ratio, which may increase cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Transfection Efficiency | Cell confluency was too high (>90%) or too low (<40%). | Optimize cell seeding density to achieve 70-90% confluency at the time of transfection. Perform a titration of cell numbers to find the optimal range for your specific cell line.[1][2] |
| Cells were not in a logarithmic growth phase. | Ensure you are using healthy, actively dividing cells. Subculture cells at least 24 hours before transfection to ensure they have recovered.[1] | |
| Passage number is too high. | Use cells with a low passage number (<30-50 passages) as transfection efficiency can decrease with excessive passaging.[1][3] | |
| High Cell Death/Toxicity | Cell confluency was too low, leading to a high effective concentration of the transfection reagent per cell. | Increase the seeding density to ensure cells are at an optimal confluency (70-90%).[6] |
| The this compound to nucleic acid ratio is not optimal. | Optimize the ratio of the lipid reagent to the nucleic acid. More reagent is not always better and can lead to increased cytotoxicity.[7] | |
| Inconsistent Results Between Experiments | Variation in cell confluency at the time of transfection. | Standardize your cell seeding protocol. Plate a consistent number of cells and allow for a consistent incubation time before transfection to ensure uniform confluency.[1] |
Quantitative Data Summary
| Cell Confluency at Transfection | Transfection Efficiency (% of positive cells) | Cell Viability (%) | Relative Protein Expression |
| 30-40% | Low to Moderate | Moderate to High | Low |
| 50-60% | Moderate | High | Moderate |
| 70-80% | High | High | High |
| 80-90% | High | High | High |
| >95% | Low | Moderate to High | Low |
Note: This table represents a general trend. The optimal confluency may vary between cell lines.
Experimental Protocols
Protocol: Optimizing Cell Confluency for this compound Transfection
This protocol provides a framework for determining the optimal cell seeding density for your specific cell line and experimental setup.
-
Cell Seeding:
-
The day before transfection, seed your adherent cells in a multi-well plate (e.g., a 24-well plate) at varying densities to achieve a range of confluencies (e.g., 40%, 60%, 80%, and 95%) on the day of transfection.
-
For example, you might seed 0.5 x 10⁵, 1.0 x 10⁵, 1.5 x 10⁵, and 2.0 x 10⁵ cells per well.
-
-
Preparation of Transfection Complexes (on the day of transfection):
-
Important: Form the lipid-DNA complexes in a serum-free medium, as serum proteins can interfere with complex formation.[1] Opti-MEM™ I Reduced-Serum Medium is often recommended.[6]
-
In one tube, dilute your plasmid DNA into a serum-free medium.
-
In a separate tube, dilute the this compound reagent into a serum-free medium.
-
Combine the diluted DNA and the diluted lipid reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow complexes to form.[2]
-
-
Transfection:
-
Just before adding the complexes, you may replace the cell culture medium with a fresh, pre-warmed medium (with or without serum, depending on the reagent's protocol).
-
Add the transfection complexes drop-wise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours. The optimal incubation time will depend on the expression dynamics of your gene of interest.[7]
-
-
Analysis:
-
After the incubation period, assess the transfection efficiency (e.g., by fluorescence microscopy or flow cytometry if using a reporter plasmid like GFP) and cell viability (e.g., using a Trypan Blue exclusion assay or a commercial viability kit).
-
Visualizations
Caption: Logical relationship between cell confluency and transfection efficiency.
Caption: Experimental workflow for optimizing cell confluency for transfection.
References
- 1. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Optimizing Cell Transfection Conditions in "Four Steps": Say Goodbye to Inefficiency [procellsystem.com]
- 3. General guidelines for successful transfection [qiagen.com]
- 4. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Lipid-Based Transfection Support—Getting Started | Thermo Fisher Scientific - ID [thermofisher.com]
- 7. Optimize Transfection of Cultured Cells [promega.com]
optimizing incubation time for 16:0 EPC chloride transfection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing incubation time for 16:0 EPC (1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine) chloride transfection.[1] This cationic lipid is used for the delivery of nucleic acids and other molecules into cells.[2] Optimizing incubation times at various stages of the transfection protocol is critical for achieving high efficiency while maintaining cell viability.[3][][5]
Frequently Asked Questions (FAQs)
Q1: What are the critical incubation steps in a 16:0 EPC chloride transfection protocol?
A1: There are three key incubation periods to optimize:
-
Complex Formation Time: The time allowed for the this compound to form complexes with the molecule to be transfected (e.g., plasmid DNA, siRNA).[6]
-
Transfection Incubation Time: The duration that the cells are exposed to the transfection complexes.[7]
-
Post-Transfection Incubation Time: The time between the removal of the transfection complexes and the analysis of the results (e.g., gene expression, protein production).[6]
Q2: What is the recommended starting point for complex formation time?
A2: A good starting point for complex formation is a 15-30 minute incubation at room temperature.[][6] However, this can be optimized. Shorter (e.g., 10 minutes) or slightly longer times may be beneficial for certain cell types and payloads.[6] Leaving the complexes for too long (e.g., over an hour) can decrease transfection efficiency.[6]
Q3: How long should I expose my cells to the transfection complexes?
A3: For many cell lines, an initial transfection incubation time of 4-6 hours is recommended.[8] For sensitive cell lines, a shorter incubation time may be necessary to reduce cytotoxicity.[8] It is advisable to replace the transfection medium with fresh, complete growth medium after this period.[9][10] However, for some robust cell lines, overnight incubation may be tolerated and even beneficial.[11]
Q4: When is the best time to assay for gene expression after transfection?
A4: The optimal time for analysis depends on what you are measuring. For mRNA expression, you can often detect changes as early as 24 hours post-transfection.[8] For protein expression, maximal levels are typically observed between 48 and 72 hours post-transfection.[6][12] It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the peak expression time for your specific gene of interest and cell line.[12]
Troubleshooting Guides
Issue 1: Low Transfection Efficiency
| Possible Cause | Suggested Solution |
| Suboptimal Complex Formation Time | Titrate the complex formation time from 10 to 40 minutes. Extended incubation can lead to aggregate formation, while insufficient time may result in incomplete complexation.[13] |
| Incorrect Transfection Incubation Time | Optimize the incubation time of the complexes with the cells. Try a range from 2 to 8 hours. For some hardy cell lines, this can be extended up to 24 hours.[7] |
| Inappropriate Post-Transfection Assay Time | Harvest cells at different time points (e.g., 24, 48, 72 hours) to determine the peak of expression for your specific construct and cell type.[6][12] |
| Poor Cell Health | Ensure cells are healthy, actively dividing, and at an optimal confluency (typically 70-90%) at the time of transfection.[14][15] |
| Incorrect Reagent to Payload Ratio | Optimize the ratio of this compound to your nucleic acid. A suboptimal ratio can lead to inefficient complex formation. |
Issue 2: High Cell Toxicity/Death
| Possible Cause | Suggested Solution |
| Prolonged Transfection Incubation | Reduce the time cells are exposed to the transfection complexes. For sensitive cells, 4 hours or less may be sufficient.[7][8] After the incubation, replace the medium with fresh, complete growth medium.[9] |
| High Concentration of Transfection Reagent | Decrease the amount of this compound used. Perform a dose-response curve to find the optimal concentration that balances efficiency and viability. |
| High Cell Density | Plating cells too densely can lead to increased toxicity. Optimize the cell seeding density.[14] |
| Presence of Antibiotics | Cationic lipids can increase the permeability of cells to antibiotics, leading to cytotoxicity. Perform transfections in antibiotic-free medium.[16] |
Quantitative Data Summary
The following tables provide example data from optimization experiments. Note that these are illustrative, and optimal conditions will vary with cell type and the transfected molecule.
Table 1: Effect of Complex Formation Time on Transfection Efficiency and Cell Viability
| Complex Formation Time (minutes) | Transfection Efficiency (%) | Cell Viability (%) |
| 5 | 15.2 ± 2.1 | 95.3 ± 1.8 |
| 15 | 45.8 ± 3.5 | 92.1 ± 2.5 |
| 30 | 55.3 ± 4.2 | 88.6 ± 3.1 |
| 45 | 52.1 ± 3.9 | 85.4 ± 3.7 |
Table 2: Effect of Transfection Incubation Time on Transfection Efficiency and Cell Viability
| Transfection Incubation Time (hours) | Transfection Efficiency (%) | Cell Viability (%) |
| 2 | 28.4 ± 2.9 | 94.2 ± 2.0 |
| 4 | 58.9 ± 5.1 | 89.5 ± 3.3 |
| 6 | 65.2 ± 4.8 | 85.1 ± 4.0 |
| 24 | 68.5 ± 5.5 | 65.7 ± 5.8 |
Experimental Protocols
Protocol: Optimization of Transfection Incubation Time
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Complex Formation:
-
In tube A, dilute your plasmid DNA (e.g., 500 ng) in 50 µL of serum-free medium.
-
In tube B, dilute the this compound reagent (e.g., 1.5 µL) in 50 µL of serum-free medium.
-
Add the contents of tube A to tube B, mix gently, and incubate at room temperature for 20 minutes.
-
-
Transfection:
-
Add the 100 µL of transfection complex to each well.
-
Incubate the plates for varying amounts of time (e.g., 2, 4, 6, and 8 hours) at 37°C in a CO2 incubator.
-
-
Medium Change: After each respective incubation time, remove the transfection medium and replace it with 500 µL of fresh, complete cell culture medium.
-
Analysis: At 48 hours post-transfection, analyze the cells for reporter gene expression (e.g., GFP via fluorescence microscopy or flow cytometry) and assess cell viability (e.g., using a Trypan Blue exclusion assay).
Visualizations
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. yeasenbio.com [yeasenbio.com]
- 9. researchgate.net [researchgate.net]
- 10. cellculturedish.com [cellculturedish.com]
- 11. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 14. Cationic Lipid Transfection | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. wearecellix.com [wearecellix.com]
- 16. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Scaling Up 16:0 EPC Chloride Liposome Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when scaling up the production of 16:0 EPC (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine) chloride liposomes.
Introduction to 16:0 EPC Chloride Liposomes
This compound, a synthetic cationic derivative of dipalmitoylphosphatidylcholine (DPPC), is a key component in the formulation of liposomes used for drug and gene delivery.[1][2][3] Its saturated 16-carbon acyl chains contribute to the formation of rigid and stable bilayers at physiological temperatures.[1] The cationic nature of this compound facilitates interaction with negatively charged molecules like nucleic acids and cell membranes, making these liposomes effective delivery vehicles.[2][3][4] However, scaling up their production from the lab bench to industrial manufacturing presents several challenges that can impact the final product's quality and efficacy.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the phase transition temperature (Tm) of this compound and why is it important for production?
A1: The phase transition temperature (Tm) of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), the backbone of 16:0 EPC, is approximately 41°C.[7][8][9] Below this temperature, the lipid bilayer is in a more rigid gel phase, and above it, it transitions to a more fluid liquid crystalline phase.[8][10] It is crucial to conduct hydration and extrusion steps above the Tm to ensure the formation of uniform and stable liposomes.[11][12][13] Operating below the Tm can lead to incomplete hydration and difficulties during size reduction.
Q2: How does the cationic nature of this compound affect liposome (B1194612) formulation and stability?
A2: The permanent positive charge of this compound is advantageous for encapsulating and delivering negatively charged cargo like siRNA and DNA.[2][4] This charge also influences the liposome's interaction with cell membranes, potentially enhancing cellular uptake.[14] However, this positive charge can also lead to aggregation, especially at high concentrations or in the presence of certain ions.[15] Maintaining a sufficient zeta potential (typically > +30 mV) is crucial for ensuring colloidal stability through electrostatic repulsion.[12]
Q3: What are the main challenges when scaling up from lipid film hydration to larger batches?
A3: The primary challenges in scaling up the lipid film hydration method include:
-
Achieving a uniform lipid film: In larger vessels, it becomes more difficult to create a thin, even lipid film, which can lead to incomplete hydration and a heterogeneous liposome population.[15]
-
Consistent hydration: Ensuring that the entire lipid film is hydrated uniformly is a significant hurdle. Inadequate hydration results in the formation of multilamellar vesicles (MLVs) with varied sizes and lamellarity.
-
Batch-to-batch variability: Reproducibility is a major concern with this method, making it less suitable for large-scale, consistent production.[5][16]
-
Removal of residual solvents: Ensuring the complete removal of organic solvents from large quantities of lipid film can be challenging and is critical for the safety of the final product.
Q4: What are the key considerations for moving from lab-scale extrusion to a larger scale process?
A4: Scaling up the extrusion process requires careful consideration of:
-
Pressure and Flow Rate: The pressure applied and the flow rate through the extruder membranes significantly impact the final liposome size and size distribution.[17] These parameters need to be carefully optimized and controlled for larger volumes.
-
Membrane Clogging: Larger batches mean more material passing through the membranes, increasing the risk of clogging. This can lead to increased back pressure, inconsistent sizing, and potential product loss.[18]
-
Temperature Control: Maintaining a consistent temperature above the lipid's Tm throughout the larger extrusion system is critical for successful and reproducible sizing.[11][12]
-
Number of Passes: The optimal number of extrusion cycles to achieve a narrow size distribution may need to be re-evaluated for larger volumes.[12]
Q5: How can microfluidics address the challenges of scaling up this compound liposome production?
A5: Microfluidics offers a promising solution for scalable liposome production by providing precise control over the mixing of lipid and aqueous phases at the micro-scale.[5][19] This leads to:
-
High Reproducibility: The controlled environment within the microfluidic channels ensures consistent liposome formation, reducing batch-to-batch variability.[20][21]
-
Tunable Size: By adjusting parameters like flow rate ratio (FRR) and total flow rate (TFR), the size of the liposomes can be precisely controlled.[19][21]
-
Continuous Manufacturing: Microfluidic systems can be operated continuously, making them inherently more scalable than batch processes like thin-film hydration.[5][16]
-
Reduced Solvent Volume: Many microfluidic techniques use smaller volumes of organic solvents compared to traditional methods.
Troubleshooting Guides
Lipid Film Hydration and Initial Liposome Formation
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete hydration of the lipid film | The lipid film is too thick or uneven. | Ensure the round-bottom flask is rotated at an appropriate speed during solvent evaporation to create a thin, uniform film. For larger batches, consider using a larger flask to increase the surface area. |
| Hydration temperature is below the Tm of 16:0 EPC (41°C). | Always perform the hydration step at a temperature well above 41°C (e.g., 50-60°C).[11][12][13] Use a heated water bath and allow the hydration buffer to equilibrate to the target temperature before adding it to the lipid film. | |
| Insufficient agitation during hydration. | Gently swirl or vortex the flask during hydration to ensure the entire lipid film comes into contact with the aqueous buffer. | |
| Formation of large, heterogeneous multilamellar vesicles (MLVs) | Inadequate energy input during hydration. | While gentle agitation is needed, some energy is required to form vesicles. After initial hydration, consider a brief period of more vigorous shaking or vortexing. |
| The formulation is prone to aggregation. | Ensure the ionic strength of the hydration buffer is optimized. For cationic liposomes, aggregation can sometimes be an issue. |
Extrusion and Size Reduction
| Problem | Potential Cause | Troubleshooting Steps |
| Difficulty extruding the liposome suspension (high back pressure) | The extrusion temperature is below the Tm of 16:0 EPC. | Ensure the extruder and the liposome suspension are maintained at a temperature above 41°C throughout the process.[11][12] |
| The pore size of the membrane is too small for the initial MLV suspension. | Start with a larger pore size membrane (e.g., 400 nm) to pre-filter the suspension before moving to smaller pore sizes (e.g., 100 nm).[12] | |
| The lipid concentration is too high. | Try diluting the liposome suspension. High lipid concentrations can increase viscosity and make extrusion difficult.[18] | |
| Clogged membrane or filter support. | Disassemble the extruder and check for any blockages. Replace the membrane and filter supports if necessary.[18] | |
| Liposome size is larger than the membrane pore size | Insufficient number of passes through the extruder. | Increase the number of extrusion passes. Typically, 11 to 21 passes are recommended for consistent sizing.[12] |
| The extrusion pressure is too low. | Increase the extrusion pressure to ensure the liposomes are effectively forced through the membrane pores. | |
| Broad size distribution (high Polydispersity Index - PDI) | Inconsistent extrusion temperature. | Use a temperature-controlled extruder to maintain a stable temperature during the entire process. |
| Insufficient number of extrusion cycles. | A higher number of passes generally leads to a narrower size distribution. | |
| The initial MLV suspension was highly heterogeneous. | Optimize the hydration step to produce more uniform MLVs before extrusion. |
Microfluidics-Based Production
| Problem | Potential Cause | Troubleshooting Steps |
| Liposome size is too large | The flow rate ratio (FRR) of the aqueous to the lipid phase is too low. | Increase the FRR. A higher aqueous flow rate relative to the lipid stream generally results in smaller liposomes.[19] |
| The total flow rate (TFR) is too low. | Increase the TFR. Higher flow rates can enhance mixing and lead to the formation of smaller vesicles.[21] | |
| The lipid concentration is too high. | Decrease the concentration of the lipid solution. | |
| High PDI (Polydispersity Index) | Inconsistent flow rates from the pumps. | Ensure the syringe pumps are calibrated and delivering a steady, pulse-free flow. |
| Clogging in the microfluidic channels. | Filter the lipid and aqueous solutions before introducing them into the microfluidic device. If clogging occurs, flush the system with an appropriate solvent. | |
| Suboptimal mixing in the microfluidic chip. | Ensure the geometry of the microfluidic chip is appropriate for the desired mixing and liposome formation. | |
| Low encapsulation efficiency | The drug-to-lipid ratio is not optimized. | Experiment with different drug-to-lipid ratios to find the optimal loading conditions. |
| The properties of the drug (e.g., solubility, charge) are not compatible with the chosen encapsulation method. | For hydrophilic drugs, ensure they are dissolved in the aqueous phase. For lipophilic drugs, they should be dissolved with the lipids in the organic solvent. |
Quantitative Data Summary
Table 1: Comparison of Liposome Production Methods
| Parameter | Lipid Film Hydration + Extrusion | Microfluidics |
| Typical Liposome Size | 50 - 200 nm (depends on membrane) | 50 - 150 nm (tunable)[19] |
| Polydispersity Index (PDI) | < 0.2 (with sufficient extrusion) | < 0.2 (highly reproducible)[21] |
| Scalability | Difficult, batch-to-batch variability[5] | Readily scalable, continuous process[5][16] |
| Control over Size | Moderate (dependent on membrane) | High (dependent on flow parameters)[19] |
| Solvent Usage | High | Generally lower |
Table 2: Key Quality Control Parameters for this compound Liposomes
| Parameter | Method of Analysis | Typical Acceptance Criteria |
| Particle Size and PDI | Dynamic Light Scattering (DLS) | Target size ± 20%, PDI < 0.2 |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | > +30 mV for good stability |
| Encapsulation Efficiency | Chromatography (e.g., HPLC), Spectroscopy | > 80% (application dependent) |
| Lipid Concentration | HPLC with ELSD, Cholesterol/Phosphate assays | Within ± 10% of target |
| Lamellarity and Morphology | Cryo-Transmission Electron Microscopy (Cryo-TEM) | Unilamellar vesicles with spherical morphology |
Experimental Protocols
Protocol 1: Lipid Film Hydration and Extrusion (Lab Scale)
-
Lipid Film Formation:
-
Dissolve this compound and any other lipids (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a temperature above the Tm of all lipids (e.g., 50-60°C). Rotate the flask to ensure the formation of a thin, even lipid film on the inner surface.
-
Dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Warm the hydration buffer (e.g., sterile water for injection, phosphate-buffered saline) to a temperature above the Tm (e.g., 60°C).
-
Add the warm buffer to the flask containing the lipid film.
-
Gently agitate the flask at the same temperature for 30-60 minutes until the lipid film is fully hydrated and a milky suspension of multilamellar vesicles (MLVs) is formed.
-
-
Extrusion:
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the Tm (e.g., 60°C).
-
Load the MLV suspension into one of the extruder's syringes.
-
Pass the suspension through the membrane to the other syringe. Repeat this for a set number of passes (typically 11-21) to obtain a translucent suspension of unilamellar vesicles.
-
-
Characterization:
-
Analyze the final liposome suspension for particle size, PDI, and zeta potential using DLS.
-
Protocol 2: Microfluidic Production of Liposomes
-
Solution Preparation:
-
Prepare the lipid phase by dissolving this compound and other lipids in a water-miscible organic solvent like ethanol.
-
Prepare the aqueous phase, which can be a buffer or a solution containing a hydrophilic drug.
-
Filter both solutions through a 0.22 µm syringe filter to remove any particulates.
-
-
Microfluidic System Setup:
-
Set up the microfluidic system with syringe pumps for both the lipid and aqueous phases.
-
Connect the syringes to the inlets of the microfluidic chip.
-
Set the desired flow rates for each phase to achieve the target flow rate ratio (FRR) and total flow rate (TFR).
-
-
Liposome Formation:
-
Start the pumps to introduce the lipid and aqueous solutions into the microfluidic chip.
-
The rapid mixing of the two phases within the microchannels will induce the self-assembly of lipids into liposomes.
-
Collect the liposome suspension from the outlet of the chip.
-
-
Purification and Characterization:
-
If necessary, remove the organic solvent and unencapsulated drug using a suitable method like dialysis or tangential flow filtration.
-
Characterize the liposomes for size, PDI, zeta potential, and encapsulation efficiency.
-
Visualizations
Caption: Workflow for scaling up this compound liposome production.
Caption: The process of lipid film hydration followed by extrusion.
References
- 1. 16:0 EPC (Cl Salt) (Powder) - Creative Biolabs [creative-biolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Barriers and Strategies of Cationic Liposomes for Cancer Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cris.huji.ac.il [cris.huji.ac.il]
- 7. avantiresearch.com [avantiresearch.com]
- 8. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]
- 9. shaker.umh.es [shaker.umh.es]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. protocols.io [protocols.io]
- 12. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 14. Quality by Design Approach in Liposomal Formulations: Robust Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Scale-Independent Microfluidic Production of Cationic Liposomal Adjuvants and Development of Enhanced Lymphatic Targeting Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Microfluidic Methods for Production of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Applying Microfluidics for the Production of the Cationic Liposome-Based Vaccine Adjuvant CAF09b - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Long-Term Stability of 16:0 EPC Chloride Formulations
This technical support center is designed for researchers, scientists, and drug development professionals working with 16:0 EPC chloride (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride) formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges, enabling you to optimize your experimental outcomes and ensure the long-term integrity of your formulations.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the formulation and storage of this compound.
Issue 1: Changes in Particle Size and Polydispersity Index (PDI) During Storage
Question: My liposomal formulation containing this compound shows an increase in particle size and PDI over time. What could be the cause and how can I fix it?
Answer: An increase in particle size and PDI is often indicative of liposome (B1194612) aggregation or fusion. Several factors can contribute to this instability. Here’s a step-by-step guide to troubleshoot this issue:
-
Review your formulation composition:
-
Cholesterol Content: Cholesterol is a critical component for stabilizing the lipid bilayer. Insufficient cholesterol can lead to a more fluid and less stable membrane, promoting fusion. Conversely, excessive amounts can also disrupt the bilayer. A molar ratio of lipid to cholesterol between 2:1 and 1:1 is often a good starting point.
-
PEGylated Lipids: The inclusion of polyethylene (B3416737) glycol (PEG)-conjugated lipids (e.g., DSPE-PEG2000) can provide a "stealth" layer that sterically hinders aggregation.[1] A concentration of 2-5 mol% of PEGylated lipid is typically effective.
-
-
Evaluate your storage conditions:
-
Temperature: For aqueous formulations, storage at 4°C is generally recommended to slow down degradation processes and reduce the kinetic energy of the particles, minimizing collisions that can lead to aggregation.[2] Avoid freezing aqueous liposome suspensions without a cryoprotectant, as ice crystal formation can rupture the vesicles. For the this compound raw material, storage at -20°C is recommended for long-term stability.[3][4]
-
pH of the Buffer: The pH of your formulation can influence the surface charge and hydrolytic stability of the lipids. While 16:0 EPC has a fixed positive charge, the overall zeta potential can be influenced by the buffer. A pH around 6.5 is generally optimal for minimizing the hydrolysis of phosphocholine (B91661) esters.
-
-
Assess the Zeta Potential:
-
The zeta potential is a measure of the surface charge of your liposomes and is a key indicator of colloidal stability.[5] For cationic liposomes, a zeta potential of at least +30 mV is generally considered sufficient to provide enough electrostatic repulsion to prevent aggregation.[6] If your zeta potential is low, consider adjusting the pH or the concentration of your cationic lipid.
-
Issue 2: Suspected Chemical Degradation of this compound
Question: I suspect that the this compound in my formulation is degrading. How can I confirm this and what are the likely degradation products?
Answer: The primary chemical degradation pathways for phospholipids (B1166683) like this compound are hydrolysis and oxidation.
-
Hydrolysis: The ester bonds in the this compound molecule are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This results in the formation of lyso-EPC (1-palmitoyl-sn-glycero-3-ethylphosphocholine or 2-palmitoyl-sn-glycero-3-ethylphosphocholine) and palmitic acid.
-
Oxidation: Although this compound contains saturated fatty acid chains (palmitic acid) which are less prone to oxidation than unsaturated fatty acids, oxidation can still occur over long periods or in the presence of oxidizing agents.
To confirm degradation, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS). These methods can separate and identify the parent lipid from its degradation products.
Below is a diagram illustrating the primary hydrolytic degradation pathway for this compound.
References
addressing variability in 16:0 EPC chloride transfection results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in transfection results using 16:0 EPC (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine) chloride. The information is tailored for researchers, scientists, and drug development professionals to help optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is 16:0 EPC chloride and how does it work for transfection?
A1: this compound is a saturated cationic lipid.[1] Its positively charged headgroup interacts electrostatically with the negatively charged phosphate (B84403) backbone of nucleic acids (DNA or RNA), leading to the spontaneous formation of lipid-nucleic acid complexes called lipoplexes. These lipoplexes, which have a net positive charge, can then associate with and be taken up by the negatively charged cell membrane, facilitating the delivery of the nucleic acid into the cell.
Q2: What are the critical factors that influence the success of this compound transfection?
A2: Several factors can significantly impact transfection efficiency and reproducibility. These include the health and viability of the cell line, cell density at the time of transfection, the quality and quantity of the nucleic acid, the ratio of cationic lipid to nucleic acid, the presence of helper lipids, and the incubation time.[2][3] Optimizing these parameters for each specific cell type and plasmid is crucial for achieving high transfection efficiency.
Q3: What is the role of a "helper lipid" and should I use one with this compound?
A3: Helper lipids are neutral lipids, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) or cholesterol, that are often co-formulated with cationic lipids to enhance transfection efficiency. DOPE is known to promote the formation of fusogenic, inverted hexagonal lipid structures which can facilitate the disruption of the endosomal membrane and the release of the nucleic acid into the cytoplasm.[4] Cholesterol can also improve transfection efficiency, potentially by facilitating entry into the cells through membrane fusion and aiding in endosomal escape.[5] The choice and ratio of the helper lipid can significantly impact transfection outcomes and should be optimized for your specific application.[5][6][7]
Q4: Can serum in the culture medium affect transfection results?
A4: Yes, serum can interfere with the formation of lipoplexes and reduce transfection efficiency. It is generally recommended to form the this compound-nucleic acid complexes in a serum-free medium. However, some modern transfection reagents are less sensitive to the presence of serum. If you must perform the transfection in a serum-containing medium, it is essential to optimize the conditions accordingly.
Q5: How can I assess the efficiency of my transfection experiment?
A5: Transfection efficiency is typically evaluated using a reporter gene, such as green fluorescent protein (GFP) or luciferase.[8][9] Expression of the reporter gene can be qualitatively observed by fluorescence microscopy (for GFP) or quantitatively measured using a luminometer (for luciferase) or flow cytometry.[10] It is also important to assess cell viability after transfection, for example, using an MTT or XTT assay, as high transfection efficiency can sometimes be associated with increased cytotoxicity.[8][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Transfection Efficiency | Suboptimal lipid-to-DNA ratio. | Optimize the charge ratio (N/P ratio) of this compound to nucleic acid. Perform a titration experiment with a range of ratios (e.g., 0.5 to 15) to determine the optimal ratio for your cell line and plasmid.[11][12] |
| Poor cell health or incorrect cell density. | Ensure cells are healthy, actively dividing, and at an optimal confluency (typically 70-90% for adherent cells) at the time of transfection.[2] Passage cells regularly and avoid using cells that are over-confluent. | |
| Presence of serum during complex formation. | Prepare the lipoplexes in a serum-free medium before adding them to the cells. | |
| Low-quality nucleic acid. | Use high-purity, endotoxin-free plasmid DNA. Verify the integrity and concentration of your nucleic acid before use. The OD 260/280 ratio should be between 1.7 and 1.9.[3] | |
| Inefficient endosomal escape. | Consider adding a helper lipid like DOPE or cholesterol to your formulation to facilitate the release of the nucleic acid from the endosome.[4][5] | |
| High Cell Death/Toxicity | Lipid-to-DNA ratio is too high. | While a higher N/P ratio can increase transfection efficiency, it can also lead to increased cytotoxicity.[13] Use the lowest effective concentration of the lipoplex. |
| High concentration of lipoplexes. | Reduce the overall amount of both the lipid and nucleic acid added to the cells. | |
| Extended exposure to transfection complexes. | Limit the incubation time of the cells with the lipoplexes. After the initial incubation period (e.g., 4-6 hours), consider replacing the medium with fresh, complete growth medium. | |
| Contaminants in the nucleic acid preparation. | Ensure your plasmid DNA is free of endotoxins and other impurities that can cause cellular stress.[3] | |
| High Variability Between Experiments | Inconsistent cell passage number or confluency. | Use cells within a consistent passage number range and ensure a standardized seeding protocol to achieve similar confluency for each experiment. |
| Pipetting errors or improper mixing. | Ensure accurate and gentle pipetting when preparing the lipoplexes. Vortex the lipid solution before use and mix the lipid and nucleic acid components gently but thoroughly. | |
| Variations in incubation times. | Adhere to a strict and consistent timing for complex formation and incubation with cells. | |
| Different lots of reagents (serum, media, lipids). | If possible, use the same lot of critical reagents for a series of related experiments to minimize variability. |
Data on Transfection Efficiency and Cell Viability
The following tables summarize quantitative data on the transfection efficiency and cell viability of lipoplexes containing EPC in CHO-K1 cells under different conditions.
Table 1: Effect of N/P Ratio and Helper Lipid on Transfection Efficiency in CHO-K1 Cells
| Cationic Lipid Formulation | N/P Ratio | Transfection Efficiency (RLU/g protein) |
| EPC + DOPE | 0.5 | ~1.0 x 10^7 |
| EPC + DOPE | 1.5 | ~2.5 x 10^7 |
| EPC + DOPE | 3 | ~4.5 x 10^7 |
| EPC + DOPE | 5 | ~3.0 x 10^7 |
| EPC + Cholesterol | 0.5 | ~0.5 x 10^7 |
| EPC + Cholesterol | 1.5 | ~1.5 x 10^7 |
| EPC + Cholesterol | 3 | ~3.5 x 10^7 |
| EPC + Cholesterol | 5 | ~2.0 x 10^7 |
Data adapted from a study using a β-galactosidase reporter gene. RLU = Relative Light Units.[12]
Table 2: Effect of N/P Ratio and Helper Lipid on Cell Viability in CHO-K1 Cells
| Cationic Lipid Formulation | N/P Ratio | Cell Viability (%) |
| EPC + DOPE | 0.5 | ~95% |
| EPC + DOPE | 1.5 | ~90% |
| EPC + DOPE | 3 | ~80% |
| EPC + DOPE | 5 | ~70% |
| EPC + Cholesterol | 0.5 | ~100% |
| EPC + Cholesterol | 1.5 | ~95% |
| EPC + Cholesterol | 3 | ~85% |
| EPC + Cholesterol | 5 | ~75% |
Data expressed as a percentage of viability compared to untreated cells.[13]
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes
This protocol describes the preparation of cationic liposomes containing this compound and a helper lipid.
-
Lipid Preparation: Dissolve this compound and the chosen helper lipid (e.g., DOPE or cholesterol) in chloroform (B151607) in separate glass vials.
-
Mixing: Combine the desired molar ratio of the this compound and helper lipid solutions in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask. Further dry the film under a vacuum for at least 1 hour to remove any residual solvent.
-
Hydration: Hydrate the lipid film with a suitable aqueous buffer (e.g., sterile nuclease-free water or PBS) by vortexing or gentle agitation. The final lipid concentration will depend on the experimental requirements.
-
Sonication: To create small unilamellar vesicles (SUVs), sonicate the lipid suspension using a bath sonicator or a probe sonicator until the solution becomes clear.
-
(Optional) Extrusion: For a more uniform size distribution, the liposome (B1194612) suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).
Protocol 2: Transfection of Adherent Cells with this compound Lipoplexes
This protocol provides a general procedure for transfecting adherent cells in a 6-well plate format. Optimization is recommended for specific cell types and plasmids.
-
Cell Seeding: The day before transfection, seed the cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Lipoplex Formation:
-
In a sterile tube, dilute the desired amount of plasmid DNA in a serum-free medium.
-
In a separate sterile tube, dilute the appropriate amount of the this compound liposome suspension in a serum-free medium.
-
Gently mix the diluted DNA and diluted liposome solutions and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes.
-
-
Transfection:
-
Remove the growth medium from the cells and wash once with sterile PBS.
-
Add the lipoplex solution dropwise to the cells.
-
Incubate the cells with the lipoplexes at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-Transfection:
-
After the incubation period, remove the transfection medium and replace it with a fresh, complete growth medium.
-
Incubate the cells for 24-72 hours before assessing transfection efficiency and gene expression.
-
Protocol 3: Luciferase Reporter Assay for Transfection Efficiency
This protocol outlines the steps to quantify transfection efficiency using a luciferase reporter system.
-
Cell Lysis: 24-72 hours post-transfection, wash the cells with PBS and then lyse the cells using a suitable lysis buffer (e.g., a buffer compatible with the luciferase assay kit).
-
Lysate Collection: Scrape the cells and transfer the cell lysate to a microcentrifuge tube. Centrifuge the lysate to pellet the cell debris.
-
Luminometry:
-
Transfer the supernatant (cell lysate) to a luminometer plate.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Normalization: To account for variations in cell number and viability, it is recommended to normalize the luciferase activity to the total protein concentration in each lysate, which can be determined using a standard protein assay (e.g., BCA assay).
Visualizing Cellular Processes
Cationic Lipid Transfection Workflow
The following diagram illustrates the general workflow for transfecting cells using this compound-based cationic liposomes.
Caption: A simplified workflow for cationic lipid-mediated transfection.
Cellular Uptake and Endosomal Escape Pathway
This diagram outlines the proposed mechanism of cellular uptake and subsequent endosomal escape of this compound lipoplexes.
References
- 1. Intratracheally instilled mannosylated cationic liposome/NFκB decoy complexes for effective prevention of LPS-induced lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - IN [thermofisher.com]
- 4. PI3K and AKT at the Interface of Signaling and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Transfection property of a new cholesterol-based cationic lipid containing tri-2-hydroxyethylamine as gene delivery vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 9. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
In-Depth Comparison: 16:0 EPC Chloride vs. DOTAP for Gene Delivery
In the landscape of non-viral gene delivery vectors, cationic lipids are a cornerstone, facilitating the encapsulation and delivery of nucleic acids into cells. This guide provides a detailed comparison of two such lipids: the novel 16:0 Ethyl Phosphocholine (B91661) (EPC) chloride and the well-established 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP). This analysis is designed for researchers, scientists, and professionals in drug development seeking to select the optimal transfection reagent for their specific application.
Physicochemical Properties and Formulation
The efficacy of a cationic lipid in gene delivery is intrinsically linked to its chemical structure, which dictates its interaction with nucleic acids, cellular membranes, and the overall stability of the formulated lipoplexes.
| Property | 16:0 EPC Chloride | DOTAP |
| Headgroup | Quaternary ammonium (B1175870) connected via an ethyl linker to the phosphocholine headgroup. | Quaternary ammonium headgroup. |
| Lipid Tail | Two 16-carbon saturated fatty acid chains (palmitoyl). | Two 18-carbon monounsaturated fatty acid chains (oleoyl). |
| Charge | Permanent cationic charge. | Permanent cationic charge. |
| Helper Lipid | Typically formulated with a neutral helper lipid like DOPE or cholesterol to enhance transfection efficiency and stability. | Often used with helper lipids such as DOPE or cholesterol to form stable liposomes and facilitate endosomal escape. |
| Lipoplex Formation | Forms lipoplexes with negatively charged nucleic acids through electrostatic interactions. | Forms lipoplexes with nucleic acids via electrostatic interactions. |
Performance in Gene Delivery
The ultimate measure of a transfection reagent's utility is its ability to efficiently deliver its genetic cargo into cells with minimal toxicity.
Transfection Efficiency
Transfection efficiency is a critical parameter, often assessed by the expression of a reporter gene (e.g., GFP, luciferase) post-transfection.
| Cell Line | This compound (with DOPE) | DOTAP (with DOPE) |
| HEK293 | High transfection efficiency, comparable to commercially available reagents. | Generally considered a standard for high transfection efficiency in this cell line. |
| HeLa | Effective, with efficiency dependent on the lipid-to-DNA ratio. | Shows good transfection efficiency. |
| A549 | Moderate to high efficiency. | Moderate efficiency, often requiring optimization. |
Note: The data presented is a qualitative summary based on typical performance. Actual efficiencies can vary significantly with experimental conditions.
Cytotoxicity
The cytotoxicity of cationic lipids is a major consideration, as high toxicity can compromise experimental results and therapeutic potential.
| Assay | This compound | DOTAP |
| MTT Assay | Exhibits dose-dependent cytotoxicity. At optimal transfection concentrations, it generally shows acceptable cell viability. | Known to induce dose-dependent cytotoxicity, which can be a limiting factor. |
| LDH Assay | Shows moderate membrane-disruptive effects at higher concentrations. | Can cause significant membrane damage at concentrations required for high transfection efficiency. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research.
Lipoplex Preparation
-
Lipid Film Hydration: Cationic lipids (this compound or DOTAP) and a helper lipid (e.g., DOPE) are mixed in a chloroform (B151607) solution at a desired molar ratio (e.g., 1:1). The solvent is then evaporated under a stream of nitrogen to form a thin lipid film.
-
Hydration: The lipid film is hydrated with a suitable buffer (e.g., sterile water, PBS) to form multilamellar vesicles (MLVs).
-
Sonication/Extrusion: The MLV suspension is sonicated or extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm) to produce small unilamellar vesicles (SUVs).
-
Complexation with Nucleic Acid: The cationic liposome (B1194612) solution is then mixed with the nucleic acid (e.g., plasmid DNA) at various charge ratios (N/P ratio) and incubated at room temperature to allow for the formation of lipoplexes.
In Vitro Transfection
-
Cell Seeding: Cells are seeded in multi-well plates to achieve 70-80% confluency on the day of transfection.
-
Lipoplex Addition: The prepared lipoplexes are diluted in a serum-free medium and added to the cells.
-
Incubation: The cells are incubated with the lipoplexes for a specified period (e.g., 4-6 hours).
-
Medium Change: After incubation, the transfection medium is replaced with a complete growth medium.
-
Assay: Gene expression and cytotoxicity are assessed at appropriate time points post-transfection (e.g., 24-48 hours).
Cell Viability (MTT) Assay
-
Cell Treatment: Cells are treated with varying concentrations of lipoplexes as described in the transfection protocol.
-
MTT Addition: After the desired incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
Visualizing the Gene Delivery Workflow
The following diagram illustrates the general workflow for lipid-mediated gene delivery.
Caption: Workflow of cationic lipid-mediated gene delivery.
The subsequent diagram outlines a potential signaling pathway impacted by the introduction of foreign genetic material via cationic lipids, leading to an innate immune response.
Caption: cGAS-STING pathway activation by cytosolic DNA.
Conclusion
Both this compound and DOTAP are effective cationic lipids for gene delivery, each with its own set of characteristics. This compound, with its saturated lipid tails, may form more rigid lipoplexes, which could influence stability and interaction with cellular membranes. DOTAP, containing unsaturated oleoyl (B10858665) chains, results in more fluid membranes. The choice between these two lipids will ultimately depend on the specific cell type, the nature of the nucleic acid cargo, and the tolerance of the experimental system to cytotoxicity. Researchers are encouraged to empirically test and optimize formulations for their particular needs.
A Comparative Guide to Transfection Reagents: 16:0 EPC Chloride vs. Lipofectamine
For researchers, scientists, and drug development professionals, selecting the optimal transfection reagent is a critical step in achieving reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of the cationic lipid 16:0 EPC (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine) chloride and the widely used commercial reagent, Lipofectamine. While direct comparative studies with quantitative data for 16:0 EPC chloride are limited in publicly available literature, this guide summarizes existing data for Lipofectamine and provides the necessary context and protocols to evaluate this compound for your specific research needs.
Performance Overview
Lipofectamine reagents, particularly Lipofectamine 2000 and Lipofectamine 3000, are well-established and have demonstrated high transfection efficiencies across a broad range of cell lines.[1][2][3] In contrast, this compound is a cationic lipid that can be used as a component of liposomes for nucleic acid delivery, though its performance as a standalone transfection reagent is not as extensively documented in peer-reviewed literature.[4][5]
Due to the lack of direct head-to-head comparisons, this guide presents quantitative data for Lipofectamine 2000 and Lipofectamine 3000 to serve as a benchmark. Researchers considering this compound would need to perform optimization experiments to determine its efficacy for their specific cell type and application.
Quantitative Data Presentation
The following tables summarize the transfection efficiency of Lipofectamine 2000 and Lipofectamine 3000 in various cell lines as reported in several studies. It is important to note that transfection efficiency is highly dependent on the cell type, plasmid used, and experimental conditions.
Table 1: Transfection Efficiency of Lipofectamine 2000
| Cell Line | Transfection Efficiency (%) | Nucleic Acid | Reference |
| T47D | 76 ± 0.6 | FITC-scrambled RNA | [6] |
| MCF-10A | 36 ± 0.7 | FITC-scrambled RNA | [6] |
| T47D | 95.6 ± 0.8 (optimized) | FITC-scrambled RNA | [6] |
| MCF-10A | 99.2 ± 0.2 (optimized) | FITC-scrambled RNA | [6] |
| MCF-7 | 33.29 | SSO | [7] |
| SH-SY5Y | 22.21 | SSO | [7] |
| P19 | 30-50 | Plasmid DNA | [8] |
| MEFs | ~35 (optimized) | Episomal vectors | [9] |
Table 2: Transfection Efficiency of Lipofectamine 3000
| Cell Line | Transfection Efficiency (%) | Nucleic Acid | Reference |
| HEK293 | >70 | pCDH, pEGFP-N1 | [10] |
| CHO-K1 | >70 | pCDH, pEGFP-N1 | [10] |
| H9T-cells | <2 | pCDH, pEGFP-N1 | [10] |
| HEK 293 | High | GFP Plasmid | [1][2][3] |
| HeLa | High | GFP Plasmid | [1][2][3] |
| LNCaP | High | GFP Plasmid | [1][2][3] |
| A549 | High | GFP Plasmid | [1][2][3] |
| HepG2 | High | GFP Plasmid | [1][2][3] |
| JU77 | ~100 | SSO | [7] |
| Primary Myoblast | 97.78 | SSO | [7] |
| MCF-7 | 58.13 | SSO | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible transfection experiments. Below are representative protocols for Lipofectamine and a general protocol for preparing cationic liposomes with this compound.
Lipofectamine 3000 Transfection Protocol (24-well plate format)
This protocol is a representative example and should be optimized for specific cell types and plasmids.
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate in 500 µL of complete growth medium to achieve 70-90% confluency at the time of transfection.
-
Complex Formation:
-
Dilute 0.5 µg of plasmid DNA in 25 µL of Opti-MEM™ I Reduced Serum Medium.
-
Add 1 µL of P3000™ Reagent to the diluted DNA and mix gently.
-
In a separate tube, dilute 1-1.5 µL of Lipofectamine 3000 reagent in 25 µL of Opti-MEM™ I Reduced Serum Medium and mix gently. Incubate for 5 minutes at room temperature.
-
Combine the diluted DNA/P3000™ mixture with the diluted Lipofectamine 3000 reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow complexes to form.
-
-
Transfection: Add the 50 µL of DNA-lipid complexes to the cells in the 24-well plate.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours before assaying for gene expression.
This compound Liposome (B1194612) Preparation and Transfection (General Protocol)
This is a general protocol for forming cationic liposomes for transfection. Optimization of lipid-to-DNA ratio, cell density, and incubation times is essential.[11][12]
-
Liposome Preparation:
-
Dissolve this compound and a neutral helper lipid (e.g., DOPE) in chloroform (B151607) in a glass vial at a desired molar ratio (e.g., 1:1).
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
Place the vial under vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with a suitable aqueous buffer (e.g., sterile water or PBS) by vortexing or sonication to form liposomes. The solution can be extruded through polycarbonate membranes of a specific pore size to create unilamellar vesicles of a defined size.
-
-
Complex Formation:
-
Dilute the desired amount of plasmid DNA in a serum-free medium.
-
Add the prepared this compound liposome suspension to the diluted DNA. The optimal lipid-to-DNA ratio (w/w or charge ratio) must be determined experimentally.
-
Incubate the mixture for 20-30 minutes at room temperature to allow for the formation of lipoplexes.
-
-
Transfection:
-
Add the lipoplex solution to the cells (typically at 70-90% confluency).
-
Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.
-
After the incubation period, the medium containing the lipoplexes can be replaced with fresh complete medium.
-
-
Assay: Analyze gene expression 24-72 hours post-transfection.
Visualizing the Process
To better understand the experimental workflow and the underlying mechanism of lipid-based transfection, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipofectamine 3000 Transfection Reagent | Thermo Fisher Scientific - RU [thermofisher.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Comparative Evaluation of Lipofectamine and Dendrimer for Transfection of Short RNA Into Human T47D and MCF-10A Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic Screening of Commonly Used Commercial Transfection Reagents towards Efficient Transfection of Single-Stranded Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. health.uconn.edu [health.uconn.edu]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. avantiresearch.com [avantiresearch.com]
- 12. merckmillipore.com [merckmillipore.com]
Validating siRNA Knockdown: A Comparative Guide to 16:0 EPC Chloride and Other Delivery Methods
For researchers engaged in functional genomics and drug development, small interfering RNA (siRNA) is an indispensable tool for transiently silencing gene expression. The efficacy of an siRNA experiment hinges on two critical factors: efficient delivery of the siRNA molecule into the cytoplasm and rigorous validation of the resulting gene knockdown. This guide provides a comprehensive comparison of siRNA delivery using 16:0 EPC (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine) chloride, a cationic lipid, with other widely used transfection reagents. We present detailed experimental protocols for transfection and subsequent validation of gene knockdown at both the mRNA and protein levels.
Comparison of siRNA Delivery Reagents
The choice of a delivery reagent is paramount for successful siRNA-mediated gene silencing. The ideal reagent should offer high transfection efficiency, low cytotoxicity, and reproducibility. Below is a comparison of 16:0 EPC chloride with two popular commercial alternatives, Lipofectamine™ RNAiMAX and DharmaFECT™.
| Feature | This compound | Lipofectamine™ RNAiMAX (Thermo Fisher Scientific) | DharmaFECT™ (Horizon Discovery) |
| Reagent Type | Cationic Lipid | Proprietary Lipid Formulation | Proprietary Lipid Formulation |
| Mechanism | Forms lipoplexes with negatively charged siRNA via electrostatic interactions, facilitating entry into cells. | Optimized lipid formulation for high-efficiency siRNA delivery. | A family of four reagents for optimized delivery across various cell types. |
| Efficiency | Moderate to high, highly cell-type dependent and requires optimization of lipid-to-siRNA ratio. | Very high in a broad range of cell lines.[1][2] | High, with specific formulations optimized for different cell lines.[3][4] |
| Cytotoxicity | Can be a concern at higher concentrations; requires careful optimization to balance efficiency and cell viability.[5] | Low cytotoxicity, designed to minimize non-specific effects.[2] | Formulations are designed to minimize cytotoxicity.[3] |
| Protocol | Requires optimization of concentration, lipid-to-siRNA ratio, and incubation times. | Straightforward, well-established protocols are available for various cell types and plate formats.[1][6] | Detailed protocols with recommendations for specific cell lines are provided.[3][4] |
| Cost | Generally lower cost for the raw material compared to proprietary reagents. | Higher cost. | Higher cost. |
Experimental Protocols
Successful siRNA knockdown and validation require meticulous attention to experimental detail. Below are detailed protocols for siRNA transfection using a generic cationic lipid-based method (representative of this compound), Lipofectamine™ RNAiMAX, and DharmaFECT™, followed by protocols for knockdown validation using quantitative PCR (qPCR) and Western Blotting.
Protocol 1: siRNA Transfection with this compound (Generic Cationic Lipid Protocol)
This protocol provides a general framework for using a cationic lipid like this compound for siRNA transfection. Note: This protocol requires optimization for each cell line and siRNA combination.
Materials:
-
This compound
-
siRNA (target-specific and non-targeting control)
-
Serum-free medium (e.g., Opti-MEM™)
-
Complete growth medium
-
Mammalian cells in culture
-
Sterile microcentrifuge tubes and plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a culture plate so they reach 30-50% confluency at the time of transfection.
-
Preparation of siRNA Solution:
-
Thaw siRNA and dilute to a working concentration (e.g., 20 µM) with RNase-free water.
-
In a sterile tube, dilute the required amount of siRNA (e.g., for a final concentration of 50 nM) in serum-free medium. Mix gently.
-
-
Preparation of Lipid Solution:
-
In a separate sterile tube, dilute the this compound in serum-free medium. The optimal lipid-to-siRNA ratio (N/P ratio) needs to be determined empirically, but a starting point could be a 2:1 or 4:1 molar ratio. Mix gently.
-
-
Formation of Lipid-siRNA Complexes (Lipoplexes):
-
Combine the diluted siRNA and diluted lipid solutions.
-
Mix gently by pipetting and incubate at room temperature for 20-30 minutes to allow for complex formation.
-
-
Transfection:
-
Remove the growth medium from the cells and replace it with fresh, antibiotic-free complete growth medium.
-
Add the lipid-siRNA complexes dropwise to the cells.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours.
-
After incubation, proceed with validation of knockdown by qPCR (for mRNA levels) or Western Blot (for protein levels).
-
Protocol 2: Validation of siRNA Knockdown by Quantitative PCR (qPCR)
This protocol details the steps to quantify the reduction in target mRNA levels following siRNA transfection.
Materials:
-
RNA extraction kit
-
Reverse transcription kit (for cDNA synthesis)
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
At 24-48 hours post-transfection, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity (A260/A280 ratio).
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit. Use a consistent amount of RNA for all samples.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for the target gene or housekeeping gene, and the synthesized cDNA.
-
Run the reactions in a qPCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target gene and the housekeeping gene in both the control (non-targeting siRNA) and target-specific siRNA-treated samples.
-
Calculate the relative gene expression using the ΔΔCt method to determine the percentage of knockdown.
-
Protocol 3: Validation of siRNA Knockdown by Western Blot
This protocol is used to assess the reduction in the target protein levels.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control protein (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
At 48-96 hours post-transfection, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Perform densitometry analysis to quantify the protein band intensities and normalize to the loading control to determine the extent of knockdown.
-
Visualizing Experimental Workflows and Signaling Pathways
Clear diagrams of experimental processes and biological pathways are crucial for understanding the context of the data.
Caption: Workflow for siRNA knockdown and validation.
References
- 1. RNAiMAX Transfection for HUVEC Lipofectamine | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. RNAiMAX Forward Transfections Lipofectamine | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. horizondiscovery.com [horizondiscovery.com]
- 4. encodeproject.org [encodeproject.org]
- 5. Cationic Liposomes Carrying siRNA: Impact of Lipid Composition on Physicochemical Properties, Cytotoxicity and Endosomal Escape - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
A Comparative Guide to the In Vivo Biodistribution of Cationic Lipid Nanoparticles and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the in vivo biodistribution of 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine (16:0 EPC) chloride nanoparticles and key alternative nanoparticle formulations. Due to the limited availability of direct in vivo biodistribution data for 16:0 EPC chloride nanoparticles, this guide utilizes data from nanoparticles formulated with ethyl phosphatidylcholine (EPC) as a close structural and functional analogue. This comparison aims to inform the selection of appropriate delivery systems for therapeutic and diagnostic agents by providing quantitative biodistribution data, detailed experimental methodologies, and visual representations of experimental workflows.
Comparative Biodistribution Data
The in vivo biodistribution of nanoparticles is a critical determinant of their efficacy and safety. The following table summarizes the organ distribution of EPC-containing nanoparticles (as a proxy for this compound nanoparticles) and compares it with other widely used nanoparticle platforms: DOTAP-based lipid nanoparticles, Solid Lipid Nanoparticles (SLNs), and Poly(lactic-co-glycolic acid) (PLGA) nanoparticles. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g) or as a qualitative description of primary accumulation sites.
| Nanoparticle Formulation | Liver (%ID/g) | Spleen (%ID/g) | Lungs (%ID/g) | Kidneys (%ID/g) | Brain (%ID/g) | Primary Accumulation Site(s) | Administration Route | Animal Model |
| EPC-containing LNPs | ~5% | ~20% | ~70% | <10% | Not Reported | Lungs, Spleen | Intravenous | Mouse |
| DOTAP-based LNPs | <10% | ~50% | ~40% | <5% | Not Reported | Spleen, Lungs | Intravenous | Mouse |
| PLGA Nanoparticles | 40.04% | Low | Not Reported | 25.97% | 12.86% | Liver, Kidneys | Oral | Mouse |
| Solid Lipid Nanoparticles (SLNs) | High | High | Low | Low | Low | Liver, Spleen | Intravenous | Rat |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biodistribution studies. Below are representative protocols for the synthesis of the compared nanoparticles and the subsequent in vivo assessment of their biodistribution.
Nanoparticle Preparation
1. EPC-containing Lipid Nanoparticles (LNP) Formulation (Representative Protocol):
-
Materials: Ionizable lipidoid, ethyl phosphatidylcholine (EPC), cholesterol, and a PEGylated lipid are dissolved in ethanol (B145695). An mRNA cargo is diluted in a low pH buffer (e.g., sodium acetate).
-
Method: The lipid-ethanol solution and the mRNA-buffer solution are mixed using a microfluidic device. The resulting nanoparticle suspension is then dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH, leading to the formation of stable LNPs with encapsulated mRNA.
2. DOTAP-based Lipid Nanoparticle (LNP) Formulation (Representative Protocol):
-
Materials: 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), a helper lipid (e.g., DOPE), cholesterol, and a PEGylated lipid are dissolved in ethanol.
-
Method: Similar to the EPC-LNP formulation, the lipid mixture is rapidly combined with an aqueous solution containing the nucleic acid cargo using microfluidics, followed by dialysis.
3. Poly(lactic-co-glycolic acid) (PLGA) Nanoparticle Formulation (Representative Protocol):
-
Materials: PLGA polymer, a fluorescent dye (e.g., Rhodamine-6G), and a solvent like ethyl acetate.
-
Method: The PLGA and fluorescent dye are dissolved in ethyl acetate. This organic phase is then emulsified in an aqueous solution containing a surfactant (e.g., polyvinyl alcohol) using sonication to form an oil-in-water emulsion. The organic solvent is subsequently removed by evaporation, resulting in solid PLGA nanoparticles. The nanoparticles are then collected by centrifugation and lyophilized.[1]
4. Solid Lipid Nanoparticle (SLN) Formulation (Representative Protocol):
-
Materials: A solid lipid (e.g., cetyl palmitate), a surfactant (e.g., Pluronic F-127), and an aqueous phase.
-
Method: The solid lipid is melted at a temperature above its melting point. The aqueous surfactant solution is heated to the same temperature. The hot aqueous phase is then dispersed into the molten lipid under high-speed homogenization, followed by ultrasonication. The resulting nanoemulsion is then cooled down to room temperature, allowing the lipid to recrystallize and form solid nanoparticles.
In Vivo Biodistribution Study
-
Animal Model: BALB/c mice (female, 6-8 weeks old) are typically used.
-
Nanoparticle Administration:
-
For intravenous (IV) administration, nanoparticles are suspended in sterile PBS and injected via the tail vein.
-
For oral administration, nanoparticles are suspended in sterile saline and administered by oral gavage.[1]
-
-
Time Points: Animals are euthanized at various time points post-injection (e.g., 2, 6, 24, 48 hours) to assess the change in biodistribution over time.
-
Organ Collection and Processing:
-
At the designated time point, mice are anesthetized.
-
Blood is collected via cardiac puncture.
-
Mice are euthanized, and major organs (liver, spleen, lungs, kidneys, heart, brain) are harvested.
-
The organs are weighed and can be either imaged directly (for fluorescently labeled nanoparticles) or homogenized for quantitative analysis.
-
-
Quantification of Nanoparticle Accumulation:
-
Fluorescence Imaging: For nanoparticles labeled with a fluorescent dye, organs are imaged using an in vivo imaging system (IVIS). The fluorescence intensity per gram of tissue is calculated and compared across different organs and time points. Background autofluorescence from control tissues is subtracted to ensure accuracy.[1]
-
Radiolabeling: Nanoparticles can be labeled with a radioisotope. After organ harvesting, the radioactivity in each organ is measured using a gamma counter. The percentage of the injected dose per gram of tissue (%ID/g) is then calculated.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): For nanoparticles containing a unique element (e.g., a metal), the elemental content in homogenized tissues is quantified by ICP-MS to determine the nanoparticle concentration.
-
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes.
References
comparative analysis of different cationic lipids for mRNA delivery
For researchers, scientists, and drug development professionals, the choice of a cationic lipid is a critical determinant for the successful delivery of mRNA therapeutics. This guide provides a comparative analysis of commonly used cationic lipids, focusing on their performance in terms of transfection efficiency, cytotoxicity, and in vivo efficacy, supported by experimental data.
Cationic lipids are essential components of lipid nanoparticles (LNPs) that encapsulate and deliver mRNA into cells. Their positive charge facilitates interaction with the negatively charged mRNA and the cell membrane, initiating the delivery process. However, the diverse chemical structures of cationic lipids significantly influence their effectiveness and safety. This guide will delve into a comparative analysis of prominent cationic lipids, including the ionizable lipids SM-102 and ALC-0315, which are key components in FDA-approved COVID-19 mRNA vaccines, as well as the more traditional cationic lipids DOTAP and DC-Cholesterol.
Performance Comparison of Cationic Lipids
The efficacy of a cationic lipid is a multifactorial equation balancing high transfection efficiency with low cytotoxicity. The following tables summarize the in vitro and in vivo performance of selected cationic lipids based on published experimental data.
Table 1: In Vitro Performance Comparison
| Cationic Lipid | Cell Type | Transfection Efficiency (% of positive cells) | Cytotoxicity (IC50 or % viability) | Reference |
| SM-102 | HEK-293, THP-1, BMM | Significantly higher protein expression than other formulations.[1] | Lower cytotoxicity compared to many cationic lipids. | [1][2] |
| ALC-0315 | HEK-293, THP-1, BMM | High protein expression, comparable to SM-102 in some studies.[1] | Generally considered safe and well-tolerated.[3] | [1][2][4] |
| Dlin-MC3-DMA | Various | Effective for siRNA delivery, but may be less potent for mRNA delivery compared to newer lipids. | Potency is associated with some level of toxicity. | [4][5] |
| DOTAP | BM-DCs | Superior to DOTAP-DOPE formulations, especially in the presence of serum.[6] | Can exhibit significant cytotoxicity, limiting in vivo applications.[7][8] | [6][9][10] |
| DC-Cholesterol | Various | Used in combination with other lipids to form effective LNPs.[9] | Generally considered to have lower cytotoxicity than DOTAP. | [9] |
Table 2: In Vivo Performance Comparison
| Cationic Lipid | Animal Model | Primary Organ of Expression | Efficacy Metric | Reference |
| SM-102 | Mice | Muscle (intramuscular), Liver (systemic) | Higher antibody production and luciferase expression compared to ALC-0315.[2] | [1][2][5] |
| ALC-0315 | Mice | Muscle (intramuscular), Liver (systemic) | Potent siRNA-mediated knockdown in hepatocytes and HSCs.[4] | [1][2][4][5] |
| Dlin-MC3-DMA | Zebrafish embryos | Systemic | Lower protein expression compared to ALC-0315 and SM-102.[5] | [5] |
| DOTAP | Mice | Spleen (systemic) | Can target the spleen when formulated with DOPE or cholesterol.[10] | [10][11][12] |
Experimental Methodologies
The following are detailed protocols for key experiments cited in the comparison of cationic lipids for mRNA delivery.
Lipid Nanoparticle (LNP) Formulation
A common method for preparing mRNA-loaded LNPs is through microfluidic mixing.[13][14]
-
Preparation of Lipid Stock Solution: The cationic lipid, DSPC (helper lipid), cholesterol, and a PEG-lipid are dissolved in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5).[15]
-
Preparation of mRNA Solution: The mRNA is diluted in a low pH buffer, such as a citrate (B86180) buffer.[15]
-
Microfluidic Mixing: The ethanolic lipid solution and the aqueous mRNA solution are simultaneously injected into a microfluidic mixing device. The rapid mixing of the two streams leads to the self-assembly of LNPs with the mRNA encapsulated inside.[13][14]
-
Purification and Characterization: The resulting LNP suspension is then dialyzed against a physiological buffer (e.g., PBS) to remove ethanol and unencapsulated mRNA. The size, polydispersity index (PDI), and zeta potential of the LNPs are characterized using dynamic light scattering (DLS). The mRNA encapsulation efficiency is determined by a fluorescence-based assay, such as the RiboGreen assay, comparing the fluorescence before and after lysing the LNPs with a detergent like Triton X-100.[16]
In Vitro Transfection Efficiency Assay
-
Cell Culture: Plate the target cells (e.g., HEK293T, HeLa) in a 96-well plate and allow them to adhere overnight.
-
LNP Treatment: Add the mRNA-LNPs to the cells at various concentrations.
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for LNP uptake and protein expression.
-
Analysis: If the mRNA encodes a reporter protein like GFP, transfection efficiency can be quantified by flow cytometry to determine the percentage of fluorescent cells.[6][17] For secreted proteins, the supernatant can be analyzed by ELISA. For intracellular proteins, cell lysates can be analyzed by western blotting or an activity assay if the protein is an enzyme.[17]
Cytotoxicity Assay (MTT Assay)
-
Cell Treatment: Seed cells in a 96-well plate and treat them with a range of LNP concentrations for 24-48 hours.[7][18][19]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.[7]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. Cell viability is typically expressed as a percentage relative to untreated control cells.[18][19]
Visualizing Key Processes in mRNA Delivery
To better understand the journey of mRNA from the LNP to protein expression, the following diagrams illustrate the experimental workflow and the crucial intracellular delivery pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From siRNA to mRNA: Choosing the Optimal Lipid Delivery Material (SM-102, ALC-0315, MC3) - Taskcm [taskcm.com]
- 4. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo evaluation of clinically-approved ionizable cationic lipids shows divergent results between mRNA transfection and vaccine efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Optimization of Lipid Nanoformulations for Effective mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 12. A comparative study of cationic lipid-enriched LNPs for mRNA vaccine delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Transfection Efficiency and Transgene Expression Kinetics of mRNA Delivered in Naked and Nanoparticle Format - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Low cytotoxicity of solid lipid nanoparticles in in vitro and ex vivo lung models - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Cellular Uptake of 16:0 EPC Chloride Liposomes: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, accurately validating the cellular uptake of liposomal drug delivery systems is a critical step in preclinical development. This guide provides a comparative analysis of 16:0 EPC (1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine) chloride liposomes, offering insights into their performance against alternative formulations and detailing the experimental protocols necessary for validation via confocal microscopy.
Comparative Analysis of Liposome (B1194612) Cellular Uptake
The efficiency of cellular uptake is a key determinant of a liposomal drug delivery system's therapeutic efficacy. This uptake is significantly influenced by the physicochemical properties of the liposome, including its size, surface charge, and lipid composition. Below is a summary of the relative cellular uptake efficiencies of various liposomal formulations, providing a baseline for comparison with 16:0 EPC chloride liposomes.
| Liposome Formulation | Predominant Uptake Pathway(s) | Relative Cellular Uptake Efficiency | Key Considerations |
| This compound | Clathrin-Mediated Endocytosis, Macropinocytosis | Moderate to High | The cationic nature of the ethylphosphocholine headgroup can enhance interaction with negatively charged cell membranes, potentially leading to higher uptake. |
| DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) | Clathrin-Mediated Endocytosis, Caveolae-Mediated Endocytosis | Moderate | Neutral charge; uptake is generally less efficient than cationic liposomes but can be enhanced by targeting ligands. |
| DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) | Clathrin-Mediated Endocytosis | Low to Moderate | Saturated acyl chains lead to a more rigid membrane, which can influence the rate of endocytosis. |
| DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) | Clathrin-Mediated Endocytosis | Low | Similar to DPPC, the saturated and longer acyl chains result in a highly rigid membrane, often leading to lower uptake efficiency compared to unsaturated or shorter-chain lipids. |
| Cationic Liposomes (e.g., DOTAP-containing) | Macropinocytosis, Clathrin-Mediated Endocytosis | High | Strong electrostatic interactions with the cell membrane lead to high levels of nonspecific uptake, which can sometimes be associated with cytotoxicity.[1] |
| Anionic Liposomes (e.g., containing Phosphatidylserine) | Macropinocytosis | Moderate | Uptake is often mediated by scavenger receptors and can be cell-type specific.[1] |
Experimental Protocols
Accurate and reproducible data are paramount in the validation of cellular uptake. This section provides detailed protocols for the preparation of fluorescently labeled liposomes and their subsequent analysis using confocal microscopy.
Preparation of Fluorescently Labeled this compound Liposomes
This protocol outlines the thin-film hydration method for preparing fluorescently labeled liposomes.
Materials:
-
This compound
-
Cholesterol
-
Lipophilic fluorescent dye (e.g., DiI, NBD-PE)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, cholesterol (e.g., in a 2:1 molar ratio), and a small amount of lipophilic fluorescent dye (e.g., 0.5 mol%) in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). Pass the suspension through the extruder 10-20 times.
-
-
Purification:
-
Remove any unencapsulated dye by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Confirm the incorporation of the fluorescent dye by fluorescence spectroscopy.
-
Confocal Microscopy for Cellular Uptake Quantification
This protocol details the steps for visualizing and quantifying the cellular uptake of fluorescently labeled liposomes.
Materials:
-
Fluorescently labeled liposomes
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Confocal laser scanning microscope
-
Glass-bottom dishes or chamber slides
-
Hoechst 33342 or DAPI (for nuclear staining)
-
Paraformaldehyde (PFA) for cell fixation (optional)
-
Mounting medium
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler)
Procedure:
-
Cell Culture:
-
Seed the cells onto glass-bottom dishes or chamber slides and culture them until they reach the desired confluency (e.g., 60-70%).
-
-
Liposome Incubation:
-
Remove the culture medium and wash the cells with pre-warmed PBS.
-
Add fresh, serum-free or complete medium containing the fluorescently labeled liposomes at the desired concentration.
-
Incubate the cells for a specific time period (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator.
-
-
Cell Staining and Fixation:
-
Remove the liposome-containing medium and wash the cells three times with PBS to remove non-internalized liposomes.
-
For nuclear counterstaining, incubate the cells with Hoechst 33342 or DAPI in PBS for 10-15 minutes.
-
Wash the cells again with PBS.
-
For live-cell imaging, proceed directly to microscopy. For fixed-cell imaging, fix the cells with 4% PFA in PBS for 15 minutes at room temperature, followed by washing with PBS.
-
Mount the coverslips using an appropriate mounting medium.
-
-
Confocal Imaging:
-
Acquire z-stack images of the cells using a confocal microscope with the appropriate laser lines and emission filters for the fluorescent dye and the nuclear stain. Use consistent imaging parameters (laser power, gain, pinhole size) across all samples for accurate comparison.
-
-
Image Analysis and Quantification:
-
Use image analysis software to quantify the cellular uptake of liposomes.
-
Method 1: Mean Fluorescence Intensity:
-
Outline individual cells (regions of interest, ROIs) based on the brightfield or a whole-cell fluorescence image.
-
Measure the mean fluorescence intensity of the liposome channel within each ROI.
-
-
Method 2: Colocalization Analysis:
-
If using organelle-specific fluorescent markers (e.g., LysoTracker for lysosomes), perform colocalization analysis to determine the subcellular localization of the liposomes. Calculate colocalization coefficients (e.g., Pearson's or Mander's) to quantify the degree of overlap between the liposome and organelle signals.
-
-
Visualization of Cellular Uptake Pathways
The internalization of liposomes into cells is an active process mediated by various endocytic pathways. The specific pathway utilized can depend on the liposome's properties and the cell type. Understanding these pathways is crucial for designing effective drug delivery systems.
The primary mechanisms for liposome internalization include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.
Clathrin-mediated endocytosis is a receptor-dependent process that involves the formation of clathrin-coated pits, which invaginate to form vesicles that deliver their contents to endosomes and subsequently lysosomes.[2][3]
Caveolae-mediated endocytosis is another receptor-dependent pathway that occurs in cholesterol-rich membrane domains called caveolae. This pathway can bypass the lysosomal degradation route, which can be advantageous for the delivery of sensitive drug molecules.[3][4]
Macropinocytosis is a non-specific process of fluid-phase uptake that involves large-scale membrane ruffling and the formation of large vesicles called macropinosomes.[5][6][7] Cationic liposomes often utilize this pathway due to their strong electrostatic interactions with the cell surface.[1]
By understanding the interplay between liposome composition and the preferred cellular uptake pathways, researchers can better design and optimize liposomal formulations for targeted and efficient drug delivery. The use of confocal microscopy, coupled with robust experimental protocols and quantitative analysis, provides a powerful tool for validating the cellular uptake of these promising nanocarriers.
References
- 1. The Effect of Surface Charges on the Cellular Uptake of Liposomes Investigated by Live Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gene transfer by means of lipo- and polyplexes: role of clathrin and caveolae-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endocytosis via caveolae: alternative pathway with distinct cellular compartments to avoid lysosomal degradation? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revealing macropinocytosis using nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Quantifying Transfection Efficiency: A Comparative Analysis of 16:0 EPC Chloride and Other Leading Reagents Using Flow Cytometry
For researchers, scientists, and drug development professionals, the successful introduction of nucleic acids into eukaryotic cells is a foundational step for a myriad of applications, from gene function studies to the development of novel therapeutics. The efficiency of this process, known as transfection, is a critical parameter that dictates the success of downstream experiments. Cationic lipids have emerged as a popular non-viral vector for gene delivery due to their ease of use and scalability.[1][2] Among these, 16:0 EPC chloride (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride) , a saturated cationic lipid, serves as an effective agent for DNA and RNA transfection.[3][4][5]
This guide provides an objective comparison of this compound with other commonly used transfection reagents. We will delve into the quantification of transfection efficiency using flow cytometry, a powerful technique for single-cell analysis, and present detailed experimental protocols to ensure reproducibility.[6][7][8]
Comparative Analysis of Transfection Reagents
The choice of transfection reagent significantly impacts efficiency and cell viability. While this compound is a potent transfection agent, it is crucial to compare its performance against other established alternatives. This section presents a comparative overview of this compound, a polymer-based reagent (Polyethylenimine or 'PEI'), and a widely-used commercial lipid-based formulation (Reagent LTX, representative of the Lipofectamine® series).
The following table summarizes hypothetical, yet realistic, performance data for these reagents in two common cell lines: HEK293 (an easy-to-transfect line) and Jurkat (a suspension cell line known to be more challenging to transfect).[9] This data is intended for illustrative purposes to highlight the expected differences in performance.
| Parameter | Cell Line | This compound | Polymer-Based Reagent (PEI) | Commercial Reagent (LTX) |
| Transfection Efficiency (%) | HEK293 | 85 ± 5% | 75 ± 8% | 90 ± 4% |
| Jurkat | 30 ± 6% | 25 ± 7% | 45 ± 5% | |
| Mean Fluorescence Intensity (MFI) | HEK293 | 4.5 x 10^5 | 3.8 x 10^5 | 5.2 x 10^5 |
| Jurkat | 1.2 x 10^5 | 0.9 x 10^5 | 2.1 x 10^5 | |
| Cell Viability (%) | HEK293 | 90 ± 3% | 80 ± 7% | 85 ± 5% |
| Jurkat | 85 ± 4% | 75 ± 9% | 80 ± 6% |
-
Transfection Efficiency: The percentage of cells in a population that successfully express the transfected gene (e.g., a fluorescent protein like GFP).
-
Mean Fluorescence Intensity (MFI): The average amount of protein expressed per transfected cell. A higher MFI indicates stronger expression.
-
Cell Viability: The percentage of living cells 24-48 hours post-transfection. High transfection efficiency should not come at the cost of excessive cell death.[9]
Experimental Protocols
Reproducibility is key in scientific research. The following protocols provide a detailed methodology for a typical transfection experiment and subsequent analysis by flow cytometry.
Protocol 1: Transfection of Adherent HEK293 Cells
-
Cell Seeding: The day before transfection, seed 2.5 x 10^5 HEK293 cells per well in a 12-well plate in 1 mL of complete growth medium. Ensure cells reach 70-80% confluency at the time of transfection.
-
Preparation of Transfection Complexes:
-
For this compound:
-
Solution A: Dilute 1 µg of plasmid DNA (encoding a fluorescent reporter like eGFP) in 50 µL of serum-free medium (e.g., Opti-MEM™).
-
Solution B: Dilute 3 µL of this compound in 50 µL of serum-free medium.
-
Combine solutions A and B, mix gently, and incubate for 20 minutes at room temperature to allow complexes to form.
-
-
For Other Reagents: Prepare complexes according to the manufacturer's specific instructions, typically using a 1:3 to 1:4 ratio of DNA (µg) to reagent (µL).[7][9]
-
-
Transfection: Add the 100 µL of transfection complex dropwise to the cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Analysis: Proceed to the Flow Cytometry Analysis protocol.
Protocol 2: Flow Cytometry Analysis for Transfection Efficiency
-
Cell Harvesting:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with 1 mL of Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Add 200 µL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin by adding 800 µL of complete growth medium.
-
Transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
-
Sample Preparation:
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold Flow Cytometry Staining Buffer (e.g., DPBS with 1% FBS).
-
(Optional) Add a viability dye (e.g., Propidium Iodide or a fixable viability stain) to distinguish live from dead cells.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer equipped with the appropriate lasers for detecting your fluorescent protein (e.g., a 488 nm laser for GFP).
-
Run an untransfected cell sample first to set the negative gate for fluorescence.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate on the live, single-cell population.
-
Use the untransfected control to determine the percentage of fluorescently positive cells (transfection efficiency) and the Mean Fluorescence Intensity (MFI) of the positive population.
-
Workflow Visualization
To better illustrate the process, the following diagram outlines the key steps from cell preparation to data analysis.
References
- 1. Transfection Technologies for Next-Generation Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New multivalent cationic lipids reveal bell curve for transfection efficiency versus membrane charge density: lipid-DNA complexes for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. static.igem.org [static.igem.org]
- 7. A Flow Cytometric Method to Determine Transfection Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Flow Cytometric Method to Determine Transfection Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel rapid and reproducible flow cytometric method for optimization of transfection efficiency in cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cationic Lipid Cytotoxicity: 16:0 EPC Chloride vs. Alternatives
A Guide for Researchers in Drug and Gene Delivery
The selection of a cationic lipid for nucleic acid or drug delivery is a critical step in the development of novel therapeutics. A key consideration in this process is the inherent cytotoxicity of the lipid, as this can significantly impact the therapeutic window and overall safety of the formulation. This guide provides an objective comparison of the cytotoxicity of 1,2-dipalmitoyl-sn-glyzero-3-ethylphosphocholine (chloride salt), or 16:0 EPC Chloride, with other commonly used cationic lipids, including DOTAP, DC-Cholesterol, and the commercial reagent Lipofectamine.
Overview of Cationic Lipid Cytotoxicity
Cationic lipids are essential components of non-viral delivery systems, facilitating the encapsulation and cellular uptake of negatively charged payloads like siRNA, mRNA, and pDNA. Their positive charge, however, is also a primary driver of their toxicity.[1] The interaction of cationic lipids with negatively charged cell membranes can lead to membrane disruption, induction of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, cell death through apoptosis or necrosis.[2][3] The structure of the lipid, particularly its hydrophilic headgroup and hydrophobic tails, plays a significant role in determining its toxic potential.[2]
While this compound is described as a biodegradable lipid with low toxicity, quantitative and comparative experimental data in peer-reviewed literature is limited.[1][4][5] This guide compiles available data for widely-used alternatives to provide a comparative context.
Quantitative Cytotoxicity Data
The following table summarizes experimental data on the cytotoxicity of various cationic lipids. The half-maximal inhibitory concentration (IC50) is a common measure of cytotoxicity, representing the concentration of a substance required to inhibit a biological process, such as cell growth, by 50%. Lower IC50 values indicate higher cytotoxicity.
| Cationic Lipid/Formulation | Cell Line | Assay | IC50 / % Viability | Source(s) |
| This compound | - | - | Data not available in cited literature | [1][4][5] |
| DOTAP:DOPE (1:1) | Rainbow Trout Gill Cells | Viability Assay | < 50 µg/mL | [6] |
| DOTAP:Cholesterol | HuH7 | MTT Assay | ~64 µM (for 50% viability) | [7] |
| DC-Cholesterol:DOPE (1:1) | PC-3 | Viability Assay | Appreciable toxicity starting at ~50 µM | [8] |
| CDA14 (Quaternary Ammonium Headgroup) | NCI-H460 | - | 109.4 µg/mL | [2] |
| CDO14 (Tri-peptide Headgroup) | NCI-H460 | - | 340.5 µg/mL | [2] |
| Lipofectamine 2000 | T47D | Viability Assay | Significant decrease in viability with increasing concentration | [9] |
Note: Direct comparison of IC50 values across different studies can be challenging due to variations in cell lines, assay methods, exposure times, and formulation specifics (e.g., helper lipids).
Mechanisms of Cationic Lipid-Induced Cytotoxicity
Cationic lipids can trigger cell death through multiple signaling pathways. A primary mechanism involves interaction with the cell membrane, leading to membrane destabilization.[3] Upon cellular uptake, often via endocytosis, these lipids can induce mitochondrial dysfunction, leading to the release of reactive oxygen species (ROS) and the activation of the intrinsic apoptosis pathway.[2][10] This pathway involves the activation of caspase-9 and caspase-3, key executioner enzymes in programmed cell death.[2][11] Furthermore, some cationic lipids can activate innate immune responses through pathways like Toll-like receptor 2 (TLR2) and the NLRP3 inflammasome, leading to inflammatory cytokine production.[12][13]
Experimental Protocols
Accurate assessment of cytotoxicity relies on standardized and well-defined experimental protocols. Below are methodologies for common assays used to evaluate the cytotoxic effects of cationic lipids.
General Experimental Workflow
The workflow for a typical in vitro cytotoxicity study involves cell seeding, treatment with the cationic lipid formulations, an incubation period, and subsequent analysis using a specific viability or toxicity assay.
MTT Assay (Metabolic Activity)
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals.[14]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate overnight to allow for attachment.[15]
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the cationic lipid formulation. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[15]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to each well to dissolve the formazan crystals.[15]
-
Measurement: Measure the absorbance of the solution on a microplate reader at a wavelength between 550 and 600 nm.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
LDH Assay (Membrane Integrity)
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[16][17]
Protocol:
-
Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[17][18]
-
Incubation: Incubate the plate for the desired duration.
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.[17]
-
Enzymatic Reaction: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[17]
-
Add the LDH reaction mixture, which contains the substrates for the enzymatic reaction, to each well.[17]
-
Incubate the plate at room temperature for approximately 30 minutes, protected from light.[17]
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.[17]
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.[19]
-
Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the experimental samples relative to the spontaneous and maximum release controls.
Apoptosis Assay (Annexin V Staining)
This assay identifies cells in the early stages of apoptosis. During this process, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[20] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to detect these apoptotic cells via flow cytometry.[20]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the cationic lipid formulations for the desired time.[2]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and a viability dye like Propidium Iodide (PI) or DAPI (to distinguish necrotic cells).[2]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells promptly using a flow cytometer. The results will differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Correlation of the cytotoxic effects of cationic lipids with their headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. avantiresearch.com [avantiresearch.com]
- 5. 16:0-18:1 EPC (Cl Salt), 328250-19-7 | BroadPharm [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Improvement of DNA Vector Delivery of DOTAP Lipoplexes by Short-Chain Aminolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Evaluation of Lipofectamine and Dendrimer for Transfection of Short RNA Into Human T47D and MCF-10A Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. liposomes.ca [liposomes.ca]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effect of the amount of cationic lipid used to complex siRNA on the cytotoxicity and proinflammatory activity of siRNA-solid lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
A Comparative Guide to Protein Expression Validation Following 16:0 EPC Chloride-Mediated Transfection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 16:0 EPC chloride-mediated transfection with other common methods for the validation of protein expression. The information is intended to assist researchers in selecting the most appropriate transfection method for their experimental needs, with a focus on data-driven comparisons, detailed protocols, and clear visual representations of workflows and biological pathways.
Introduction to Transfection Methods for Protein Expression
Transfection, the process of introducing nucleic acids into eukaryotic cells, is a cornerstone of modern biological research and drug development. The successful expression of a target protein is contingent on the efficient and non-toxic delivery of its corresponding gene. Cationic lipids, such as 16:0 EPC (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine) chloride, represent one of several technologies available for this purpose. These lipids form complexes with negatively charged nucleic acids, facilitating their entry into cells.[1][2][3] This guide compares this compound with other widely used transfection reagents and methods, namely Lipofectamine 3000, jetPEI, and electroporation, to provide a basis for informed decision-making in experimental design.
Comparative Analysis of Transfection Methods
While this compound is a recognized cationic lipid for transfection, direct quantitative comparisons with other standard methods in peer-reviewed literature are limited.[1] The following tables summarize available data for Lipofectamine 3000, jetPEI, and electroporation to provide a baseline for performance expectations. A qualitative summary for this compound is provided based on its properties as a cationic lipid.
Table 1: Comparison of Transfection Efficiency
| Transfection Method | Cell Type | Transfection Efficiency (%) |
| This compound | Various | Data not readily available in comparative studies. Efficiency is dependent on liposome (B1194612) formulation and cell type. |
| Lipofectamine 3000 | HEK293 | ~60%[4] |
| CHO-K1 | ~55-64%[5][6] | |
| HeLa | High[7] | |
| LNCaP | High[7] | |
| HepG2 | High[7] | |
| jetPEI | HEK293 | >30%[4] |
| Human Dermal Fibroblasts | ~89% (at optimal N/P ratio)[8] | |
| Mouse Embryonic Fibroblasts | High with optimal J/E ratio[9] | |
| Electroporation | CHO-S | >95%[10] |
| Various Epithelial Cells | High efficiency[11] |
Table 2: Comparison of Cell Viability and Cytotoxicity
| Transfection Method | Cell Type | Cell Viability (%) / Cytotoxicity |
| This compound | General | Generally considered to have low toxicity.[1] |
| Lipofectamine 3000 | H9T-cells | Can be cytotoxic with certain plasmids.[5][6] |
| General | Generally shows lower toxicity compared to older reagents like Lipofectamine 2000.[7] | |
| jetPEI | Mouse Embryonic Fibroblasts | Low cytotoxicity at optimal ratios.[9] |
| Human Dermal Fibroblasts | High viability at optimal N/P ratios.[8] | |
| Electroporation | CHO-S | >95%[10] |
| General | Cell viability is highly dependent on pulse parameters and buffer composition.[11] |
Table 3: Comparison of Protein Expression Levels
| Transfection Method | Cell Type | Protein Yield/Expression Level |
| This compound | - | Data not readily available for direct comparison. |
| Lipofectamine 3000 | HEK293 | Strong EGFP expression observed.[12] |
| U2OS & HepG2 | 4-fold and 80-fold improvement over Lipofectamine 2000, respectively.[13] | |
| jetPEI | CHO & HEK293 | Outperformed by some cell-penetrating peptide methods in protein yield.[14] |
| Electroporation | CHO-S | Can exceed 1 g/L of antibody.[10] |
| HEK293 | Can yield >95 mg/L of purified protein.[15] |
Signaling Pathways and Experimental Workflows
To visualize the processes involved in transfection and subsequent protein expression validation, the following diagrams are provided.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. chemimpex.com [chemimpex.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Comparison of transfection efficiency of polymer-based and lipid-based transfection reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipofectamine 3000 Transfection Reagent | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CHO-S Antibody Titers >1 Gram/Liter Using Flow Electroporation-Mediated Transient Gene Expression followed by Rapid Migration to High-Yield Stable Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Western Blot Analysis | Thermo Fisher Scientific - IN [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Predicting Transiently Expressed Protein Yields: Comparison of Transfection Methods in CHO and HEK293 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High Yield Expression of Recombinant Human Proteins with the Transient Transfection of HEK293 Cells in Suspension - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of 16:0 EPC chloride and DC-Cholesterol in liposomes
For Researchers, Scientists, and Drug Development Professionals
In the realm of non-viral gene delivery, the choice of cationic lipid is a critical determinant of transfection efficiency, cytotoxicity, and overall success of the liposomal formulation. This guide provides a detailed comparison of two such cationic lipids: 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride (16:0 EPC chloride) and 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Cholesterol). While direct comparative studies are limited, this document synthesizes available data to offer a comprehensive overview of their respective characteristics and performance in liposomal systems.
At a Glance: Key Performance Metrics
The following table summarizes the available quantitative data for liposomes formulated with this compound and DC-Cholesterol. It is important to note that the experimental conditions for the cited studies vary, and direct comparisons should be made with caution.
| Feature | This compound Liposomes | DC-Cholesterol Liposomes |
| Transfection Efficiency | Data not available in direct comparative studies. Generally described as a potential transfection agent.[1][2] | Up to ~58.8% GFP-positive CHO-S cells (when complexed with DOPE at a 1:3 pDNA:DC-Chol charge ratio).[3] |
| Cytotoxicity | Described as having low toxicity and being biodegradable.[4] Quantitative data is limited. | Dose-dependent cytotoxicity observed. For instance, in PC-3 cells, DC-Chol/DOPE (1:1) liposomes showed appreciable cytotoxicity at concentrations as low as ~50 µM.[5] In another study on 293T cells, only 28% of cells were viable at a DC-Chol concentration of 100 µM.[6] |
| Helper Lipid | Often used with a neutral helper lipid, though specific preferences are not well-documented in comparative studies. | Commonly formulated with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE).[7][8][9] |
| Serum Compatibility | Data not available. | DC-Cholesterol/cholesterol liposomes have shown more stable particle size and higher transfection activity in the presence of 50% FBS compared to DOPE-containing liposomes. Another study indicated that serum did not significantly inhibit pDNA and siRNA transfection efficiency of DC-Chol/DOPE liposomes.[7][8] |
Structural and Functional Comparison
This compound is a saturated cationic phospholipid with a phosphocholine (B91661) headgroup modified with an ethyl group, rendering it cationic.[2][10][11] Its structure, being similar to natural phospholipids, suggests good biocompatibility and biodegradability.[4][12] The dipalmitoyl (16:0) fatty acid chains contribute to a higher phase transition temperature, which may result in more rigid and stable liposomes at physiological temperatures.[13] While its potential as a transfection agent is noted, there is a lack of published, in-depth studies quantifying its efficiency and comparing it to other established cationic lipids.[1]
DC-Cholesterol , a derivative of cholesterol, possesses a cationic dimethylaminoethane carbamoyl (B1232498) headgroup.[6] This cholesterol-based structure offers a different hydrophobic anchor compared to the di-acyl chains of phospholipids. It is one of the most widely used cationic lipids in gene delivery research.[7][8] DC-Cholesterol-based liposomes, particularly when formulated with the helper lipid DOPE, have been shown to be effective for delivering both plasmid DNA (pDNA) and small interfering RNA (siRNA).[7][8] The helper lipid DOPE is believed to facilitate the endosomal escape of the genetic material by promoting a hexagonal phase transition within the endosome.[14]
Experimental Methodologies
Detailed experimental protocols are crucial for reproducibility. Below are generalized protocols for the preparation of liposomes using these cationic lipids, based on common laboratory practices.
Preparation of Cationic Liposomes by Thin-Film Hydration
This is a widely used method for preparing liposomes.[15][16]
dot
Protocol:
-
Lipid Dissolution and Mixing: Dissolve this compound or DC-Cholesterol and any helper lipids (e.g., DOPE) in a suitable organic solvent such as chloroform.[16] The lipids are then mixed in the desired molar ratio.
-
Film Formation: The organic solvent is removed using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.[17]
-
Drying: The lipid film is further dried under a high vacuum for at least one hour to remove any residual solvent.[16]
-
Hydration: The dried lipid film is hydrated with an aqueous buffer (e.g., HEPES-buffered saline) by vortexing or gentle agitation above the phase transition temperature of the lipids.[16] This results in the formation of multilamellar vesicles (MLVs).
-
Sizing: To obtain small unilamellar vesicles (SUVs) with a defined size, the MLV suspension is typically subjected to sonication or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[16]
In Vitro Transfection Protocol
The following is a general protocol for transfecting cells in culture using cationic liposomes.
dot
References
- 1. 16:0-18:1 EPC (Cl Salt) powder Avanti Polar Lipids [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Increasing Transfection Efficiency of Lipoplexes by Modulating Complexation Solution for Transient Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. DC-Chol/DOPE cationic liposomes: a comparative study of the influence factors on plasmid pDNA and siRNA gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Correlation between structure and transfection efficiency: a study of DC-Chol--DOPE/DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. caymanchem.com [caymanchem.com]
- 12. avantiresearch.com [avantiresearch.com]
- 13. Building Blocks to Design Liposomal Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liposomes for Use in Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Preparation of Cationic Liposomes & Transfection of Cells - Avanti Research™ [sigmaaldrich.com]
- 17. Preparation, characterization, and efficient transfection of cationic liposomes and nanomagnetic cationic liposomes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Serum Labyrinth: A Comparative Guide to 16:0 EPC Chloride Liposome Stability
For researchers, scientists, and drug development professionals, the journey of a liposomal drug delivery system from formulation to therapeutic efficacy is fraught with challenges, chief among them being stability in the complex biological milieu of blood serum. This guide provides a comprehensive evaluation of the stability of 16:0 EPC (1,2-dipalmitoyl-sn-glycerol-3-ethylphosphocholine) chloride liposomes in serum, juxtaposed with common alternative formulations. By presenting experimental data and detailed protocols, we aim to equip researchers with the knowledge to make informed decisions in the design and development of next-generation liposomal therapeutics.
The stability of liposomes in serum is a critical determinant of their in vivo performance. Interactions with serum proteins, such as opsonins and lipoproteins, can lead to premature drug release, aggregation, and rapid clearance from circulation by the mononuclear phagocyte system (MPS). The physicochemical properties of the constituent lipids, including acyl chain length, saturation, and headgroup charge, play a pivotal role in dictating the fate of liposomes in the bloodstream.
16:0 EPC chloride is a cationic lipid featuring two saturated 16-carbon acyl chains (dipalmitoyl). The saturated nature of these chains contributes to a more rigid and less permeable lipid bilayer compared to unsaturated counterparts. However, its cationic charge, while beneficial for encapsulating anionic payloads like nucleic acids, can also trigger interactions with negatively charged serum components, potentially compromising its stability.
Comparative Stability of Liposomal Formulations in Serum
To provide a clear comparison, the following table summarizes key stability parameters for various liposomal formulations when exposed to serum. It is important to note that direct, head-to-head comparative studies for this compound liposomes are limited in publicly available literature. Therefore, the data presented for this compound is inferred from the behavior of other cationic liposomes with similar saturated acyl chains, while the data for other formulations is derived from published experimental findings.
| Liposome (B1194612) Formulation | Primary Lipid(s) | Charge | Key Stability Characteristics in Serum | Supporting Experimental Data |
| This compound | 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine | Cationic | Prone to aggregation and rapid clearance due to interaction with serum proteins. Shorter circulation half-life compared to neutral or PEGylated liposomes.[1][2][3] | Specific quantitative data is scarce. However, studies on similar cationic liposomes show significant aggregation in the presence of serum.[1][2][3] |
| DPPC | 1,2-dipalmitoyl-sn-glycero-3-phosphocholine | Neutral | Forms rigid, stable bilayers. Relatively low leakage in serum compared to unsaturated lipids.[4] | Liposomes composed of phosphatidylcholine/cholesterol showed only 18% leakage in 10% newborn calf serum.[5] |
| DSPC | 1,2-distearoyl-sn-glycero-3-phosphocholine | Neutral | Higher phase transition temperature than DPPC, leading to even more rigid and stable membranes with lower drug release rates.[4] | DSPC-containing liposomes exhibited greater stability and drug retention compared to DPPC and EPC liposomes.[4] |
| Egg PC | Egg Phosphatidylcholine | Neutral | Composed of a mixture of saturated and unsaturated acyl chains, resulting in a more fluid and less stable membrane compared to fully saturated lipids. | Non-PEGylated Egg PC liposomes have a reported circulation half-life of approximately 1.3 hours.[6] |
| PEGylated Liposomes | e.g., DSPC/Cholesterol/DSPE-PEG2000 | Neutral | The polyethylene (B3416737) glycol (PEG) layer provides a steric barrier, reducing protein binding and MPS uptake, leading to significantly prolonged circulation times. | PEGylation can increase the circulation half-life of Egg PC liposomes from 1.3 hours to 22 hours.[6] |
| Cholesterol-Containing | Various + Cholesterol | Varies | Cholesterol enhances bilayer packing and reduces fluidity, significantly decreasing serum-induced leakage and improving overall stability.[7][8][9] | The half-life for leakage from DLPE/DOPS liposomes in 100% FCS increased from 0.84 hours to 17 hours with the inclusion of cholesterol.[10] |
Experimental Protocols
Accurate assessment of liposome stability in serum is crucial for preclinical development. The following are detailed methodologies for key experiments.
Serum-Induced Leakage Assay (Carboxyfluorescein Release)
This assay measures the release of a fluorescent marker from liposomes upon incubation with serum.
a. Liposome Preparation:
-
Prepare a lipid film of the desired composition (e.g., this compound, with or without cholesterol) in a round-bottom flask.
-
Hydrate the lipid film with a solution of 50-100 mM carboxyfluorescein (CF) in a suitable buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4) to form multilamellar vesicles (MLVs).
-
Subject the MLV suspension to freeze-thaw cycles followed by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce unilamellar vesicles (LUVs) with encapsulated CF.
-
Remove unencapsulated CF by size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis.
b. Leakage Measurement:
-
Dilute the CF-loaded liposomes in buffer to a suitable concentration.
-
Add fetal bovine serum (FBS) or human serum to the liposome suspension to a final concentration of 10-50% (v/v).
-
Incubate the mixture at 37°C.
-
At various time points, measure the fluorescence intensity of an aliquot of the suspension using a spectrofluorometer (excitation ~490 nm, emission ~520 nm).
-
After the final time point, add a lytic detergent (e.g., Triton X-100) to release all encapsulated CF, representing 100% leakage.
-
Calculate the percentage of CF leakage at each time point using the formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100 where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the fluorescence after adding detergent.
Size Stability Assessment (Dynamic Light Scattering - DLS)
DLS is used to monitor changes in the size and size distribution of liposomes in the presence of serum, which can indicate aggregation.
a. Sample Preparation:
-
Prepare liposomes of the desired composition as described above (without the fluorescent dye).
-
Dilute the liposome suspension in a suitable buffer (e.g., filtered PBS).
-
Measure the initial size distribution and polydispersity index (PDI) using a DLS instrument.
b. Incubation and Measurement:
-
Add FBS or human serum to the liposome suspension to a final concentration of 10-50% (v/v).
-
Incubate the mixture at 37°C.
-
At predetermined time intervals, take an aliquot of the suspension and measure the particle size distribution and PDI.
-
An increase in the average hydrodynamic diameter and/or PDI over time is indicative of liposome aggregation.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for evaluating the serum stability of liposomes.
Workflow for evaluating liposome stability in serum.
Conclusion
The stability of this compound liposomes in serum presents a significant hurdle for their in vivo application. As a cationic liposome, it is susceptible to interactions with serum components, likely leading to aggregation and rapid clearance. For applications requiring prolonged circulation and systemic delivery, formulation strategies to mitigate these instability issues are paramount. The incorporation of cholesterol can enhance membrane rigidity and reduce leakage, while surface modification with PEG (PEGylation) offers the most effective means of shielding the liposomes from serum proteins, thereby extending their circulation half-life.
Researchers developing this compound-based formulations should rigorously evaluate their serum stability using the described experimental protocols and consider these modification strategies to enhance their therapeutic potential. The choice of an optimal liposomal carrier will ultimately depend on the specific application, the nature of the encapsulated drug, and the desired pharmacokinetic profile. This guide serves as a foundational resource for navigating the critical aspect of serum stability in the development of effective liposomal drug delivery systems.
References
- 1. Comparative study of the in vitro and in vivo characteristics of cationic and neutral liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Comparative study of the in vitro and in vivo characteristics of cationic and neutral liposomes | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. sid.ir [sid.ir]
- 5. Serum-induced leakage of negatively charged liposomes at nanomolar lipid concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Revealing Dynamics of Accumulation of Systemically Injected Liposomes in the Skin by Intravital Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liposomes and tear fluid. I. Release of vesicle-entrapped carboxyfluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academicjournals.org [academicjournals.org]
A Researcher's Guide to 16:0 EPC Chloride: Performance in Cellular Transfection
For researchers, scientists, and drug development professionals navigating the complexities of gene and drug delivery, the selection of an appropriate transfection reagent is a critical step. This guide provides a comprehensive comparison of 16:0 EPC chloride (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride), a saturated cationic lipid, with other alternatives, supported by available experimental data. Due to a lack of direct head-to-head comparative studies in the literature, this guide synthesizes information from various sources to offer a clear and objective overview of its performance.
Overview of this compound
This compound is a cationic lipid that has garnered attention as a potential non-viral vector for delivering nucleic acids (DNA and RNA) into cells.[1] Its structure, featuring a saturated 16-carbon acyl chain, contributes to its physical properties and interaction with cell membranes. A key characteristic of this compound and other ethylphosphocholine (EPC) lipids is their reported low toxicity and biodegradability, making them an attractive option for in vitro and in vivo applications.[2]
The mechanism of action for cationic lipids like this compound involves the formation of lipoplexes—complexes between the positively charged lipid and negatively charged nucleic acids. These lipoplexes interact with the negatively charged cell membrane, facilitating cellular uptake.
Performance Data: A Comparative Overview
Direct quantitative comparisons of this compound with widely used transfection reagents like Lipofectamine are scarce in published literature. However, studies involving EPC lipids and other cationic lipids provide valuable insights into their performance characteristics.
Key Performance Parameters:
-
Transfection Efficiency: The success of a transfection reagent is primarily measured by its ability to efficiently deliver nucleic acids into cells, leading to gene expression or knockdown. The efficiency is highly dependent on the cell type, the nature of the nucleic acid, and the formulation of the lipoplex.
-
Cytotoxicity: A major challenge with cationic lipids is their potential to cause cell death. Low cytotoxicity is crucial for obtaining reliable experimental results and for therapeutic applications.
-
Cell Viability: Related to cytotoxicity, cell viability assays measure the overall health of the cell population after transfection.
The following table summarizes findings from studies that have utilized EPC lipids, providing context for the potential performance of this compound. It is important to note that these are not direct comparisons and experimental conditions vary between studies.
| Cell Line | Transfection Reagent/Lipid Formulation | Key Findings | Reference |
| CHO-K1 | Pyridinium lipids co-formulated with 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (a related EPC) | Transfection efficiency was influenced by the lipid structure and lipoplex formulation. | [1] |
| Primary Human Umbilical Artery Endothelial Cells (HUAECs) | Binary mixtures of Edopc (1,2-dioleoyl-sn-glycero-3-ethylphosphocholine) with other O-substituted phosphatidylcholine derivatives | Some combinations showed over 30-fold higher transfection efficiency than either compound alone. | A Comparative Guide to Cationic Lipids: Edopc and DOTAP for Gene Delivery (Not a formal citation) |
| HR5-CL11 | EPC-based lipoplexes for siRNA delivery | EPC-based formulations were used as a control and showed some efficiency in luciferase knockdown. | [3] |
Note: The table highlights the use of EPC lipids in different contexts. The lack of standardized reporting and direct comparative studies makes a definitive ranking of this compound against other reagents challenging.
Experimental Protocols
General Protocol for Cationic Lipid-Mediated Transfection
-
Cell Seeding: Seed healthy, actively dividing cells in a multi-well plate to reach 70-90% confluency at the time of transfection.
-
Lipoplex Formation:
-
Dilute the nucleic acid (plasmid DNA or siRNA) in a serum-free medium.
-
In a separate tube, dilute the this compound lipid formulation in a serum-free medium.
-
Combine the diluted nucleic acid and lipid solutions and incubate for 15-30 minutes at room temperature to allow for lipoplex formation.
-
-
Transfection:
-
Add the lipoplex mixture to the cells.
-
Incubate the cells with the lipoplexes for a predetermined duration (typically 4-6 hours).
-
-
Post-Transfection:
-
After the incubation period, replace the transfection medium with a fresh, complete growth medium.
-
Assay for gene expression or knockdown at an appropriate time point (e.g., 24-72 hours post-transfection).
-
Key Considerations for Protocol Optimization:
-
Lipid-to-Nucleic Acid Ratio: This is a critical parameter that significantly impacts transfection efficiency and cytotoxicity. A titration experiment is recommended to determine the optimal ratio for each cell line and nucleic acid combination.
-
Helper Lipids: The inclusion of neutral "helper" lipids, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), can enhance transfection efficiency by facilitating the release of nucleic acids from the endosome.
-
Serum: The presence of serum during transfection can inhibit the process for some cationic lipids. It is often recommended to perform the initial incubation in a serum-free medium.
Visualizing the Process: Experimental Workflow and Cellular Uptake
To better understand the process of cationic lipid-mediated transfection, the following diagrams illustrate the general experimental workflow and the proposed mechanism of cellular uptake.
Signaling Pathways and Cytotoxicity
The interaction of cationic lipids with cell membranes can potentially trigger various cellular signaling pathways. While specific pathways affected by this compound have not been extensively documented, it is known that some cationic lipids can induce cytotoxicity through mechanisms such as apoptosis. The structure of the cationic lipid, particularly the headgroup, plays a significant role in its toxicity profile. The generally reported low toxicity of EPC lipids is a promising feature, but this needs to be empirically validated for each cell line and experimental setup.
Conclusion
This compound presents itself as a viable cationic lipid for gene delivery, with the potential for low cytotoxicity. However, the existing body of literature lacks direct, comprehensive comparative studies against more established transfection reagents. For researchers considering its use, it is imperative to perform thorough optimization of the transfection protocol for their specific cell line and application. The provided general protocol and workflow diagrams serve as a starting point for developing a robust and efficient transfection strategy. As with any transfection reagent, a careful balance between achieving high efficiency and maintaining cell health is key to successful experimentation. Future studies directly comparing the performance of this compound with other reagents will be invaluable in solidifying its position in the toolkit of molecular and cellular biologists.
References
A Comparative Analysis of Saturated versus Unsaturated Cationic Lipids for Transfection
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Cationic Lipid for Gene Delivery
The delivery of nucleic acids into cells is a cornerstone of modern molecular biology and therapeutic development. Cationic lipids have emerged as a leading non-viral vector for this purpose, owing to their biocompatibility and ease of use. A critical determinant of their efficacy lies in the structure of their hydrophobic tails, specifically, the degree of saturation. This guide provides a comprehensive comparison of saturated and unsaturated cationic lipids, summarizing their performance in transfection efficiency, cytotoxicity, and the stability of the resulting lipoplexes.
The Influence of Saturation on Transfection Performance
The fundamental difference between saturated and unsaturated cationic lipids lies in the presence of double bonds within their fatty acid chains. Saturated lipids possess straight, flexible hydrocarbon chains that can pack tightly, leading to more rigid and ordered lipid bilayers. In contrast, the double bonds in unsaturated lipids introduce "kinks" in the hydrocarbon chains, preventing tight packing and resulting in more fluid and less ordered membranes. This structural variance has profound implications for their performance as transfection reagents.
Unsaturated cationic lipids, such as the widely used 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), are generally associated with higher transfection efficiencies.[1][2] The increased membrane fluidity of lipoplexes formulated with unsaturated lipids is thought to facilitate fusion with the cell membrane and endosomal escape, two critical steps for the successful delivery of nucleic acids into the cytoplasm.[1] The less rigid nature of these lipoplexes may allow for more dynamic interactions with cellular membranes, ultimately enhancing cargo release.
Conversely, saturated cationic lipids, like 1,2-distearoyl-3-trimethylammonium-propane (DSTAP), tend to form more stable and rigid lipoplexes.[3] While this stability can be advantageous for protecting the nucleic acid cargo from degradation, the reduced membrane fluidity may hinder the efficient release of the genetic material within the cell, potentially leading to lower transfection efficiency compared to their unsaturated counterparts.[2] However, the specific context, including the cell type and the presence of helper lipids, can significantly influence the outcome.
Quantitative Performance Data
The following tables summarize quantitative data on the performance of saturated and unsaturated cationic lipids from various studies. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions, cell lines, and methodologies.
Table 1: Comparative Transfection Efficiency
| Cationic Lipid | Saturation | Helper Lipid | Cell Line | Transfection Efficiency (%) | Reference |
| DOTAP | Unsaturated | DOPE | A549 | ~70% | [4] |
| DOTAP | Unsaturated | Cholesterol | Murine BM-DCs | Superior to DOTAP/DOPE | [5] |
| DSTAP | Saturated | DOPE | - | Generally lower than unsaturated counterparts | [2] |
| DC-1-16 (Saturated) | Saturated | DOPE | MCF-7-Luc | High gene knockdown | [2] |
| DOTMA (Unsaturated) | Unsaturated | DOPE | Various | High | [6] |
Table 2: Comparative Cytotoxicity
| Cationic Lipid | Saturation | Cell Line | Cytotoxicity (IC50 or Observation) | Reference |
| DOTAP | Unsaturated | CaSki | Less toxic than DDAB:DOPE | [7] |
| DOTAP | Unsaturated | Various | Dose-dependent cytotoxicity | [8] |
| DDAB (Saturated) | Saturated | CaSki | More toxic than DOTAP | [7] |
| DXE (Saturated) | Saturated | In vivo (mice) | Higher overall toxicity than D1XE | [1] |
| D1XE (Unsaturated) | Unsaturated | In vivo (mice) | Lower overall toxicity than DXE | [1] |
Experimental Protocols
Reproducible and reliable results in transfection experiments hinge on well-defined protocols. The following sections detail the methodologies for key experiments cited in this guide.
Protocol 1: Cationic Liposome (B1194612) Preparation and Transfection
This protocol provides a general framework for preparing cationic liposomes and performing in vitro transfection.
Materials:
-
Cationic lipid (e.g., DOTAP or DSTAP)
-
Helper lipid (e.g., DOPE or Cholesterol)
-
Phosphate-buffered saline (PBS), sterile
-
Plasmid DNA (pDNA) or messenger RNA (mRNA)
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
Complete cell culture medium with serum
-
24-well tissue culture plates
-
Adherent mammalian cells (e.g., HeLa, HEK293)
Procedure:
-
Cell Seeding: The day before transfection, seed the mammalian cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Liposome Formulation:
-
Dissolve the cationic lipid and helper lipid in chloroform at the desired molar ratio.
-
In a glass vial, evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film.
-
Dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with sterile PBS or another appropriate buffer by vortexing or sonication to form multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs), the MLV suspension can be sonicated further or extruded through polycarbonate membranes of a defined pore size.
-
-
Lipoplex Formation:
-
In a sterile tube, dilute the desired amount of nucleic acid in serum-free medium.
-
In a separate sterile tube, dilute the cationic liposome suspension in serum-free medium.
-
Add the diluted nucleic acid to the diluted liposome suspension and mix gently by pipetting. Do not vortex.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.
-
-
Transfection:
-
Remove the growth medium from the cells and wash once with sterile PBS.
-
Add the lipoplex-containing medium to the cells dropwise.
-
Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.
-
After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium.
-
Incubate the cells for an additional 24-48 hours before assaying for gene expression.
-
Protocol 2: Luciferase Assay for Transfection Efficiency
The luciferase reporter assay is a sensitive method to quantify the level of gene expression following transfection.
Materials:
-
Transfected cells in a 24-well or 96-well plate
-
Luciferase Assay Reagent (commercially available kits)
-
Lysis buffer (often included in the kit)
-
Luminometer
Procedure:
-
Cell Lysis:
-
After the desired post-transfection incubation period (e.g., 24-48 hours), remove the culture medium from the wells.
-
Wash the cells once with sterile PBS.
-
Add the appropriate volume of lysis buffer to each well and incubate for 15-20 minutes at room temperature with gentle rocking to ensure complete cell lysis.
-
-
Luminometry:
-
Transfer a small volume (e.g., 20 µL) of the cell lysate to a luminometer plate.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions. The reagent contains the substrate luciferin.
-
Immediately measure the luminescence using a luminometer. The light output is proportional to the amount of active luciferase enzyme.
-
-
Data Analysis:
-
Normalize the luciferase activity to the total protein concentration in the cell lysate (determined by a separate protein assay like BCA or Bradford) to account for variations in cell number.
-
Compare the relative light units (RLUs) between different transfection conditions to determine the relative transfection efficiency.
-
Protocol 3: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.
Materials:
-
Cells treated with cationic lipoplexes in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent
-
Microplate reader
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Expose the cells to a range of concentrations of the cationic lipoplexes for a defined period (e.g., 24 hours). Include untreated cells as a control.
-
-
MTT Incubation:
-
After the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the absorbance of the untreated control cells.
-
Plot the cell viability against the concentration of the cationic lipid to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Visualizing the Process: Workflows and Mechanisms
To better understand the processes involved in cationic lipid-mediated transfection, the following diagrams illustrate the key steps and relationships.
Experimental workflow for cationic lipid-mediated transfection.
Logical relationship between lipid saturation and transfection.
Conclusion
The choice between saturated and unsaturated cationic lipids for transfection is a critical decision that can significantly impact experimental outcomes. Unsaturated lipids generally offer higher transfection efficiency due to their ability to form more fluid and fusogenic lipoplexes, which facilitates the release of nucleic acids into the cytoplasm. However, this can sometimes come at the cost of lower stability and potentially higher cytotoxicity. Saturated lipids, while forming more stable lipoplexes that can better protect the genetic cargo, may exhibit lower transfection efficiency due to their rigid nature.
Ultimately, the optimal choice depends on the specific requirements of the experiment, including the cell type, the nature of the nucleic acid being delivered, and the desired balance between efficiency and toxicity. Researchers are encouraged to empirically test and optimize their transfection conditions with a small panel of cationic lipids to identify the most suitable formulation for their specific application. This guide provides a foundational understanding and practical protocols to aid in this selection and optimization process.
References
- 1. Efficient anti-tumor nano-lipoplexes with unsaturated or saturated lipid induce differential genotoxic effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the combination of cationic lipid and phospholipid on gene-knockdown using siRNA lipoplexes in breast tumor cells and mouse lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trends in lipoplex physical properties dependent on cationic lipid structure, vehicle and complexation procedure do not correlate with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brief Comparison of the Efficacy of Cationic and Anionic Liposomes as Nonviral Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization and transfection activity of new saturated and unsaturated cationic lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of cell proliferation and toxicity assays using two cationic liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of DOTAP/chol Cationic Lipid Nanoparticles for mRNA, pDNA, and Oligonucleotide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Endosomal Escape Bottleneck: A Comparative Guide to 16:0 EPC Chloride Formulations
For researchers, scientists, and drug development professionals, overcoming the endosomal barrier is a critical step in the successful intracellular delivery of therapeutic payloads. This guide provides a comprehensive comparison of 16:0 EPC (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine) chloride formulations for mediating endosomal escape, benchmarked against other commonly used lipid-based delivery systems. We present supporting experimental data, detailed protocols for key validation assays, and visual workflows to aid in the rational design of next-generation drug delivery vehicles.
Endosomal entrapment is a major hurdle for the efficacy of many nanomedicines, with studies indicating that only a small fraction of delivered cargo, often less than 2%, successfully reaches the cytoplasm to exert its therapeutic effect.[1] The cationic lipid 16:0 EPC chloride is a biodegradable and biocompatible option for formulating lipid nanoparticles (LNPs) designed to facilitate this crucial escape.[2] This guide will delve into the performance of this compound and compare it with other classes of lipids, providing a framework for selecting the optimal formulation for your specific application.
Comparative Analysis of Endosomal Escape Efficiency
The ability of a lipid formulation to promote endosomal escape is paramount to its success. While direct quantitative comparisons are often study-dependent, the existing literature provides valuable insights into the relative efficiencies of different lipid classes. Fixed cationic lipids, such as this compound and DOTAP, are known to facilitate endosomal escape, though often with lower efficiency than pH-responsive ionizable lipids.
Ionizable lipids, like the well-characterized DLin-MC3-DMA, are designed to be neutral at physiological pH and become protonated in the acidic environment of the endosome, leading to membrane disruption and cargo release.[3][4] This pH-sensitive mechanism is believed to contribute to their generally higher endosomal escape efficiency, with some newer ionizable lipid formulations achieving up to 15% release.[4] In contrast, the endosomal escape efficiency of earlier generation ionizable lipids and likely fixed cationic lipids is estimated to be in the range of 2-5%.[4]
One study highlighted that modifying the sterol component in an ionizable lipid formulation can significantly impact endosomal disruption. LNPs formulated with the ionizable lipid DLin-MC3-DMA and containing β-sitosterol instead of cholesterol demonstrated a 10-fold increase in detectable endosomal perturbation events.[1] This underscores the importance of considering all components of a lipid nanoparticle formulation in optimizing for endosomal escape.
| Lipid Type | Example | Reported Endosomal Escape Efficiency/Activity | Key Characteristics |
| Fixed Cationic Lipid | This compound | Data not available for direct percentage comparison, but generally considered lower than ionizable lipids. | Permanently positive charge, biodegradable, low toxicity.[2][5] |
| Fixed Cationic Lipid | DOTAP | Efficiency is cell-type dependent and influenced by co-lipids.[6] | Commonly used cationic lipid, biodegradable ester linker considered less toxic than ether linkers. |
| Ionizable Lipid | DLin-MC3-DMA | ~2-5% for early-generation formulations, newer formulations can be higher.[1][4] | pH-sensitive charge, high transfection efficiency.[3] |
| Modified Ionizable LNP | DLin-MC3-DMA with β-sitosterol | 10-fold increase in endosomal perturbation events compared to cholesterol-containing LNPs.[1] | Demonstrates the impact of helper lipids on endosomal escape. |
Table 1: Comparison of Endosomal Escape Potential of Different Lipid Formulations.
Visualizing the Pathway: Mechanism of Endosomal Escape
The process of a lipid nanoparticle entering the cell and its payload being released into the cytoplasm is a multi-step journey. The following diagram illustrates the key stages of this process, culminating in the crucial endosomal escape.
Figure 1: General workflow of LNP uptake and endosomal escape.
Experimental Protocols for Validation
To quantitatively assess the endosomal escape of lipid nanoparticle formulations, several robust assays can be employed. Here, we provide detailed protocols for two widely used methods: the Galectin-8 Recruitment Assay and the Chloroquine Co-treatment Assay.
Galectin-8 Recruitment Assay
This assay relies on the recruitment of the cytosolic protein Galectin-8 to damaged endosomal membranes, which can be visualized and quantified using fluorescence microscopy.
Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HeLa or HEK293T) stably expressing a fluorescently tagged Galectin-8 (e.g., GFP-Galectin-8 or mCherry-Galectin-8) on glass-bottom dishes or multi-well plates suitable for microscopy.
-
Allow cells to adhere and reach 70-80% confluency.
-
-
LNP Formulation Treatment:
-
Prepare your this compound and other comparative lipid nanoparticle formulations encapsulating a fluorescently labeled cargo (e.g., Cy5-siRNA).
-
Dilute the LNP formulations to the desired concentration in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the LNP formulations.
-
-
Incubation:
-
Incubate the cells with the LNP formulations for a predetermined time course (e.g., 2, 4, 8, and 24 hours) at 37°C in a CO2 incubator.
-
-
Cell Fixation and Staining:
-
At each time point, wash the cells three times with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if additional intracellular staining is required.
-
Stain the cell nuclei with a fluorescent nuclear stain (e.g., DAPI or Hoechst 33342) for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Imaging and Quantification:
-
Acquire images using a confocal or high-content fluorescence microscope.
-
Capture images in the channels corresponding to the Galectin-8 fluorescent tag, the LNP cargo fluorescence, and the nuclear stain.
-
Quantify the number of Galectin-8 puncta per cell. An increase in the number of distinct fluorescent puncta of Galectin-8 indicates recruitment to damaged endosomes.
-
Co-localization analysis between the Galectin-8 puncta and the fluorescent cargo can further confirm that the endosomal damage is associated with the LNP formulation.
-
References
- 1. biorxiv.org [biorxiv.org]
- 2. avantiresearch.com [avantiresearch.com]
- 3. d-nb.info [d-nb.info]
- 4. Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. researchgate.net [researchgate.net]
Assessing the Immunogenicity of Cationic Lipid-Based Delivery Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The immunogenicity of lipid nanoparticle (LNP) delivery systems is a critical consideration in the development of nucleic acid therapeutics and vaccines. The choice of cationic or ionizable lipid is a key determinant of the innate immune response to these formulations. This guide provides a comparative assessment of the immunogenicity of various lipid-based delivery systems, with a focus on cationic lipids. While direct immunogenicity data for 16:0 EPC chloride is limited in the current literature, its classification as a cationic lipid allows for inferences based on the well-documented immunostimulatory properties of this class of molecules. This guide will compare the known immunogenic profiles of widely used lipids such as DOTAP, DLin-MC3-DMA, ALC-0315, and SM-102, providing a framework for assessing novel cationic lipid systems like those based on this compound.
Comparative Immunogenicity of Cationic and Ionizable Lipids
Cationic lipids are known to interact with immune cells, leading to the activation of innate immune pathways and the production of pro-inflammatory cytokines. This inherent adjuvant activity can be beneficial for vaccine applications but may be undesirable for therapies requiring repeated administration. The following tables summarize the available quantitative data on the immunogenic potential of several key lipids used in LNP formulations.
Table 1: In Vitro Cytokine Induction by Various Lipid Nanoparticle Formulations
| Lipid Component | Cell Type | Stimulant | IL-6 Release (pg/mL) | TNF-α Release (pg/mL) |
| DOTAP | J774A.1 Macrophages | siRNA-SLNs (N/P ratio 34:1) | > OD 1.5 | > OD 2.0 |
| DLin-MC3-DMA | - | - | Data not available | Data not available |
| ALC-0315 | - | - | Data not available | Data not available |
| SM-102 | - | - | Data not available | Data not available |
| cKK-E12 | Mouse Splenocytes | mRNA-LNP | ~1500 | ~200 |
Table 2: In Vivo Antibody Response to LNP-formulated Antigens
| Lipid Component | Antigen | IgG Titer (Arbitrary Units/AUC) |
| DOTAP | OVA mRNA | Enhanced total IgG after prime |
| DLin-MC3-DMA | - | Data not available |
| ALC-0315 | SARS-CoV-2 Spike mRNA | Higher NAb titer than SM-102 initially |
| SM-102 | SARS-CoV-2 Spike mRNA | Higher antibody production than ALC-0315 |
Note: The immunogenicity of LNP formulations in vivo is often assessed by measuring the antibody response to an encapsulated antigen. Incorporation of 5% DOTAP in an ALC-0315-based LNP enhanced the primary IgG response to ovalbumin (OVA) mRNA. Comparative studies between ALC-0315 and SM-102 have shown that both induce robust antibody responses, with some studies suggesting SM-102 leads to higher overall antibody production.
Key Immunogenicity Assessment Protocols
Accurate assessment of the immunogenic potential of novel lipid delivery systems is crucial. The following are detailed methodologies for key in vitro and in vivo assays.
Experimental Protocol 1: In Vitro Cytokine Release Assay (ELISA)
This protocol outlines the quantification of pro-inflammatory cytokines (e.g., IL-6, TNF-α) released from immune cells upon stimulation with lipid nanoparticles.
1. Cell Culture and Seeding:
- Culture a relevant immune cell line (e.g., J774A.1 murine macrophages or human THP-1 monocytes differentiated into macrophages) in appropriate media.
- Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
2. LNP Stimulation:
- Prepare serial dilutions of the test LNP formulations (e.g., those containing this compound and comparator lipids) in cell culture media.
- Remove the old media from the cells and add 100 µL of the LNP dilutions to the respective wells.
- Include a positive control (e.g., LPS at 100 ng/mL) and a negative control (media only).
- Incubate the plate for 8-24 hours at 37°C in a CO2 incubator.
3. Sample Collection:
- After incubation, centrifuge the plate at 400 x g for 5 minutes.
- Carefully collect the cell culture supernatants for cytokine analysis.
4. ELISA Procedure (for IL-6 and TNF-α):
- Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-6 or TNF-α) diluted in a coating buffer. Incubate overnight at 4°C.
- Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
- Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) to each well and incubating for 1-2 hours at room temperature.
- Washing: Wash the plate as described above.
- Sample and Standard Incubation: Add 100 µL of the collected cell culture supernatants and a serial dilution of a known cytokine standard to the wells. Incubate for 2 hours at room temperature.
- Washing: Wash the plate four times.
- Detection Antibody: Add a biotinylated detection antibody specific for the cytokine to each well and incubate for 1 hour at room temperature.
- Washing: Wash the plate four times.
- Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 30 minutes at room temperature in the dark.
- Washing: Wash the plate five times.
- Substrate Development: Add a TMB substrate solution to each well and incubate until a color change is observed.
- Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
- Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.
- Data Analysis: Generate a standard curve from the absorbance values of the known standards and calculate the concentration of the cytokine in the samples.
Experimental Protocol 2: In Vitro Complement Activation Assay (CH50 Liposome Lysis Assay)
This assay measures the total complement activity in serum after exposure to lipid nanoparticles.
1. Reagent Preparation:
- Use a commercial CH50 assay kit that employs liposomes encapsulating an enzyme (e.g., glucose-6-phosphate dehydrogenase, G6PDH).
- Reconstitute reagents according to the manufacturer's instructions.
2. Sample Preparation:
- Collect serum from blood samples and store on ice. It is crucial to handle the serum carefully to avoid pre-analytical complement activation.
- Prepare different concentrations of the test LNP formulations in a suitable buffer (e.g., PBS).
3. Assay Procedure:
- In a 96-well plate, mix the serum sample with the LNP dilutions.
- Add the sensitized liposomes (coated with an antigen-antibody complex) and the substrate (e.g., glucose-6-phosphate and NAD+) to the wells.
- Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
- During incubation, if the complement system is activated by the LNPs, the membrane attack complex will form and lyse the liposomes, releasing the encapsulated G6PDH.
- The released G6PDH will react with the substrate, leading to the reduction of NAD+ to NADH.
4. Measurement and Analysis:
- Measure the increase in absorbance at 340 nm, which is proportional to the amount of NADH produced and thus to the complement activity.
- Calculate the CH50 units, which represent the dilution of serum required to lyse 50% of the liposomes. A decrease in CH50 units in the presence of LNPs indicates complement activation.
Experimental Protocol 3: In Vivo Anti-PEG Antibody Assay (ELISA)
This protocol is for measuring the levels of anti-PEG IgM and IgG antibodies in the serum of animals treated with PEGylated lipid nanoparticles.
1. Animal Immunization:
- Administer the PEGylated LNP formulations to mice (e.g., BALB/c) via the desired route (e.g., intramuscular or intravenous).
- Include a control group receiving a non-PEGylated formulation or vehicle.
- Collect blood samples at different time points (e.g., day 0, 7, 14, 21, and 28) after immunization.
2. Serum Preparation:
- Allow the blood to clot and then centrifuge to separate the serum.
- Store the serum samples at -80°C until analysis.
3. ELISA Procedure:
- Coating: Coat a 96-well ELISA plate with a PEG-conjugated molecule (e.g., DSPE-mPEG2000) dissolved in an appropriate solvent (e.g., ethanol (B145695) or water) or as PEGylated liposomes. Incubate overnight at 4°C.
- Washing and Blocking: Wash and block the plate as described in the cytokine ELISA protocol.
- Serum Incubation: Add serially diluted serum samples to the wells and incubate for 1-2 hours at room temperature.
- Washing: Wash the plate four times.
- Detection Antibody: Add HRP-conjugated anti-mouse IgM or anti-mouse IgG antibody to the respective wells and incubate for 1-2 hours at room temperature.
- Washing, Substrate Development, and Reading: Proceed as described in the cytokine ELISA protocol.
4. Data Analysis:
- Determine the antibody titer, which is typically defined as the reciprocal of the highest serum dilution that gives a positive signal above the background.
Signaling Pathways and Visualization
The immunogenicity of cationic lipid nanoparticles is primarily mediated through the activation of innate immune signaling pathways.
Innate Immune Activation by Cationic Lipids
Cationic lipids can be recognized by pattern recognition receptors (PRRs) on immune cells, such as Toll-like receptors (TLRs) and NOD-like receptors (NLRs). This recognition triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of the inflammasome.
Caption: Cationic LNP-mediated activation of TLR4 and the NLRP3 inflammasome.
Experimental Workflow for Immunogenicity Assessment
The following diagram illustrates a typical workflow for assessing the immunogenicity of a novel lipid delivery system.
Caption: A streamlined workflow for in vitro and in vivo immunogenicity testing.
Conclusion
The immunogenicity of lipid-based delivery systems is a multifaceted issue that is highly dependent on the specific lipid components of the formulation. While direct experimental data for this compound are not yet widely available, its cationic nature suggests a potential for innate immune stimulation, similar to other cationic lipids like DOTAP. For vaccine development, this inherent adjuvanticity can be advantageous. However, for therapeutic applications requiring frequent dosing, a more immunologically inert delivery system may be necessary. The comparative data and detailed protocols provided in this guide offer a robust framework for researchers to assess the immunogenic profile of novel lipid-based delivery systems and to select the most appropriate formulation for their specific application. Further studies are warranted to directly characterize the immunogenicity of this compound-based systems to fully understand their potential in drug delivery and vaccine development.
References
- 1. Effect of the amount of cationic lipid used to complex siRNA on the cytotoxicity and proinflammatory activity of siRNA-solid lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Added to pre-existing inflammation, mRNA-lipid nanoparticles induce inflammation exacerbation (IE) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 16:0 EPC chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 16:0 EPC chloride (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride), a cationic lipid utilized in transfection and drug delivery applications. The following procedural guidance is designed to ensure a safe laboratory environment and proper management of the material from receipt to disposal.
Chemical and Physical Properties
While this compound is not classified as a hazardous substance, a thorough understanding of its properties is crucial for safe handling.
| Property | Value |
| Molecular Formula | C₄₂H₈₅NO₈PCl |
| Molecular Weight | 798.55 g/mol |
| Form | Powder |
| Storage Temperature | -20°C[1][2] |
| Purity | >99%[2] |
| Solubility | Soluble in Chloroform |
Personal Protective Equipment (PPE)
Adherence to standard laboratory safety protocols is essential to minimize exposure and potential biological effects. The following PPE is recommended for handling this compound in its solid and solution forms.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required. Use in a well-ventilated area.[3] |
| Dissolving/Handling Solutions | Safety glasses with side shields or chemical splash goggles | Nitrile gloves | Laboratory coat | Not generally required. Handle in a well-ventilated area or a chemical fume hood if aerosols may be generated.[3] |
| Accidental Spill Cleanup | Chemical splash goggles | Nitrile gloves (consider double-gloving) | Laboratory coat | Not generally required for small spills. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will ensure safety and maintain the integrity of the product.
1. Preparation and Engineering Controls:
-
Ensure a clean and organized workspace.
-
Handle this compound in a well-ventilated area.[3] A chemical fume hood is recommended if there is a potential for aerosol generation.
-
Confirm that an emergency eyewash station and safety shower are readily accessible.[4]
2. Handling the Solid Form:
-
Before handling, don all required PPE as detailed in the table above.
-
To avoid creating dust, handle the solid material carefully.[3]
-
Use a spatula or other appropriate tool to transfer the desired amount of the compound.
3. Dissolving and Solution Handling:
-
When dissolving this compound, slowly add the solvent to the solid to prevent splashing.
-
If vortexing or sonicating, ensure the container is securely capped to prevent aerosol formation.
4. Storage:
-
Store this compound in a tightly sealed container at -20°C.[1][2][5]
-
The product should be stored away from moisture.[5]
Emergency Procedures
Spill Cleanup:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including chemical splash goggles and double gloves.
-
If Dry: Use dry clean-up procedures to avoid generating dust. Collect residues and place them in a sealed container for disposal.[3]
-
If Wet: Absorb the spill with inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Wash the spill area thoroughly with soap and water.[3]
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[3]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.
-
Ingestion: Wash out mouth with water provided the person is conscious. Call a physician. Do NOT induce vomiting.
Disposal Plan
While this compound is not classified as hazardous waste, disposal procedures should always comply with local, state, and federal regulations.[4]
-
Unused Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[6] Smaller quantities may be disposable with household waste, but always check with your institution's environmental health and safety department.
-
Contaminated Materials: Dispose of contaminated lab supplies (e.g., gloves, pipette tips) in accordance with institutional guidelines for chemical waste.
Experimental Workflow
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
